Isoevodiamine
Description
Properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-87-6 | |
| Record name | Isoevodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoevodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Alkaloid: A Technical Guide to the Natural Sourcing and Isolation of Isoevodiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoevodiamine, a quinazoline carboxylate alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent isolated from the traditional Chinese medicinal plant Evodia rutaecarpa (also known as Tetradium ruticarpum), it presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known interactions with key cellular signaling pathways.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the dried, unripe fruit of Evodia rutaecarpa (Juss.) Benth., a plant belonging to the Rutaceae family.[1][2] This plant, commonly referred to as "Wu-Chu-Yu" in traditional Chinese medicine, has a long history of use for treating a variety of ailments, including headaches, gastrointestinal disorders, and inflammation.[3] this compound is one of several bioactive alkaloids present in the fruit, alongside evodiamine, rutaecarpine, and dehydroevodiamine. It is important to note that evodiamine exists as a pair of enantiomers, S-(+)-evodiamine and R-(-)-evodiamine, and the term "this compound" is often used in literature to refer to one of these enantiomers or the racemic mixture.
Isolation and Purification of this compound
The isolation of this compound from Evodia rutaecarpa is a multi-step process involving initial extraction of the total alkaloids followed by purification to isolate the specific compound. Various techniques have been developed and optimized to achieve high yield and purity.
Extraction of Total Alkaloids
Several methods can be employed for the initial extraction of the total alkaloid content from the powdered fruit of Evodia rutaecarpa. The choice of method can significantly impact the yield and composition of the crude extract.
Table 1: Comparison of Extraction Methods for Alkaloids from Evodia rutaecarpa
| Extraction Method | Principle | Advantages | Disadvantages | Reference |
| Supercritical CO2 Extraction | Utilizes carbon dioxide above its critical temperature and pressure as a solvent. | Environmentally friendly, high selectivity, low temperature operation prevents degradation of thermolabile compounds. | High initial equipment cost. | [4] |
| Soxhlet Extraction | Continuous solid-liquid extraction using an organic solvent. | High extraction efficiency. | Time-consuming, requires large volumes of organic solvents, potential for thermal degradation of compounds. | N/A |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost. | Lower extraction efficiency, long extraction times. | N/A |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent consumption. | May require specialized equipment. | N/A |
Purification of this compound
Following the initial extraction, a series of chromatographic techniques are employed to purify this compound from the crude alkaloid mixture.
Table 2: Purification Techniques for this compound
| Purification Technique | Principle | Key Parameters | Outcome | Reference |
| Cation-Exchange Chromatography | Separation based on the reversible binding of positively charged alkaloids to a negatively charged stationary phase. | pH, ionic strength of the buffer, resin type. | Separation of total alkaloids from other plant constituents. | N/A |
| Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. | Mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), column type (e.g., C18), flow rate. | Isolation of individual alkaloids with high purity. | N/A |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. | Chiral column (e.g., Chiralpak AD-H), mobile phase composition (e.g., n-hexane/2-propanol/ethanol). | Separation of S-(+)-evodiamine and R-(-)-evodiamine. | N/A |
Experimental Protocols
Supercritical CO2 Extraction of Total Alkaloids
This protocol is based on optimized conditions for the extraction of evodiamine and rutaecarpine, which would co-extract with this compound.
Materials and Equipment:
-
Dried and powdered fruit of Evodia rutaecarpa
-
Supercritical fluid extractor
-
Carbon dioxide (SFE grade)
-
Methanol (HPLC grade) as a co-solvent
Procedure:
-
Pack the extraction vessel with the powdered Evodia rutaecarpa fruit.
-
Set the extraction parameters to the optimal conditions:
-
Pressure: 280 bar
-
Temperature: 62°C
-
Dynamic Extraction Time: 78 minutes
-
CO2 Flow Rate: 2 L/min
-
Co-solvent (Methanol) Flow Rate: 0.4 mL/min
-
-
Collect the extract in a collection vessel.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Quantitative Data:
Under these optimized conditions, the reported yield for evodiamine was 1.217 mg/g and for rutaecarpine was 0.969 mg/g of the dried fruit material.[4] The yield of this compound would be expected to be in a similar range.
Purification of Total Alkaloids by Cation-Exchange Chromatography
Materials and Equipment:
-
Crude alkaloid extract from the initial extraction
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Glass chromatography column
-
Buffers of varying pH and ionic strength (e.g., sodium phosphate buffers)
-
Ammonium hydroxide solution
-
Organic solvents (e.g., methanol, ethanol)
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in a suitable starting buffer (e.g., low ionic strength acidic buffer).
-
Pack the chromatography column with the resin slurry and wash thoroughly with the starting buffer until the pH of the eluent is stable.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in the starting buffer.
-
Load the sample onto the equilibrated column. The positively charged alkaloids will bind to the negatively charged resin.
-
-
Washing:
-
Wash the column with the starting buffer to remove any unbound, neutral, or acidic compounds.
-
-
Elution:
-
Elute the bound alkaloids by increasing the ionic strength or the pH of the buffer. A stepwise or gradient elution with a buffer containing a salt (e.g., NaCl) or a base (e.g., ammonium hydroxide in an organic solvent) can be used.
-
Collect fractions and monitor the elution of alkaloids using a suitable analytical technique (e.g., TLC or HPLC).
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the desired alkaloids and evaporate the solvent to obtain the purified total alkaloid extract.
-
Isolation of this compound by Preparative RP-HPLC
Materials and Equipment:
-
Purified total alkaloid extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system using a C18 column to determine the optimal mobile phase composition and gradient for separating the individual alkaloids.
-
-
Sample Preparation:
-
Dissolve the purified total alkaloid extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC using the optimized gradient method.
-
Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 225 nm).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Chiral Separation of Evodiamine Enantiomers
Materials and Equipment:
-
Purified evodiamine (racemic mixture)
-
Chiral HPLC system
-
Chiral column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm)
-
HPLC-grade solvents (n-hexane, 2-propanol, ethanol)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-hexane, 2-propanol, and ethanol in a ratio of 70:20:10 (v/v/v).
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.7 mL/min.
-
Set the UV detection wavelength to 225 nm.
-
-
Injection and Separation:
-
Inject the sample of purified evodiamine onto the chiral column.
-
The enantiomers, S-(+)-evodiamine and R-(-)-evodiamine, will be separated and can be collected individually.
-
Signaling Pathways and Experimental Workflows
This compound and its related alkaloids have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.
PI3K/Akt and MAPK/ERK Signaling Pathways
Studies have demonstrated that evodiamine can inhibit the proliferation of cancer cells by suppressing the PI3K/Akt signaling pathway and activating the MAPK/ERK signaling pathway. This dual action leads to the induction of apoptosis in cancer cells.
Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound, sourced from the fruit of Evodia rutaecarpa, represents a promising natural product for drug development. The methodologies outlined in this guide, from optimized supercritical CO2 extraction to preparative and chiral HPLC, provide a robust framework for its isolation and purification. Understanding its interaction with key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the study of this intriguing alkaloid.
References
- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]
- 4. Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Tumor Immune Microenvironment: A Technical Guide to Novel Prognostic Signatures
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between tumor cells and the surrounding immune microenvironment (TIME) is a critical determinant of cancer progression and therapeutic response. In recent years, the development of prognostic signatures based on the TIME has emerged as a powerful tool for patient stratification and personalized medicine. This technical guide provides an in-depth overview of the core methodologies, data presentation, and signaling pathways involved in creating and validating these novel prognostic signatures.
I. Core Methodologies: A Step-by-Step Experimental and Computational Workflow
The development of a robust prognostic signature from the tumor immune microenvironment is a multi-step process that integrates bioinformatics analysis of large-scale genomic data with experimental validation. The following protocols outline the key experimental and computational methodologies commonly employed.
Experimental Protocols
1. Patient Cohort and Sample Collection:
-
Cohort Selection: Prognostic signature development typically begins with the selection of a well-annotated patient cohort, often from publicly available databases such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO).[1][2][3] These cohorts include patients with complete clinical follow-up data, including overall survival (OS), progression-free survival (PFS), and clinicopathological features.
-
Sample Acquisition: Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue samples are the primary source material. For validation, independent patient cohorts are crucial.[4][5]
2. High-Throughput Transcriptomic Profiling:
-
RNA Sequencing (RNA-Seq): This is the most common method to obtain a comprehensive expression profile of immune-related genes within the tumor microenvironment. Standard protocols involve RNA extraction from tumor tissues, library preparation, and sequencing on platforms like Illumina.
-
Microarrays: While RNA-Seq is now more prevalent, microarrays have also been widely used for gene expression profiling in prognostic signature studies.
3. Immunohistochemistry (IHC) and Multiplex Immunofluorescence (mIF):
-
Purpose: These techniques are used to validate the protein expression of key genes identified in the transcriptomic analysis and to assess the spatial distribution and density of different immune cell populations within the tumor tissue.[4]
-
Protocol Outline:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask epitopes.
-
Sections are incubated with primary antibodies specific to the target proteins (e.g., CD3, CD8 for T cells).
-
For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate to produce a colored signal.
-
For mIF, multiple primary antibodies from different species are used, followed by fluorescently labeled secondary antibodies, allowing for the simultaneous detection of several markers.
-
Slides are counterstained and imaged.
-
4. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Purpose: qRT-PCR is employed to validate the differential expression of a smaller set of candidate genes identified from the high-throughput screening.[1]
-
Protocol Outline:
-
RNA is extracted from tumor and normal tissues and reverse-transcribed into cDNA.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.
-
The relative expression of the target genes is calculated using a reference gene (e.g., GAPDH) for normalization.
-
Computational Workflow
The analysis of high-dimensional genomic data to derive a prognostic signature involves a series of sophisticated computational and statistical methods.
1. Data Acquisition and Preprocessing:
-
RNA-sequencing data and corresponding clinical information are downloaded from databases like TCGA and GEO.[3]
-
Data is preprocessed, which includes normalization, background correction, and filtering of low-expression genes.
2. Identification of Differentially Expressed Immune-Related Genes (DE-IRGs):
-
Gene expression levels are compared between tumor and normal tissues, or between patient groups with different clinical outcomes, to identify differentially expressed genes.
-
These genes are often cross-referenced with databases of known immune-related genes.
3. Weighted Gene Co-expression Network Analysis (WGCNA):
-
WGCNA is used to identify modules of highly correlated genes, which can then be associated with clinical traits to find prognostically relevant gene clusters.[2][6]
4. Univariate and Multivariate Cox Regression Analysis:
-
Univariate Cox proportional hazards regression is used to identify individual genes whose expression is significantly associated with patient survival.[1][7]
-
Multivariate Cox regression is then used to build a prognostic model that includes multiple genes while accounting for the effects of other clinical variables.[1][8]
5. LASSO (Least Absolute Shrinkage and Selection Operator) Regression:
-
LASSO is a machine learning algorithm used for feature selection to prevent overfitting in the prognostic model by shrinking the coefficients of less important genes to zero.[2][3][5][6][7][9]
6. Construction of the Prognostic Risk Score:
-
A risk score formula is developed based on the expression levels of the selected genes and their corresponding coefficients from the multivariate Cox regression analysis.
-
Patients are then stratified into high-risk and low-risk groups based on the median or an optimal cutoff of the risk score.[8]
7. Validation of the Prognostic Signature:
-
Internal Validation: The performance of the signature is assessed in the training cohort using Kaplan-Meier survival analysis and time-dependent receiver operating characteristic (ROC) curves.[1][8]
-
External Validation: The robustness of the signature is tested in one or more independent patient cohorts.[1][5]
8. Immune Infiltration and Tumor Microenvironment Analysis:
-
Algorithms like CIBERSORT and ESTIMATE are used to infer the relative abundance of different immune cell types and to calculate immune and stromal scores from the bulk tumor gene expression data.[7][10]
9. Functional Enrichment Analysis:
-
Gene Set Enrichment Analysis (GSEA) is performed to identify the biological pathways and functions that are differentially enriched between the high-risk and low-risk groups.[2][6]
II. Data Presentation: Quantitative Summaries
The following tables provide a structured summary of representative prognostic signatures developed for various cancer types, based on recent literature.
Table 1: Examples of Novel Prognostic Signatures Based on the Tumor Immune Microenvironment
| Cancer Type | Number of Genes in Signature | Key Genes | Patient Cohorts (Training/Validation) | Key Findings | Reference |
| Breast Cancer | 4 | CCL1, VGF, TSLP, FABP9 | TCGA / Independent Cohort | High-risk group associated with significantly worse overall survival. | [1] |
| Lung Adenocarcinoma | 3 | CLEC17A, INHA, XIRP1 | TCGA | Signature effectively predicted prognosis and was correlated with infiltration of various T cells and macrophages. | [7] |
| Cervical Cancer | 15 | (Not individually listed) | TCGA | Signature demonstrated powerful predictive ability and was associated with multiple immune cell infiltrations. | [6] |
| Lung Adenocarcinoma | 5 | IDH2, ADRB2, SFTPC, CCDC69, CCND2 | FDZSH and Public Datasets | Signature based on natural killer cell markers was pivotal in the TIME. | [11] |
| Melanoma | (ICI Score) | (Multiple immune signature genes) | 993 melanoma samples | High ICI score correlated with an activated immune phenotype and better prognosis. | [10] |
| Endometrial Cancer | 2 (Cell Types) | Stroma CD3+ and CD8+ cells | In-house / TCGA | Prognostic model based on immune cell densities showed robust predictive performance. | [4] |
| Colorectal Cancer | 6 | (Not individually listed) | TCGA / GEO | Signature accurately predicted overall survival and determined the immune status of individuals. | [12] |
| Hepatocellular Carcinoma | 62 (candidate) | (Not individually listed) | TCGA / ICGC | Immune-related prognostic signature was effective for predicting prognosis. | [5] |
Table 2: Performance Metrics of Prognostic Signatures
| Cancer Type | Signature | AUC (Area Under the Curve) for OS | Hazard Ratio (HR) for High vs. Low Risk | p-value |
| Breast Cancer | 4-gene IRPS | 3-year: 0.701, 5-year: 0.706, 10-year: 0.694 | Not explicitly stated | < 0.0001 (entire set) |
| Cervical Cancer | 15-gene signature | 1-year: 0.845, 3-year: 0.703, 5-year: 0.761 | 1.3 (95% CI: 1.1–1.4) | < 0.001 |
| Melanoma | ICI Score | Not explicitly stated | Not explicitly stated | < 0.001 |
| Non-Small-Cell Lung Cancer | 6-gene signature | 12-month: 0.73, 24-month: 0.72, 60-month: 0.79 | 3.9 (95% CI 2.39–6.37) | < 0.0001 |
| Esophageal Squamous Cell Carcinoma | 5-gene signature | Not explicitly stated | 2.196 | 0.0287 |
III. Visualization of Key Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate critical signaling pathways and the logical flow of prognostic signature development.
Diagram 1: Generalized Signaling Pathway of Immune Checkpoint Inhibition
Diagram 2: Logical Flow of Patient Stratification using a Prognostic Signature
IV. Conclusion and Future Directions
Prognostic signatures derived from the tumor immune microenvironment offer a promising avenue for improving cancer patient management. The methodologies outlined in this guide provide a framework for the development and validation of such signatures. Future research will likely focus on integrating multi-omics data (genomics, proteomics, metabolomics) to create more comprehensive and accurate prognostic models. Furthermore, the translation of these signatures into clinically applicable assays will be crucial for their widespread adoption in personalized oncology. The continued exploration of the TIME will undoubtedly uncover novel biomarkers and therapeutic targets, paving the way for more effective cancer treatments.
References
- 1. Identification of a novel immune-related prognostic signature associated with tumor microenvironment for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A tumor microenvironment-related risk model for predicting the prognosis and tumor immunity of breast cancer patients [frontiersin.org]
- 3. Identification and Verification of a 17 Immune-Related Gene Pair Prognostic Signature for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prognostic model based on immune cells in tumor microenvironment to predict prognosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Validation of an Immune-related Prognostic Signature for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Immune-Related Prognostic Signature in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-Stromal Score Signature: Novel Prognostic Tool of the Tumor Microenvironment in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of cancer prognostic signature based on pan-cancer proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tumor Immune Microenvironment Characterization Identifies Prognosis and Immunotherapy-Related Gene Signatures in Melanoma [frontiersin.org]
- 11. A Novel Prognostic Signature Revealed the Interaction of Immune Cells in Tumor Microenvironment Based on Single-Cell RNA Sequencing for Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and validation of a prognostic signature based on six immune-related genes for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoevodiamine: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoevodiamine, a quinazolinocarboline alkaloid extracted from the dried fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to impede the growth and survival of various cancer cell types through a complex and interconnected network of molecular mechanisms. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on its effects on apoptosis, cell cycle progression, key signaling pathways, and metastasis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this compelling molecule.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, modulating critical intracellular signaling cascades, and inhibiting the processes of metastasis and angiogenesis.
Induction of Apoptosis
A primary mechanism by which this compound eliminates cancer cells is through the induction of apoptosis. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways, depending on the cancer cell type.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It upregulates the expression of Bax and Bad while downregulating Bcl-2, leading to mitochondrial outer membrane permeabilization.[1][2][3][4]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade. This compound has been shown to activate key initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1][3][5][6]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5][6]
-
NF-κB Inhibition: this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is known to promote cell survival by upregulating anti-apoptotic genes.[7][8]
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection
-
Cell Culture and Treatment: Seed cancer cells (e.g., SGC7901) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[9]
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating caspases.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[3][5][10][11] This prevents the cells from entering mitosis and undergoing cell division.
Key Molecular Events:
-
Downregulation of G2/M Checkpoint Proteins: this compound treatment leads to a significant decrease in the expression of key proteins that regulate the G2/M transition, including Cyclin B1, Cdc2 (CDK1), and Cdc25c.[5]
-
Microtubule Disruption: In some cancer cell lines, such as human acute leukemia CCRF-CEM cells, this compound has been shown to increase the levels of polymerized tubulin, suggesting that it may interfere with microtubule dynamics, leading to mitotic arrest.[3]
-
Mitotic Slippage and Apoptosis: Prolonged mitotic arrest induced by this compound can lead to a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, often resulting in aneuploidy and subsequent apoptosis.[11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and then store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Logical Diagram: this compound-Induced G2/M Arrest
Caption: this compound causes G2/M arrest by downregulating key cell cycle proteins.
Modulation of Key Signaling Pathways
This compound's anti-cancer effects are intricately linked to its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers.
Mechanism of Inhibition:
-
This compound has been shown to inhibit the phosphorylation of MEK and ERK, key downstream components of this pathway.[5] This inhibition leads to a reduction in the transmission of pro-proliferative signals.
Signaling Pathway: Inhibition of Raf/MEK/ERK by this compound
Caption: this compound blocks the Raf/MEK/ERK signaling pathway.
The PI3K/AKT pathway is another crucial signaling route that promotes cell survival, growth, and proliferation, and its hyperactivation is a hallmark of many cancers.
Mechanism of Inhibition:
-
This compound can inhibit the expression of receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are upstream activators of the PI3K/AKT pathway.[2]
-
It also inhibits the phosphorylation of AKT.[12]
-
Downstream of AKT, this compound can upregulate the tumor suppressor protein p53, which in turn can inhibit the anti-apoptotic protein Bcl-2 and increase the pro-apoptotic protein Bax.[2]
Signaling Pathway: Inhibition of PI3K/AKT/p53 by this compound
Caption: this compound modulates the PI3K/AKT/p53 signaling axis to promote apoptosis.
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis, and its aberrant activation is strongly associated with the development and progression of several cancers.
Mechanism of Inhibition:
-
In osteosarcoma cells, this compound has been shown to downregulate the protein level of β-catenin, a key effector of the Wnt pathway.[4] The stability of β-catenin is regulated by a destruction complex, and its downregulation by this compound suggests an interference with this regulatory mechanism, leading to suppressed cancer cell growth and metastasis.[4]
Signaling Pathway: Inhibition of Wnt/β-catenin by this compound
Caption: this compound suppresses the Wnt/β-catenin signaling pathway.
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis and angiogenesis are critical processes for tumor progression and are also targeted by this compound.
Key Molecular Events:
-
Inhibition of Cell Migration and Invasion: this compound has been shown to inhibit the migration and invasion of various cancer cells, including osteosarcoma and colorectal cancer cells.[2][5] This is partly achieved by modulating the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. This compound can increase the expression of E-cadherin (an epithelial marker) and decrease the expression of N-cadherin (a mesenchymal marker).[2]
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound can decrease the expression of MMP-9.[2]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound can inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor.[13][14] This effect may be mediated through the inhibition of β-catenin, which can transcriptionally regulate VEGFa.[14][15]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 6 | [5] |
| CCRF-CEM | Human acute leukemia | 0.57 ± 0.05 | [3] |
| A549 | Non-small cell lung cancer | Not specified, but inhibitory effects observed | [16] |
| PANC-1 | Pancreatic cancer | ~2 | [12] |
| SW1990 | Pancreatic cancer | ~2 | [12] |
| SGC-7901 | Gastric cancer | Not specified, but inhibitory effects observed | [11] |
| DU-145 | Prostate cancer | 1-2 (for a derivative) | [17] |
| PC-3 | Prostate cancer | 1-2 (for a derivative) | [17] |
| H460 | Lung cancer | 1-2 (for a derivative) | [17] |
| MCF-7 | Breast cancer | 1-2 (for a derivative) | [17] |
| HCT-5 | Colon cancer | 1-2 (for a derivative) | [17] |
| SF-268 | Glioblastoma | 1-2 (for a derivative) | [17] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of treatment and the assay used.
Conclusion
This compound is a promising natural anti-cancer agent that operates through a multitude of interconnected mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways, coupled with its anti-metastatic and anti-angiogenic properties, underscores its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of its core mechanisms of action, which can guide future research and the design of novel cancer treatment strategies. Further investigations into its in vivo efficacy, safety profile, and potential for combination therapies are warranted to fully realize its clinical potential.
References
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. View of Evodiamine induces apoptosis in pancreatic carcinoma PANC-1 cells via NF-κB inhibition | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evodiamine inhibits in vitro angiogenesis: Implication for antitumorgenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evodiamine exerts anti-tumor effects against hepatocellular carcinoma through inhibiting β-catenin-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evodiamine exerts inhibitory roles in non‑small cell lung cancer cell A549 and its sub‑population of stem‑like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Isoevodiamine: A Comprehensive Technical Guide to its Signaling Pathways and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoevodiamine, a quinazolinone alkaloid isolated from the dried fruit of Evodia rutaecarpa, has garnered significant attention for its broad pharmacological activities, including potent anti-tumor, anti-inflammatory, and analgesic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. It delineates the core signaling pathways modulated by this compound, focusing on its inhibitory actions on pro-survival pathways such as PI3K/Akt/mTOR and STAT3, and its activation of pro-apoptotic pathways like MAPK (p38 and JNK). Furthermore, this document details this compound's role in inducing apoptosis via both intrinsic and extrinsic pathways and promoting cell cycle arrest, primarily at the G2/M phase. Key molecular targets and quantitative data on its cytotoxic effects are summarized. This guide also furnishes detailed experimental protocols for key assays, serving as a valuable resource for researchers investigating this compound as a potential therapeutic agent.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in several critical signaling cascades that regulate cell proliferation, survival, and death. Its multi-targeted nature makes it a compound of significant interest in oncology and inflammation research.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been consistently shown to suppress this pathway. Mechanistically, it can inhibit the expression of upstream Receptor Tyrosine Kinases (RTKs) like EGFR and PDGFR[1]. This leads to a marked decrease in the phosphorylation and subsequent activation of PI3K and its key downstream effector, Akt[2][3][4]. The suppression of Akt activity prevents the phosphorylation of numerous downstream targets that would otherwise promote cell survival and inhibit apoptosis. In some specific cellular contexts, such as in lipopolysaccharide-stimulated nucleus pulposus cells, this compound has been found to upregulate SIRT1, which in turn activates the PI3K/Akt pathway, suggesting a context-dependent regulatory role[5]. In cancer, however, the predominant effect is potent inhibition of this pro-survival cascade[6][7].
Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling network is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. It comprises several distinct cascades, most notably involving ERK, JNK, and p38 MAPKs. While the ERK pathway is often associated with cell proliferation, the JNK and p38 pathways are typically activated by stress stimuli and are linked to apoptosis. This compound treatment has been shown to induce the phosphorylation and activation of p38 and JNK in various cancer cells, thereby promoting apoptotic cell death[2][8]. Conversely, the effect on ERK can be context-dependent. In some cancers, such as osteosarcoma and nasopharyngeal carcinoma, this compound inhibits the upstream Raf/MEK/ERK signaling pathway, which contributes to its anti-proliferative and anti-invasive effects[9][10][11]. This dual, context-specific action on the MAPK cascades highlights its nuanced mechanism of action.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many human cancers, making it a prime therapeutic target. This compound effectively suppresses both constitutive and IL-6-induced STAT3 activation by inhibiting its phosphorylation at Tyrosine 705[12][13]. One proposed mechanism for this inhibition is the induction of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3 and its upstream kinases like JAK2[12][13]. By blocking STAT3, this compound downregulates the expression of STAT3-mediated genes involved in survival (e.g., Bcl-2) and proliferation, leading to cell cycle arrest and apoptosis[14][15].
Key Molecular Mechanisms of Action
Induction of Apoptosis
A primary anti-cancer mechanism of this compound is the robust induction of apoptosis. It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound induces apoptosis by increasing intracellular Reactive Oxygen Species (ROS), which leads to a disruption of the mitochondrial membrane potential (Δψm)[2][16]. This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3[16][17]. A critical regulatory step is the modulation of the Bcl-2 family of proteins; this compound treatment leads to an increased Bax/Bcl-2 ratio, favoring pro-apoptotic signals[1][17].
-
Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, characterized by the activation of caspase-8[8][18][19].
The convergence of these pathways on executioner caspases like caspase-3 leads to the cleavage of key cellular substrates, such as PARP, and ultimately, programmed cell death[16].
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase[8][9][10][16]. This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The molecular mechanism involves the significant downregulation of key G2/M regulatory proteins, including Cyclin B1, the cell division control protein 2 (Cdc2), and its activating phosphatase, Cdc25c[9]. In a notable study on breast cancer stem-like cells, this compound was found to selectively target these cells by activating the p53-p21-Rb pathway, which controls the G1/S checkpoint[20].
Molecular Targets
While this compound modulates complex pathways, research has begun to identify its direct and indirect molecular targets:
-
Heat Shock Protein 70 (HSP70): this compound has been identified as a novel HSP70 inhibitor. It appears to directly interact with the N-terminal nucleotide-binding domain of HSP70, disrupting the heat shock system and exhibiting potent antitumor activities against both cancer stem cells and non-stem cancer cells[21].
-
Receptor Tyrosine Kinases (RTKs): As mentioned, this compound can significantly inhibit the expression of RTKs such as EGFR and PDGFR, thereby blocking downstream signaling[1].
-
SRC and ERBB2: In nasopharyngeal carcinoma, SRC and ERBB2 have been identified as core targets, with this compound reducing their expression[10].
-
TRPV1: this compound is suggested to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which may contribute to its anti-inflammatory and analgesic effects[5].
Quantitative Data Summary
The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
Table 1: IC₅₀ Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| U2OS | Osteosarcoma | 6 | Not Specified | [9] |
| PANC-1 | Pancreatic Cancer | ~2 | 24 | [4] |
| SW1990 | Pancreatic Cancer | ~2 | 24 | [4] |
| DU-145 | Prostate Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |
| PC-3 | Prostate Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |
| H460 | Lung Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |
| MCF-7 | Breast Cancer | 1-2 (for derivative 2-16) | Not Specified | [13] |
| HeLa | Cervical Cancer | Induces apoptosis at 15 µM | 24 | [8][18] |
| A375-S2 | Melanoma | Induces apoptosis at 15 µM | 24 | [8][18] |
Note: Data for derivative 2-16 is included to show the potential for enhanced potency. IC₅₀ values can vary based on the specific assay conditions and cell line characteristics.
Direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound and its primary targets are not widely available in the current literature, representing a key area for future investigation.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key assays used in the study of this compound, based on standard methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for Protein Phosphorylation Analysis
This protocol is used to detect changes in the phosphorylation status of proteins like Akt, ERK, and STAT3 following this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10⁶ cells) in 60 mm dishes. Allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (percentage dependent on target protein size). Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-β-actin) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., β-actin or GAPDH).
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader[2].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Culture and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C[4][6].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS[4][6].
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission using a bandpass filter (e.g., 610/20 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution[5].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
This compound is a potent natural compound that modulates multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation. Its ability to concurrently inhibit pro-survival cascades like PI3K/Akt and STAT3 while activating pro-apoptotic MAPK pathways underscores its therapeutic potential. The induction of apoptosis and G2/M cell cycle arrest are well-established consequences of its molecular actions.
While its efficacy has been demonstrated in numerous preclinical models, further research is required. Key future directions should include:
-
Identification of Direct Binding Affinities: Rigorous biophysical studies are needed to determine the Kd or Ki values of this compound for its primary targets, such as HSP70, PI3K, and STAT3, to confirm direct interaction and affinity.
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models are essential to evaluate its anti-tumor efficacy, safety profile, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced toxicity.
This guide provides a foundational understanding of this compound's complex pharmacology, offering valuable data and methodologies to support and guide ongoing research in the development of this promising natural product for clinical applications.
References
- 1. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mcijournal.com [mcijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a high-affinity phosphopeptide inhibitor of Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and structural studies on the high affinity of Hsp70 for ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Isoevodiamine: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoevodiamine, a quinazoline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-inflammatory activities in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Chronic inflammation is a critical contributor to the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The identification of novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of modern drug discovery. This compound has emerged as a promising candidate due to its potent anti-inflammatory effects observed in various in vitro and in vivo studies. This guide aims to provide a comprehensive technical resource on the anti-inflammatory properties and mechanisms of this compound.
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[1][2] Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2]
This compound has been shown to inhibit NF-κB activation by suppressing IκB kinase activity.[3] This leads to the stabilization of IκBα and the subsequent inhibition of p65 nuclear translocation. By blocking the NF-κB pathway, this compound effectively downregulates the expression of various pro-inflammatory mediators.[4][5][6]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[7][8] this compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. In some cancer cell lines, this compound activates the p38 and JNK pathways, which are involved in apoptosis.[7] However, in the context of inflammation, this compound has been reported to inhibit the phosphorylation of ERK1/2 and p38 in pancreatic cancer cells.[9][10] Furthermore, in LPS-induced mastitis, this compound was found to decrease the phosphorylation of ERK1/2, p38, and JNK.[6] This inhibition of MAPK pathways contributes to its anti-inflammatory effects by downregulating the expression of inflammatory mediators.[11]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[12][13][14] this compound has demonstrated a dual role in regulating the NLRP3 inflammasome. In some contexts, it can enhance NLRP3 inflammasome activation, which may be beneficial for anti-bacterial responses.[12][15] Conversely, in models of colitis, this compound has been shown to inhibit the assembly of the NLRP3 inflammasome.[13][14] This inhibition is mediated, at least in part, by the activation of autophagy, which leads to the degradation of inflammasome components.[14][16] By suppressing NLRP3 inflammasome activation, this compound reduces the secretion of IL-1β and IL-18, thereby attenuating inflammation.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Evodiamine in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evodiamine Augments NLRP3 Inflammasome Activation and Anti-bacterial Responses Through Inducing α-Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evodiamine Attenuates Experimental Colitis Injury Via Activating Autophagy and Inhibiting NLRP3 Inflammasome Assembly [frontiersin.org]
- 14. Evodiamine Attenuates Experimental Colitis Injury Via Activating Autophagy and Inhibiting NLRP3 Inflammasome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoevodiamine's Interaction with the TRPV1 Receptor: Activation, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between isoevodiamine, a naturally occurring quinazoline alkaloid, and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. We will delve into the mechanisms of activation, subsequent functional outcomes, and detailed experimental protocols utilized to elucidate these interactions. This document aims to serve as a critical resource for professionals engaged in pain research, pharmacology, and the development of novel analgesic and anti-inflammatory therapeutics.
Introduction: The TRPV1 Receptor and this compound
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in the peripheral nervous system's small-diameter sensory neurons, including dorsal root, trigeminal, and nodose ganglia.[1][2][3][4] As a polymodal integrator of noxious stimuli, TRPV1 is activated by a diverse range of physical and chemical triggers, such as high temperatures (>43°C), acidic conditions (pH < 5.9), and exogenous vanilloid compounds like capsaicin.[1][3][5][6] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the subsequent transmission of pain signals.[4] Due to its central role in nociception and inflammation, TRPV1 is a significant target for analgesic drug development.[7][8]
This compound is a major bioactive alkaloid extracted from the fruit of Evodia rutaecarpa.[1][2] This compound has garnered scientific interest due to its wide array of pharmacological effects, including antinociceptive, anti-inflammatory, and thermoregulatory properties.[1][3] A substantial body of evidence has now characterized this compound as a novel agonist of the TRPV1 receptor, providing a molecular basis for its physiological activities.[7][9]
Mechanism of TRPV1 Activation by this compound
This compound functions as a direct agonist of the TRPV1 receptor.[7][9] Studies utilizing heterologous expression systems, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells transfected with TRPV1, have conclusively demonstrated that this compound elicits robust receptor activation.[1][9]
The primary mechanism involves the binding of this compound to the vanilloid binding pocket on the TRPV1 channel, the same site recognized by capsaicin.[7][10] This interaction is supported by several key findings:
-
Competitive Antagonism: The effects of this compound are completely blocked by capsazepine, a competitive antagonist of TRPV1.[1][2][7]
-
Binding Inhibition: this compound competitively inhibits the binding of [³H]-resiniferatoxin (RTX), a potent vanilloid agonist, to the receptor.[9]
-
Molecular Modeling: Computational docking studies predict that this compound occupies the binding pocket formed by key amino acid residues, including Tyr511 and Ser512, which are critical for capsaicin binding.[10][11] The indole nitrogen and formyl carbonyl oxygen atoms of this compound are predicted to form hydrogen bonds with Ile569 and Lys571, respectively.[10]
Upon binding, this compound induces a conformational change in the TRPV1 channel, leading to the opening of its ion pore. This allows for the influx of cations, most notably Ca²⁺, which serves as a crucial second messenger to initiate downstream signaling cascades and depolarize the neuron.[1][12][13]
Functional Outcomes of this compound-TRPV1 Interaction
The activation of TRPV1 by this compound initiates a cascade of physiological responses, culminating in its observed analgesic and anti-inflammatory effects.
The primary analgesic mechanism of this compound is paradoxical, arising from its initial agonism followed by a state of receptor desensitization.
-
Initial Activation: Application of this compound leads to a robust activation of TRPV1, causing an initial nociceptive or burning sensation, similar to capsaicin.[1][2]
-
Subsequent Desensitization: Prolonged or repeated exposure to this compound renders the TRPV1 channel refractory to subsequent stimuli, a process known as desensitization.[2][3] This Ca²⁺-dependent process involves the dephosphorylation of the receptor and its potential endocytosis.[3] Pre-treatment with this compound has been shown to significantly reduce the inward currents induced by capsaicin, demonstrating this desensitizing effect at a cellular level.[2]
-
In Vivo Analgesia: This desensitization of sensory neurons is the foundation of its analgesic effect. In animal models, pre-treatment with this compound effectively suppresses thermal hyperalgesia induced by capsaicin.[1][2]
The activation of TRPV1 on sensory nerve terminals can trigger the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which can have pro-inflammatory effects leading to neurogenic inflammation.[5] However, the subsequent desensitization of these nerve fibers by agonists like this compound can lead to a reduction in the release of these inflammatory mediators, thereby contributing to an overall anti-inflammatory effect.[3][14]
Quantitative Data on this compound-TRPV1 Interaction
The potency and efficacy of this compound have been quantified across various experimental paradigms. It is consistently observed to be a less potent agonist than capsaicin.
Table 1: Binding Affinity and Agonist Potency of this compound at the TRPV1 Receptor
| Parameter | Species | Cell Type | Assay | This compound Value | Capsaicin Value | Reference |
| Binding Affinity (Ki) | Rat | CHO-rTRPV1 | [³H] RTX Binding Inhibition | 5.95 ± 0.87 µM | 1.8 ± 0.3 µM | [9] |
| Agonist Potency (EC₅₀) | Rat | CHO-rTRPV1 | ⁴⁵Ca²⁺ Uptake | 856 ± 43 nM | 45 ± 4 nM | [7][9] |
| Agonist Potency (EC₅₀) | Rat | CHO-rTRPV1 | Calcium Imaging | 1.03 ± 0.21 µM | Not Reported | [9] |
| Agonist Potency (EC₅₀) | Human | HEK293-hTRPV1 | Intracellular Calcium Increase | 155.20 ± 8.2 nM | Not Reported | |
| Agonist Potency (EC₅₀) | Rat | HEK293-rTRPV1 | Intracellular Calcium Increase | 652.2 ± 26.7 nM | Not Reported | [3] |
Data presented as Mean ± SEM or Mean ± SD as reported in the source literature.
Signaling Pathways
The binding of this compound to the TRPV1 receptor directly gates the channel, leading to cation influx and neuronal depolarization, which is the basis for nociceptive signaling.
Caption: this compound binding and direct activation of the TRPV1 channel.
Prolonged activation by this compound leads to a calcium-dependent desensitization of the TRPV1 channel, which underlies its analgesic properties. This process involves protein kinases that phosphorylate the channel.
Caption: Ca²⁺-dependent desensitization of TRPV1 leading to analgesia.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and TRPV1.
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 agonists in a cell line stably expressing the receptor.[12][13]
-
Objective: To quantify the agonist activity of this compound on human TRPV1 (hTRPV1) channels.
-
Materials:
-
HEK293 cells stably expressing hTRPV1 (HEK293-hTRPV1).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound stock solution (in DMSO), Capsaicin (positive control), Capsazepine (antagonist).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FlexStation or similar).
-
-
Methodology:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 50,000-80,000 cells/well and culture overnight to allow adherence.
-
Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Remove culture medium from the cells, wash once with Assay Buffer, and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and capsaicin in Assay Buffer at 2x the final desired concentration. For antagonist studies, pre-incubate cells with capsazepine for 5-10 minutes before adding the agonist.
-
Fluorescence Measurement: Place the plate into the microplate reader set to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Data Acquisition: Record a stable baseline fluorescence for 15-20 seconds. Then, using the instrument's automated injection system, add 100 µL of the 2x compound solution to the wells. Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response elicited by a saturating concentration of capsaicin. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
This technique directly measures the ion currents flowing through TRPV1 channels in the membrane of a single cell.[1][2]
-
Objective: To characterize the inward currents evoked by this compound in isolated rat dorsal root ganglion (DRG) neurons or TRPV1-transfected HEK293 cells.
-
Materials:
-
Isolated DRG neurons from Sprague-Dawley rats or cultured HEK293-TRPV1 cells.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system (e.g., Axopatch, pCLAMP).
-
Borosilicate glass capillaries for pipette fabrication.
-
-
Methodology:
-
Cell Preparation: Plate isolated DRG neurons or HEK293-TRPV1 cells on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Compound Application: Apply this compound (e.g., 1 µM) via a rapid perfusion system. Record the resulting inward current. To test for desensitization, apply a subsequent pulse of capsaicin (e.g., 100 nM) after the this compound application and compare the current amplitude to a control capsaicin application.
-
Data Analysis: Measure the peak amplitude of the inward current evoked by the compound application. Current density (pA/pF) can be calculated by dividing the peak current by the cell capacitance. Compare the amplitudes of currents under different conditions (e.g., before and after desensitization).
-
This animal model assesses the analgesic efficacy of a compound by measuring its ability to prevent the heightened pain sensitivity caused by inflammation.[1][2]
-
Objective: To determine if in vivo pre-treatment with this compound can suppress thermal hyperalgesia induced by capsaicin in rats.
-
Animals: Adult male Sprague-Dawley rats.
-
Materials:
-
Plantar test apparatus (e.g., Hargreaves' test).
-
This compound solution for injection.
-
Capsaicin solution (e.g., 10 µg in 10 µL of vehicle).
-
Syringes for intraplantar (i.pl.) injection.
-
-
Methodology:
-
Acclimatization: Acclimate rats to the testing environment and apparatus for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source focused on the plantar surface of the hind paw. The heat source is automatically turned off when the rat withdraws its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue injury.
-
Drug Administration: Administer this compound or vehicle via intraplantar injection into the right hind paw.
-
Capsaicin Challenge: After a set pre-treatment time (e.g., 20 minutes), administer an intraplantar injection of capsaicin into the same paw to induce thermal hyperalgesia.
-
Post-Challenge Measurement: Measure the PWL at various time points after the capsaicin injection (e.g., 5, 15, 30, 60 minutes).
-
Data Analysis: Thermal hyperalgesia is indicated by a significant decrease in PWL. Compare the PWL of the this compound-treated group to the vehicle-treated group at each time point. A significant attenuation of the capsaicin-induced decrease in PWL indicates an analgesic effect.
-
Visualization of Workflows and Logical Relationships
Caption: Workflow for the Calcium Imaging Assay.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Caption: Workflow for the In Vivo Behavioral Assay.
This diagram illustrates the core logic behind this compound's therapeutic action on pain.
Caption: Logical progression from agonist action to analgesia.
Conclusion and Future Directions
This compound represents a novel class of TRPV1 agonist, distinguished from capsaicin by its chemical structure and lower potency.[9] Its mechanism of action is rooted in the direct activation of the TRPV1 channel, followed by a profound and lasting desensitization of the receptor. This dual action provides a clear molecular rationale for its observed analgesic and anti-inflammatory properties.[1][2] The detailed experimental protocols provided herein offer a robust framework for the further investigation of this compound and other novel TRPV1 modulators.
Future research should focus on optimizing the therapeutic window of this compound-like compounds, aiming to maximize the analgesic effects derived from desensitization while minimizing the initial nociceptive response associated with activation. Furthermore, exploring the specific downstream signaling pathways modulated by this compound-induced calcium influx could reveal additional therapeutic targets. The development of such compounds holds significant promise for the management of chronic pain and inflammatory conditions.
References
- 1. Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels | springermedizin.de [springermedizin.de]
- 3. Effect of chirality and lipophilicity in the functional activity of evodiamine and its analogues at TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypeptide Modulators of TRPV1 Produce Analgesia without Hyperthermia [mdpi.com]
- 6. Side Effects of Opioids Are Ameliorated by Regulating TRPV1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Binding mode pediction of evodiamine within vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Isoevodiamine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Isoevodiamine, a quinazolinone alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Core Structure and Chemical Features
This compound possesses a rigid pentacyclic structure that serves as a unique scaffold for chemical modification. The key structural features that are often targeted for modification to explore the SAR include the N13 and N14 positions, the aromatic A and E rings, and the lactam ring. Strategic modifications at these sites have been shown to significantly influence the compound's biological activity, solubility, and metabolic stability.
Anticancer Activity: Structure-Activity Relationship
The anticancer properties of this compound and its derivatives are the most extensively studied. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, often through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of N13-substituted this compound derivatives against various human cancer cell lines. The data highlights the importance of the substituent at the N13 position for anticancer potency.
| Compound | R Group (at N13) | DU-145 (Prostate) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | H460 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-5 (Colon) IC50 (µM) | SF-268 (Glioblastoma) IC50 (µM) |
| This compound | H | >50 | >50 | >50 | >50 | >50 | >50 |
| 2-2 | 2-Fluorobenzyl | 2.6 | 3.5 | 3.1 | 4.2 | 3.8 | 3.3 |
| 2-3 | 3-Fluorobenzyl | 1.8 | 2.1 | 2.5 | 3.1 | 2.7 | 2.4 |
| 2-5 | 2-Chlorobenzyl | 2.1 | 2.9 | 2.7 | 3.8 | 3.3 | 2.9 |
| 2-9 | 2-Bromobenzyl | 1.5 | 2.3 | 2.1 | 3.2 | 2.8 | 2.6 |
| 2-16 | 2-Naphthylmethyl | 1.2 | 1.5 | 1.3 | 1.9 | 1.7 | 1.4 |
| 3-1 | 2-Furfuryl | 3.5 | 4.1 | 3.8 | 4.9 | 4.3 | 3.9 |
| 3-2 | 2-Thienylmethyl | 2.9 | 3.8 | 3.4 | 4.5 | 4.0 | 3.6 |
Data sourced from: Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines.
Anti-Inflammatory and Neuroprotective Activities
While the SAR for anti-inflammatory and neuroprotective effects is less developed compared to anticancer activity, preliminary studies indicate that modifications to the this compound scaffold can modulate these properties. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators, while neuroprotective actions are linked to the modulation of pathways involved in neuronal survival and apoptosis.
Representative Data on Anti-Inflammatory and Neuroprotective Activity
The following table provides a representative summary of the SAR for these activities based on available literature.
| Modification | Biological Activity | General SAR Observations |
| Substitution on Aromatic Rings | Anti-inflammatory | Introduction of electron-withdrawing groups on the A or E ring can enhance anti-inflammatory activity. |
| N13-alkylation | Neuroprotective | Short-chain alkyl or benzyl substitutions at the N13 position appear to be favorable for neuroprotective effects. |
| Opening of the E-ring | Anti-inflammatory | Cleavage of the E-ring can lead to a decrease in anti-inflammatory potency, highlighting the importance of the pentacyclic system. |
Key Signaling Pathways
This compound and its derivatives exert their biological effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved in its anticancer activity.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. The following are methodologies for key assays cited in the literature.
MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is designed to investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound derivatives for a specified time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of specific structural modifications in determining the biological activity of its derivatives. Future research should focus on further optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their successful translation into clinical candidates. The detailed experimental protocols provided herein offer a standardized approach for the continued exploration and evaluation of this fascinating class of natural product-inspired molecules.
In Vivo Pharmacokinetics and Metabolism of Isoevodiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoevodiamine is a quinazolinone alkaloid found in the traditional Chinese herb Evodia rutaecarpa. It shares a close structural relationship with evodiamine, another major bioactive component of the herb. Both compounds have garnered significant interest for their diverse pharmacological activities. Understanding the in vivo fate of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on experimental methodologies and data presentation.
Disclaimer: Direct in vivo pharmacokinetic and metabolic data for this compound is limited in the currently available scientific literature. Consequently, this guide draws heavily upon data from its closely related isomer, evodiamine, to infer and present likely experimental protocols and metabolic pathways. All data presented should be interpreted with this consideration.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting therapeutic efficacy and potential toxicity.
Data Presentation: Pharmacokinetic Parameters
Due to the scarcity of specific data for this compound, the following tables summarize pharmacokinetic parameters for the closely related compound, dehydroevodiamine, and evodiamine in rats. These values provide an estimate of the expected pharmacokinetic behavior of this compound.
Table 1: Pharmacokinetic Parameters of Dehydroevodiamine in Rats After a Single Oral Dose
| Parameter | 100 mg/kg | 500 mg/kg |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Oral Bioavailability (%) | ~15.35%[1] | ~15.35%[1] |
| Plasma Protein Binding (%) | 65.6 ± 6.5%[1] | 65.6 ± 6.5%[1] |
Table 2: Pharmacokinetic Parameters of Evodiamine in Rats After a Single Intravenous Dose (2 mg/kg)
| Parameter | Value |
| Pharmacokinetic Model | Two-compartment[2] |
| Distribution Phase | Rapid[2] |
| Elimination Phase | Slower[2] |
Note: Specific quantitative values for Cmax, Tmax, AUC, half-life, and clearance for evodiamine were not explicitly provided in the cited abstract.
Experimental Protocols
The following protocols are based on established methodologies for studying the pharmacokinetics of related alkaloids in rats and can be adapted for this compound.
-
Animal Model: Male Sprague-Dawley rats are a commonly used model.
-
Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the experiment.
-
Fasting: Animals are typically fasted overnight before oral administration to minimize variability in absorption.
-
Oral Administration (PO):
-
Vehicle: this compound can be suspended in a suitable vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Dosing: Administration is performed by oral gavage using a gavage needle. The volume administered is typically based on the animal's body weight.
-
-
Intravenous Administration (IV):
-
Vehicle: A sterile solution suitable for injection is required. The formulation will depend on the solubility of this compound.
-
Dosing: Administration is typically via the tail vein.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Samples are typically drawn from the tail vein or via a cannulated jugular vein.
-
Blood is collected into heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
-
Samples are stored frozen until analysis.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: A simple and common method involves adding a precipitating agent like acetonitrile to the plasma samples to remove proteins.
-
Liquid-Liquid Extraction (LLE): This method can also be used to extract the analyte from the plasma using an immiscible organic solvent.
-
Internal Standard (IS): A structurally similar compound is added to the samples before preparation to control for variability in extraction and analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For evodiamine, a precursor-to-product transition of m/z 304.1 → 161.1 has been used[3]. Similar transitions would be determined for this compound.
-
Metabolism
Metabolism studies are essential to identify the biotransformation pathways of a drug, which can influence its efficacy, toxicity, and clearance.
In Vivo Metabolic Profile
Based on studies of evodiamine and dehydroevodiamine, the primary metabolic pathways for this compound in vivo are expected to be:
-
Phase I Metabolism: Primarily oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. For evodiamine, hydroxylation has been observed[3].
-
Phase II Metabolism: Conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites to facilitate their excretion. Glucuronide and sulfate conjugates of dehydroevodiamine have been identified in rat urine[1].
Metabolite Identification
-
Sample Analysis: Urine, feces, and bile samples are analyzed using high-resolution mass spectrometry (HRMS), such as LC-Q-TOF-MS or LC-Orbitrap-MS, to identify potential metabolites.
-
Data Analysis: Metabolites are identified by comparing the mass spectra of the dosed samples with control samples and looking for characteristic mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
Visualizations
Experimental Workflow
Caption: In Vivo Pharmacokinetic Study Workflow for this compound.
Proposed Metabolic Pathway of this compound
Caption: Proposed In Vivo Metabolic Pathway of this compound.
Conclusion
This technical guide provides a framework for understanding and investigating the in vivo pharmacokinetics and metabolism of this compound. While specific data for this compound remains to be fully elucidated, the methodologies and metabolic pathways outlined, based on its close structural analog evodiamine, offer a robust starting point for researchers. Further studies are warranted to establish the definitive ADME profile of this compound to support its continued development as a potential therapeutic agent.
References
- 1. Pharmacokinetics and urine metabolite identification of dehydroevodiamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of evodiamine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoevodiamine: A Comprehensive Review of Preclinical Studies for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoevodiamine, a quinazoline-carboline alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has emerged as a promising multi-target therapeutic agent in a host of preclinical studies. Demonstrating significant anti-cancer, anti-inflammatory, and neuroprotective properties, its therapeutic potential is vast. This technical guide provides an in-depth review of the key preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information is structured to serve as a critical resource for researchers engaged in the exploration and development of this compound-based therapeutics.
Anti-Cancer Activity
This compound exhibits potent cytotoxic and anti-proliferative effects across a range of cancer cell lines and has demonstrated significant tumor growth inhibition in various in vivo models. The primary mechanisms involve the induction of cell cycle arrest and apoptosis, mediated through key signaling pathways.
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in multiple human cancer cell lines, highlighting its broad-spectrum anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Citation |
| DU145 | Prostate Cancer | 1.94 ± 0.23 | 24 h | [1] |
| A549 | Lung Cancer | 1.3 | 72 h | [2] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Preclinical evidence consistently shows that this compound induces G2/M phase cell cycle arrest and triggers apoptosis. In DU145 prostate cancer cells, treatment with 5 µM this compound increased the cell population in the G2/M phase from 24.48% to 44.61%[1]. This arrest is associated with the modulation of key regulatory proteins such as CDK1 and Cyclin B1[1].
Apoptosis is induced via the intrinsic, or mitochondrial, pathway. This is evidenced by an increased Bax/Bcl-2 ratio and the subsequent cleavage and activation of caspase-9 and caspase-3[3].
Key Signaling Pathways
This compound's anti-cancer effects are largely mediated through the inhibition of pro-survival signaling pathways, most notably the PI3K/Akt and NF-κB pathways. By suppressing the phosphorylation of Akt, this compound prevents the activation of downstream targets that promote cell proliferation and inhibit apoptosis[1]. This ultimately leads to the suppression of NF-κB, a critical transcription factor for inflammatory and survival genes.
References
Isoevodiamine: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoevodiamine, a quinazolinone alkaloid isolated from the dried fruit of Evodia rutaecarpa, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current research on this compound's mechanisms of action in neuroprotection, with a focus on its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. This document details the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, and provides comprehensive experimental protocols for researchers to replicate and build upon these findings.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These effects are orchestrated through the modulation of several key intracellular signaling pathways.
Anti-Neuroinflammatory Effects
Neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in models of neuroinflammation.[1] This anti-inflammatory activity is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. This compound has been demonstrated to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[5][6] This modulation is often linked to the activation of the Akt/Glycogen synthase kinase-3β (GSK-3β) signaling pathway, a key regulator of cell survival.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound in different experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Line | Treatment | Concentration | Outcome | Quantitative Result |
| Glutamate-induced excitotoxicity | HT22 | This compound | 10 µM | Increased cell viability | Cell viability increased to ~70% compared to glutamate-treated group[7] |
| LPS-induced neuroinflammation | BV2 | This compound | 10 µM | Reduced TNF-α levels | Significant reduction in TNF-α mRNA expression[8] |
| LPS-induced neuroinflammation | BV2 | This compound | 10 µM | Reduced IL-1β levels | Significant reduction in IL-1β mRNA expression[8] |
| Oxidative stress | PC12 | This compound | 5 µM | Increased Bcl-2/Bax ratio | Dose-dependent increase in Bcl-2/Bax ratio[5] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Experimental Model | Animal Model | Treatment | Dosage | Outcome | Quantitative Result |
| Alzheimer's Disease (d-galactose/AlCl₃) | Mice | This compound | 50 mg/kg/day | Improved spatial memory | Significantly decreased escape latency in Morris water maze[9] |
| Alzheimer's Disease (ICV-STZ) | Mice | This compound | 50 mg/kg/day | Improved spatial memory | Significantly decreased escape latency in Morris water maze[10] |
| Neuroinflammation | Mice | Evodiamine | 20, 40, 80 mg/kg | Reduced TNF-α levels in colonic tissue | Dose-dependent decrease in TNF-α protein levels[1] |
| Neuroinflammation | Mice | Evodiamine | 20, 40, 80 mg/kg | Reduced IL-1β levels in colonic tissue | Dose-dependent decrease in IL-1β protein levels[1] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Akt/GSK-3β Signaling Pathway
This compound promotes neuronal survival by activating the Akt/GSK-3β pathway. Activation of Akt leads to the inhibitory phosphorylation of GSK-3β, which in turn prevents the downstream activation of pro-apoptotic factors.
NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[2][3]
Nrf2/HO-1 Signaling Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like HO-1.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments cited in the study of this compound's neuroprotective effects.
In Vitro Model: Glutamate-Induced Apoptosis in HT22 Cells
This protocol describes the induction of excitotoxicity in the HT22 mouse hippocampal cell line using glutamate, a widely used model to screen for neuroprotective compounds.[7][11][12][13][14][15][16][17]
1. Cell Culture:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in larger formats for protein or RNA analysis.
2. Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) group.
4. Western Blot Analysis of Apoptotic Markers (Bcl-2 and Bax):
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
-
Quantify band intensities to determine the Bcl-2/Bax ratio.[6][8][18][19][20]
In Vivo Model: D-galactose and Aluminum Chloride-Induced Alzheimer's Disease in Mice
This protocol details the induction of an Alzheimer's disease-like pathology in mice through the combined administration of D-galactose and aluminum chloride, which mimics aspects of age-related neurodegeneration.[5][9][21][22][23]
1. Animal Model:
-
Use male Kunming mice (or other suitable strain) aged 6-8 weeks.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Induction of AD Model:
-
For 10 consecutive weeks, administer D-galactose (120 mg/kg) via subcutaneous injection and aluminum chloride (20 mg/kg) via oral gavage daily.
-
The control group receives saline injections and gavage.
3. This compound Treatment:
-
Following the induction period, treat the mice with this compound (e.g., 50 mg/kg/day) or vehicle orally for a specified duration (e.g., 4 weeks).
4. Behavioral Assessment (Morris Water Maze):
-
Acclimatize the mice to the water maze for 2 days.
-
For 5 consecutive days (training phase), conduct four trials per day where the mouse has to find a hidden platform in a pool of opaque water.[10][24][25][26]
-
Record the escape latency (time to find the platform) for each trial.[1][24][27]
-
On day 6 (probe trial), remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
5. Biochemical and Histological Analysis:
-
After the behavioral tests, sacrifice the animals and collect brain tissue.
-
Homogenize brain tissue for Western blot analysis of neuroprotective markers (e.g., p-Akt, Nrf2, Bcl-2/Bax) or for ELISA-based quantification of inflammatory cytokines (TNF-α, IL-1β).
-
Fix brain tissue for immunohistochemical staining to assess amyloid-beta plaque deposition and neuronal loss.
In Vivo Model: Intracerebroventricular Streptozotocin (ICV-STZ) Model of Sporadic Alzheimer's Disease
This protocol describes the induction of sporadic Alzheimer's disease-like pathology in rodents by intracerebroventricular injection of streptozotocin, which induces insulin resistance in the brain.[28][29][30][31]
1. Animal Model and Surgery:
-
Use adult male Wistar rats or C57BL/6 mice.
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Inject streptozotocin (STZ; 3 mg/kg) dissolved in citrate buffer (pH 4.5) bilaterally into the lateral ventricles. The control group receives vehicle injections.
2. Post-operative Care and Treatment:
-
Provide appropriate post-operative care.
-
Begin treatment with this compound (e.g., 50 or 100 mg/kg/day, orally) or vehicle one day after surgery and continue for a specified period (e.g., 21 days).
3. Behavioral and Molecular Analyses:
-
Conduct behavioral tests such as the Morris water maze as described in the previous protocol.
-
Following behavioral testing, collect brain tissue for biochemical and histological analyses to assess neuroinflammation, oxidative stress, and apoptosis markers.
Western Blotting Protocols for Key Signaling Molecules
Western Blot for Akt Phosphorylation: [9][11][22][23][30]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and quantify the p-Akt/total Akt ratio.[32]
Western Blot for NF-κB p65 Nuclear Translocation: [27][33][34][35]
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic protein fractions using a commercial kit or a standard protocol involving differential centrifugation.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as for Akt.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against NF-κB p65. For loading controls, use an antibody against a nuclear protein (e.g., Lamin B) for the nuclear fraction and a cytoplasmic protein (e.g., β-actin or GAPDH) for the cytoplasmic fraction.
-
Detection and Analysis: Visualize and quantify the bands to determine the relative levels of p65 in the nuclear and cytoplasmic fractions.[31]
Western Blot for Nrf2 Nuclear Translocation: [4][12][14][21][28][29][36][37]
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions as described for NF-κB.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the standard Western blot procedure.
-
Blocking and Antibody Incubation: Block the membrane and probe with a primary antibody against Nrf2. Use appropriate loading controls for the nuclear (e.g., Lamin B) and cytoplasmic fractions.
-
Detection and Analysis: Visualize and quantify the bands to assess the nuclear accumulation of Nrf2.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathways involved in neuroinflammation, oxidative stress, and apoptosis, provides a robust basis for its neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic utility of this compound in the context of neurodegeneration. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of diseases like Alzheimer's.
References
- 1. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 2. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germinated brown rice protects against glutamate toxicity in HT22 hippocampal neurons through the jnk-mediated apoptotic pathway via the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. Escape latency: Significance and symbolism [wisdomlib.org]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. scribd.com [scribd.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Isoevodiamine in Traditional Chinese Medicine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of isoevodiamine within the historical and modern context of Traditional Chinese Medicine (TCM). Historically, the distinction between this compound and its isomer, evodiamine, was not made in TCM literature. Instead, the source herb, Evodia rutaecarpa (Wu-Chu-Yu), was prescribed for a variety of ailments. This guide will first explore the traditional applications of Evodia rutaecarpa and then delve into the modern scientific understanding of its constituent alkaloids, with a necessary focus on evodiamine as a proxy for this compound due to a significant disparity in available research. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key signaling pathways.
Historical Context of this compound's Source: Evodia rutaecarpa (Wu-Chu-Yu) in Traditional Chinese Medicine
Evodia rutaecarpa, known as Wu-Chu-Yu (吳茱萸) in Chinese, has a long and storied history in Traditional Chinese Medicine, with its first mention in the classical text Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), compiled during the Eastern Han Dynasty (25-220 AD).[1] In TCM theory, Wu-Chu-Yu is characterized as an herb that is "hot" in nature and has a pungent and bitter taste.[2] This classification dictates its traditional use to dispel "internal coldness," a concept in TCM that can manifest as various physiological ailments.[2]
The primary applications of Wu-Chu-Yu in historical TCM practice include:
-
Alleviating Pain: It has been traditionally used to treat various types of pain, including headaches (particularly migraines), abdominal pain, and menstrual pain.[1][3][4]
-
Addressing Digestive Disorders: Wu-Chu-Yu was commonly prescribed for nausea, vomiting, and diarrhea, believed to be caused by "cold" in the stomach and spleen.[1][2]
-
Warming the Middle Jiao: In TCM, the "Middle Jiao" refers to the digestive organs. Wu-Chu-Yu's "hot" nature was thought to warm this region, thereby improving digestive function.
-
Correcting the Flow of Qi: It was also used to manage what is known as "rebellious stomach Qi," which is understood in TCM as the upward flow of stomach energy, leading to symptoms like acid reflux and vomiting.[2]
The therapeutic effects of Evodia rutaecarpa are now largely attributed to its rich alkaloid content, with evodiamine and rutaecarpine being the most studied constituents.[3][4] It is important to note that traditional texts do not differentiate between the stereoisomers of evodiamine, and therefore the historical use of Wu-Chu-Yu encompasses the effects of what is now known as this compound (a racemic mixture of (+)- and (-)-evodiamine).
Modern Scientific Perspective: The Challenge of Isolating this compound Research
In contemporary phytochemical and pharmacological research, a significant challenge arises in that this compound is seldom studied in isolation. The vast majority of scientific literature focuses on evodiamine, often without specifying the enantiomeric form, or on the crude extracts of Evodia rutaecarpa. This guide will therefore present the available technical data with the explicit understanding that much of the information on bioactivity and signaling pathways is derived from studies on evodiamine. This approach is taken with the scientific rationale that as isomers, their biological activities are likely to be related, though potentially different in potency and specificity.
Experimental Protocols
Extraction of the Total Alkaloid Fraction (Containing this compound) from Evodia rutaecarpa
This protocol outlines a general method for the extraction of the total alkaloid fraction from the dried fruits of Evodia rutaecarpa.
-
Sample Preparation: The dried and nearly ripe fruits of Evodia rutaecarpa are pulverized into a coarse powder.
-
Extraction: The powdered material is subjected to extraction with an organic solvent. A common method involves the use of methanol or ethanol. The extraction can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% hydrochloric acid) and filtered.
-
The acidic solution, containing the protonated alkaloids, is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 9-10) with a base such as ammonium hydroxide.
-
The now deprotonated, free-base alkaloids are extracted from the aqueous layer using an organic solvent like chloroform or dichloromethane.
-
-
Final Concentration: The organic layers containing the alkaloids are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness to yield the total alkaloid fraction.
Chiral High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Evodiamine Enantiomers (this compound)
This protocol is adapted from a validated method for the chiral separation of evodiamine enantiomers.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H column (250 mm × 4.6 mm i.d., 5 μm).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and ethanol in a ratio of 70:20:10 (v/v/v).
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 225 nm.
-
Internal Standard: Diphenhydramine.
-
Sample Preparation: The total alkaloid extract is dissolved in the mobile phase and filtered through a 0.45 μm syringe filter before injection.
-
Quantification: Calibration curves are constructed by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations.
Quantitative Data on Pharmacological Activities
Due to the scarcity of research specifically on this compound, the following table summarizes quantitative data for evodiamine, which serves as the best available proxy.
| Pharmacological Activity | Target/Assay | Cell Line/Model | IC50/EC50/Effective Concentration | Reference |
| Anticancer | Proliferation Inhibition | Human Osteosarcoma U2OS cells | IC50: 6 μM | [1] |
| Proliferation Inhibition | Human Cervical Cancer HeLa cells | Strongest anti-proliferation effect among alkaloids | ||
| Apoptosis Induction | Human Myeloid Leukemia KBM-5 cells | Inhibition of NF-κB activation | ||
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Concentration-dependent inhibition | |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 Macrophages | Strong inhibitory effect | ||
| COX-2 Expression | Hypoxia-induced RAW264.7 cells | Repression of expression | ||
| Cardiotoxicity | Cell Viability | Primary cultured neonatal rat cardiomyocytes | 24h IC50: 28.44 µg/mL |
Signaling Pathways and Mechanisms of Action
The bioactive alkaloids in Evodia rutaecarpa, particularly evodiamine, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.
Anti-Inflammatory Signaling
Evodiamine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. By preventing the activation of NF-κB, evodiamine can suppress the inflammatory cascade.
Anticancer Signaling
The anticancer effects of evodiamine are multi-faceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. One of the key pathways implicated is the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth. Evodiamine has been shown to inhibit this pathway.[1]
Conclusion and Future Directions
The historical use of Evodia rutaecarpa in Traditional Chinese Medicine for a range of ailments has a clear basis in the pharmacological activities of its constituent alkaloids. While modern research has largely focused on evodiamine, the presence and similar structure of this compound suggest it contributes to the overall therapeutic profile of the herb. The lack of specific research on this compound presents a significant knowledge gap and a compelling area for future investigation.
Future research should prioritize:
-
Comparative Bioactivity Studies: Direct, quantitative comparisons of the pharmacological effects of isolated this compound and evodiamine are essential to delineate their respective contributions.
-
Enantiomer-Specific Research: Investigating the bioactivities of the individual enantiomers of evodiamine ((+)-evodiamine and (-)-evodiamine) will provide a more nuanced understanding of their therapeutic potential and mechanisms of action.
-
Clinical Trials: Well-designed clinical trials are needed to validate the traditional uses of Evodia rutaecarpa and its alkaloids in a modern medical context, with careful attention to safety and toxicity.
By bridging the gap between traditional knowledge and modern scientific inquiry, a more complete understanding of the therapeutic potential of this compound and its related compounds can be achieved, paving the way for novel drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoevodiamine: A Potent Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoevodiamine, a quinazolinone alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in oncological research for its potent anti-cancer properties. A primary mechanism underlying its tumoricidal activity is the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which this compound initiates and executes apoptosis in various cancer cell models. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for assessing its apoptotic effects, and visual representations of the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. One promising avenue of research is the exploration of natural compounds with anti-cancer activity. This compound has emerged as a compelling candidate due to its demonstrated ability to inhibit tumor proliferation, suppress invasion and metastasis, and, most notably, induce apoptosis in a specific and efficient manner.[1][2] This guide delves into the core of this compound's apoptotic-inducing capabilities, providing a detailed examination of its interactions with cellular machinery.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as modulating key signaling cascades that regulate cell survival and death.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. This pathway is centered around the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to modulate the expression of Bcl-2 family proteins, tipping the balance in favor of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[1][3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[3][5]
-
Mitochondrial Membrane Potential (MMP) Disruption and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential (ΔΨm).[2][3] This, in turn, facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[3][6]
-
Apoptosome Formation and Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[7] This proximity induces the auto-activation of caspase-9, an initiator caspase.[2][7] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which is responsible for the execution phase of apoptosis.[1][2][3]
The Extrinsic (Death Receptor) Pathway
Evidence also suggests that this compound can initiate apoptosis via the extrinsic pathway. This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors.
-
Caspase-8 Activation: Studies have shown that this compound treatment can lead to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[8][9][10] The precise mechanism of how this compound engages this pathway is still under investigation but may involve the upregulation of death receptors or their ligands.
Endoplasmic Reticulum (ER) Stress Pathway
Recent findings indicate that this compound can induce apoptosis through the induction of endoplasmic reticulum (ER) stress.[1]
-
Activation of ER Stress Sensors: this compound treatment can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). This activates key ER stress sensors, including IRE1.[1]
-
IRE1-TRAF2-ASK1-JNK Axis: The activation of IRE1 can lead to the recruitment of TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), which in turn activates the JNK signaling pathway.[1]
-
Caspase-12 Activation: Prolonged or severe ER stress can lead to the activation of caspase-12, which is specifically localized to the ER membrane and is a key mediator of ER stress-induced apoptosis.[1]
Modulation of Key Signaling Pathways
This compound's pro-apoptotic effects are also mediated by its ability to modulate critical intracellular signaling pathways that govern cell fate.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in this compound-induced apoptosis. This compound has been shown to activate the pro-apoptotic p38 and JNK signaling cascades while inhibiting the pro-survival ERK pathway in some cancer cells.[3][11][12][13] The activation of p38 and JNK contributes to the regulation of Bcl-2 family proteins and the subsequent activation of caspases.[3]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway that is often dysregulated in cancer. This compound has been found to suppress the PI3K/Akt pathway, leading to the de-inhibition of apoptotic signals.[3][11][12]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway that is constitutively active in many cancers. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4]
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on both the concentration and the duration of treatment. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic Cancer | ~2 | Not Specified |
| SGC7901 | Gastric Cancer | Not Specified | 24 |
| U937 | Leukemia | ~0.6 | Not Specified |
Table 2: Apoptosis Rates Induced by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Incubation Time (h) |
| CNE1 | Nasopharyngeal Carcinoma | 1 | 11.23 ± 0.97 | 24 |
| 2 | 21.44 ± 0.91 | 24 | ||
| CNE2 | Nasopharyngeal Carcinoma | 1 | 16.94 ± 0.70 | 24 |
| 2 | 27.0 ± 0.16 | 24 | ||
| 6-10B | Nasopharyngeal Carcinoma | 1 | 8.19 ± 0.87 | 24 |
| 2 | 14.40 ± 0.55 | 24 | ||
| 5-8F | Nasopharyngeal Carcinoma | 1 | 11.23 ± 0.97 | 24 |
| 2 | 19.30 ± 2.15 | 24 | ||
| A549 | Non-small Cell Lung Carcinoma | Dose-dependent increase | Not Specified | Not Specified |
| LLC | Lewis Lung Carcinoma | Dose-dependent increase | Not Specified | Not Specified |
| PANC-1 | Pancreatic Cancer | 1, 5, 10 | Dose-dependent increase | 48 |
| SW1990 | Pancreatic Cancer | 1, 5, 10 | Dose-dependent increase | 48 |
Experimental Protocols for Studying this compound-Induced Apoptosis
A variety of standard experimental techniques are employed to investigate the pro-apoptotic effects of this compound. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This is a widely used method to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1][14]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-p38, p-JNK, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Protocol:
-
Fix and permeabilize this compound-treated cells or tissue sections.
-
Incubate with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualize the apoptotic cells (with fluorescently labeled fragmented DNA) using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis and a general workflow for its investigation.
Figure 1: Signaling pathways of this compound-induced apoptosis.
Figure 2: General experimental workflow for investigating this compound-induced apoptosis.
Conclusion
This compound is a promising natural compound that induces apoptosis in a wide range of cancer cells through multiple, interconnected pathways. Its ability to modulate the intrinsic and extrinsic apoptotic pathways, induce ER stress, and regulate key signaling cascades like MAPK and PI3K/Akt underscores its potential as a multi-targeted anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings. This in-depth understanding is crucial for the successful translation of this compound from a promising lead compound into a clinically effective anti-cancer drug.
References
- 1. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Isoevodiamine extraction and purification protocol from Evodia rutaecarpa
Application Notes & Protocols: Isoevodiamine from Evodia rutaecarpa
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a quinazoline-carboline alkaloid isolated from the dried unripe fruit of Evodia rutaecarpa (Juss.) Benth. (Rutaceae). This natural product has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and cardioprotective effects.[1][2][3] These biological activities are attributed to its interaction with various cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound from E. rutaecarpa and an overview of a key signaling pathway it modulates.
Data Presentation: Extraction and Purification of this compound
The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related alkaloids from Evodia rutaecarpa.
Table 1: Comparison of Extraction Methods for Alkaloids from Evodia rutaecarpa
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Time | Yield of Evodiamine (mg/g of raw material) | Reference |
| Reflux Extraction | 70% Ethanol | Reflux | 2 x 1.5 h | Not specified directly for this compound | [4] |
| Supercritical CO₂ Extraction | Methanol | 62 | 78 min | 1.217 | [5] |
| Acetone Extraction | Acetone | Not specified | Not specified | Not specified directly for this compound | [6] |
Table 2: Purification of Alkaloids from Evodia rutaecarpa Crude Extract
| Purification Method | Stationary Phase/Solvent System | Compound | Yield (mg) from Crude Extract | Purity (%) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v) | Evodiamine | 28 (from 180 mg) | 98.7 | [7] |
| Open Column Chromatography | Silica Gel | Evodiamine | 128 (from 3.2 g) | 98.5 | [8] |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction
This protocol is a common method for the initial extraction of alkaloids from Evodia rutaecarpa.
1. Preparation of Plant Material:
-
Obtain dried, unripe fruits of Evodia rutaecarpa.
-
Grind the fruits into a coarse powder (e.g., 40 mesh) to increase the surface area for extraction.[4]
2. Extraction Procedure:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).[4]
-
Heat the mixture to reflux and maintain for 1.5 hours with constant stirring.[4]
-
Cool the mixture and filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue with 8 times the volume of 70% ethanol for another 1.5 hours to maximize yield.[4]
-
Combine the filtrates from both extractions.
3. Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[4]
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.[8][9][10]
1. Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in an appropriate non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[10]
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform/methanol).[10] A typical gradient could be a stepwise or linear increase in the percentage of the more polar solvent.
-
Collect fractions of the eluate in separate tubes.
4. Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions that show a pure spot corresponding to a standard of this compound.
5. Final Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Protocol 3: Recrystallization for Final Purification
Recrystallization can be used as a final step to obtain high-purity crystalline this compound.[11][12]
1. Solvent Selection:
-
Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetone is a potential solvent.[6][13]
2. Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely.[11]
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.[11]
-
To maximize crystal formation, the flask can be subsequently placed in an ice bath.[12]
4. Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
5. Drying:
-
Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound (278 °C) to remove any residual solvent.[13]
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.[14]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Evodiamine: A Privileged Structure with Broad-ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of extraction of evodiamine and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of evodiamine, a powerful cardiotonic principle, from Evodia rutaecarpa Bentham (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of alkaloids from the Chinese medicinal herb Evodia rutaecarpa (Juss.) Benth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoevodiamine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoevodiamine is a quinazoline carboxylate alkaloid found in plants of the Evodia genus, particularly Evodia rutaecarpa (Juss.) Benth. It is an isomer of evodiamine, another major bioactive alkaloid in this plant.[1][2] These compounds are known for a variety of pharmacological effects, including potential anti-cancer and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the plant extract. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The method is validated to ensure its accuracy, precision, and reliability, following established guidelines.
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is essential to ensure the accurate quantification of this compound.
-
Plant Material: Dried and powdered fruits of Evodia rutaecarpa or other relevant plant material.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
2. Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 20 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Method Validation
To ensure the reliability of the quantification method, it should be validated for the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Intra-day Precision: Analyze a standard solution of a known concentration six times within the same day.
-
Inter-day Precision: Analyze a standard solution of a known concentration on three different days.
-
The relative standard deviation (RSD) for both intra- and inter-day precision should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample. The recovery should be within the range of 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically determined at an S/N of 3, and the LOQ at an S/N of 10.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Intra-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% | 95% - 105% |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | - |
Table 2: this compound Content in Evodia rutaecarpa Fruit Extracts
| Sample ID | Plant Source | This compound Content (mg/g of dry weight) |
| ER-01 | Evodia rutaecarpa (Jiangxi, China) | 1.25 |
| ER-02 | Evodia rutaecarpa (Guangxi, China) | 0.98 |
| ER-03 | Evodia rutaecarpa (Sichuan, China) | 1.52 |
Note: The values presented are for illustrative purposes and may vary depending on the plant material and extraction method.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for Chiral HPLC Separation of Isoevodiamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoevodiamine, a quinazolinecarboline alkaloid isolated from Evodia rutaecarpa, possesses a chiral center at the C-13b position, leading to the existence of two enantiomers: (+)-isoevodiamine and (-)-isoevodiamine. These enantiomers often exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and stereoselective bioactivity studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds like this compound.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral molecules.[3][4][5]
This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The methodology is based on established protocols for the closely related and structurally similar alkaloid, evodiamine, providing a robust starting point for method development and validation.[6]
Materials and Reagents
-
Standards: (+)-Isoevodiamine and (-)-Isoevodiamine (or racemic this compound)
-
Solvents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
-
HPLC System:
-
HPLC instrument with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Chiral Column:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[6]
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of (+)-isoevodiamine and (-)-isoevodiamine (or racemic this compound) and dissolve in 10 mL of ethanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to determine retention times, and resolution, and for calibration curves in quantitative analysis.
HPLC Method for Chiral Separation
The following HPLC conditions are based on a validated method for the chiral separation of evodiamine enantiomers and are expected to provide good resolution for this compound enantiomers due to their structural similarity.[6]
-
HPLC Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane : 2-Propanol : Ethanol (70:20:10, v/v/v)[6]
-
Flow Rate: 0.7 mL/min[6]
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm[6]
-
Injection Volume: 10 µL
Sample Preparation (from a biological matrix - example)
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma with internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound enantiomers with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers, based on data for the structurally similar evodiamine.[6] Actual values for this compound should be determined experimentally.
| Parameter | (+)-Isoevodiamine (Expected) | (-)-Isoevodiamine (Expected) |
| Retention Time (t_R) | t_R1 | t_R2 |
| Capacity Factor (k') | k'1 | k'2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Separation Factor (α) | \multicolumn{2}{c | }{> 1.1} |
Note: The elution order of the enantiomers needs to be experimentally determined.
Diagrams
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Hypothesized stereoselective neuroprotective signaling pathway of this compound enantiomers.
Discussion
The described HPLC method, utilizing a polysaccharide-based chiral stationary phase, is anticipated to provide excellent enantioselectivity for (+)- and (-)-isoevodiamine. The mobile phase composition, particularly the ratio of n-hexane (a non-polar solvent) to the alcohol modifiers (2-propanol and ethanol), is a critical factor in achieving optimal separation.[6] The alcohols interact with the chiral stationary phase and the analytes, influencing the enantioselective recognition.
The neuroprotective effects of alkaloids are an area of active research. It is hypothesized that the biological activity of this compound enantiomers may be stereoselective, with one enantiomer exhibiting significantly higher potency. This differential activity is likely due to stereospecific interactions with biological targets such as receptors or enzymes. The proposed signaling pathway diagram illustrates how one enantiomer might preferentially bind to a cellular target, initiating a cascade that leads to the upregulation of neuroprotective genes.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by HPLC. The detailed methodology and the use of a well-established chiral stationary phase offer a reliable foundation for researchers in pharmaceutical analysis, natural product chemistry, and drug development. The successful separation and quantification of this compound enantiomers are essential for elucidating their individual pharmacological profiles and for the development of enantiopure therapeutic agents.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. scispace.com [scispace.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isoevodiamine Preparation for In Vitro Cell Culture Assays
Introduction
Isoevodiamine is a quinazoline carboxyl alkaloid isolated from Evodia rutaecarpa with demonstrated anti-cancer properties. It has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways in various cancer cell lines.[1][2] Proper preparation of this compound for in vitro assays is critical for obtaining accurate and reproducible results. These notes provide detailed protocols for the solubilization, preparation, and application of this compound in common cell-based assays.
1. Preparation of this compound Stock and Working Solutions
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a concentrated stock solution must first be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and sonicator
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 303.35 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3] The solution should be clear and free of particulates.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture applications.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature immediately before use.
-
Dilution: In a sterile environment, perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% to 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Workflow for preparing this compound solutions.
2. Experimental Protocols
Protocol 3: Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere (e.g., 5% CO₂).[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9]
-
Cell Treatment: Culture and treat cells with this compound for the desired duration in 6-well plates.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Data Presentation
The anti-proliferative effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀).
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 253J | Bladder Cancer | MTT | 24 | 1.90 ± 0.31 | [12] |
| T24 | Bladder Cancer | MTT | 24 | 2.14 ± 0.26 | [12] |
| PANC-1 | Pancreatic Cancer | CCK-8 | - | ~2 | [13] |
| SW1990 | Pancreatic Cancer | CCK-8 | - | ~2 | [13] |
| DU-145 | Prostate Cancer | - | - | 1-2 | [14] |
| PC-3 | Prostate Cancer | - | - | 1-2 | [14] |
| H460 | Lung Cancer | - | - | 1-2 | [14] |
| MCF-7 | Breast Cancer | - | - | 1-2 | [14] |
| HCT-5 | Colon Cancer | - | - | 1-2 | [14] |
| SF-268 | Glioblastoma | - | - | 1-2 | [14] |
4. Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
A. PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[13][15][16] It achieves this by downregulating the phosphorylation of key proteins like Akt.[13][16]
Inhibition of the PI3K/Akt pathway by this compound.
B. MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, regulates cell proliferation and differentiation. The effect of this compound on this pathway can be context-dependent. In some cancer cells, it inhibits the phosphorylation of ERK1/2, leading to reduced proliferation.[13][17] In others, it may activate stress-related MAPKs like JNK and p38, contributing to apoptosis.[15][18]
Inhibition of the MAPK/ERK pathway by this compound.
C. NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival by upregulating anti-apoptotic genes like Bcl-2. This compound can suppress both constitutive and inducible NF-κB activation.[19] This is achieved by inhibiting the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby promoting apoptosis.[19][20]
Inhibition of the NF-κB pathway by this compound.
References
- 1. Evodiamine exerts inhibitory roles in non‑small cell lung cancer cell A549 and its sub‑population of stem‑like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 17. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoevodiamine Treatment in Cancer Cell Lines: A-Comprehensive Guide Based on the Well-Characterized Analog, Evodiamine
A Note to the Researcher: The following guide provides a detailed framework for investigating the anti-cancer properties of isoevodiamine. Extensive literature searches indicate a significant gap in published, peer-reviewed data specifically detailing the bioactivity and treatment protocols for this compound in cancer cell lines. However, its structural isomer, evodiamine, has been widely studied and characterized as a potent anti-cancer agent. Given their structural similarities, the mechanisms and protocols established for evodiamine serve as an excellent and authoritative starting point for the empirical investigation of this compound. This document, therefore, leverages the wealth of data on evodiamine to provide robust, adaptable protocols and a deep mechanistic background to guide your research on this compound. It is imperative to empirically determine the optimal concentrations and treatment durations for this compound in your specific cell line of interest.
Introduction: The Therapeutic Potential of Evodiamine and the Investigative Frontier of this compound
Evodiamine is a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, a plant used for centuries in traditional Chinese medicine.[1] Modern scientific investigation has revealed its significant anti-cancer properties across a wide range of human cancers, including those of the breast, colon, prostate, and lung, as well as melanoma and leukemia.[1][2] Evodiamine exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing cancer cell proliferation.[3][4] Its ability to modulate key signaling pathways that are often dysregulated in cancer further underscores its therapeutic potential.[5]
This guide provides a comprehensive overview of the established anti-cancer mechanisms of evodiamine and detailed protocols for its application in cancer cell line research. This information is intended to serve as a foundational resource for researchers embarking on the study of its less-characterized isomer, this compound.
Mechanistic Insights: How Evodiamine Exerts its Anti-Cancer Effects
Evodiamine's efficacy as an anti-cancer agent stems from its ability to interfere with critical cellular processes required for tumor growth and survival. The primary mechanisms are the induction of apoptosis and the arrest of the cell cycle at the G2/M phase.
Induction of Apoptosis
Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. Evodiamine has been shown to reactivate this process in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[2][6]
-
Intrinsic Pathway: Evodiamine can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to increased mitochondrial membrane permeability.[7] This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[3]
-
Extrinsic Pathway: In some cell types, evodiamine has been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[6][8]
G2/M Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled progression through the cell cycle. Evodiamine has been demonstrated to halt this progression at the G2/M checkpoint, the phase just before mitosis (cell division).[3][4] This arrest prevents cancer cells from dividing and is often a prelude to apoptosis. The G2/M arrest is typically associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3]
Key Signaling Pathways Modulated by Evodiamine
Evodiamine's ability to induce apoptosis and cell cycle arrest is a consequence of its influence on several critical intracellular signaling pathways that are fundamental to cancer cell survival and proliferation.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and is hyperactivated in many cancers. Evodiamine has been shown to inhibit the phosphorylation and activation of AKT, thereby suppressing this pro-survival pathway and making cancer cells more susceptible to apoptosis.[9]
Caption: Evodiamine's inhibition of the PI3K/AKT pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that regulates cell growth, differentiation, and survival. In some cancers, like osteosarcoma, this pathway is constitutively active. Evodiamine has been shown to suppress the phosphorylation of MEK and ERK, key components of this pathway, leading to reduced proliferation and increased apoptosis.[3][7]
Caption: Evodiamine's inhibitory effect on the MAPK/ERK pathway.
The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Evodiamine has been found to suppress this pathway by downregulating key components like β-catenin and its downstream targets, which are involved in cell proliferation and stemness.[7][10]
Caption: Evodiamine's suppression of the Wnt/β-catenin pathway.
Quantitative Data: Efficacy of Evodiamine Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes published IC50 values for evodiamine in several human cancer cell lines. Note: These values should be used as a reference, and the IC50 for this compound must be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 6 | [3] |
| SW480 | Colon Cancer | 10 | [11] |
| 253J | Bladder Cancer | 1.90 (24h) | [12] |
| T24 | Bladder Cancer | 2.14 (24h) | [12] |
| CCRF-CEM | Leukemia | 0.57 | [13] |
| A549CR | Cisplatin-Resistant Lung Cancer | 2 | [5] |
| A549 (parental) | Lung Cancer | 4 | [5] |
Experimental Protocols
The following protocols are standard methods used to assess the anti-cancer effects of compounds like evodiamine. They have been adapted from multiple sources to provide a comprehensive workflow.[2][8]
Protocol 1: Preparation of this compound Stock Solution
Rationale: this compound, like evodiamine, is poorly soluble in aqueous solutions. A high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary for its application in cell culture. It is critical to use cell culture grade, anhydrous DMSO to minimize solvent toxicity.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is fundamental for determining the IC50 value of a compound.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent cytotoxicity. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Treatment with an RNase is crucial as PI can also bind to RNA.
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.[2][8]
References
-
Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. (2004). National Center for Biotechnology Information. [Link]
-
The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study. (2025). National Center for Biotechnology Information. [Link]
-
Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. (2024). National Center for Biotechnology Information. [Link]
-
Evodiamine exerts anticancer effects via induction of apoptosis and autophagy and suppresses the migration and invasion of human colon cancer cells. (2019). National Center for Biotechnology Information. [Link]
-
Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1. (n.d.). National Center for Biotechnology Information. [Link]
-
Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes. (2004). National Center for Biotechnology Information. [Link]
-
Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. (n.d.). SciSpace. [Link]
-
Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway. (2020). National Center for Biotechnology Information. [Link]
-
Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers. (2024). National Center for Biotechnology Information. [Link]
-
Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway. (2024). National Center for Biotechnology Information. [Link]
-
Evodiamine Inhibits Gastric Cancer Cell Proliferation via PTEN-Mediated EGF/PI3K Signaling Pathway. (2022). National Center for Biotechnology Information. [Link]
-
Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa. (2010). MDPI. [Link]
-
Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage. (2011). National Center for Biotechnology Information. [Link]
-
Re-Purposing Evodiamine as an Anti-Cancer Drug: Effects on Migration and Apoptosis. (2018). Lupine Publishers. [Link]
-
Investigating therapeutic potential of Evodiamine by identifying differentially expressed genes in cisplatin resistance non-small cell lung cancer. (2025). National Center for Biotechnology Information. [Link]
Sources
- 1. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating therapeutic potential of Evodiamine by identifying differentially expressed genes in cisplatin resistance non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Isoevodiamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Isoevodiamine in animal models, with a focus on pharmacokinetic profiling and preclinical anti-cancer studies. The protocols and data presented herein are intended to serve as a foundational resource for designing and executing in vivo experiments with this compound.
Quantitative Data Summary
While comprehensive in vivo data for this compound is still emerging, pharmacokinetic parameters have been characterized in rats. The following tables summarize the available quantitative data to facilitate dose selection and experimental design. For comparative purposes, data on the closely related isomer, Evodiamine, is also provided, as it is more extensively studied for its anti-cancer effects in vivo.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax | 1325.3 ± 223.5 ng/mL | 48.7 ± 11.2 ng/mL |
| Tmax | 0.083 h | 1.3 ± 0.5 h |
| t1/2 | 3.2 ± 0.6 h | 6.9 ± 1.8 h |
| AUC(0-t) | 1298.7 ± 210.4 µg·h/L | 207.8 ± 55.9 µg·h/L |
| AUC(0-∞) | 1345.2 ± 221.7 µg·h/L | 243.6 ± 68.7 µg·h/L |
| Bioavailability (F) | - | 4.5% |
Data derived from pharmacokinetic studies in rats. These parameters can be used as a starting point for dose selection in other rodent models, though species-specific differences should be considered.
Table 2: Reference Dosing of Evodiamine in Murine Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage Range | Treatment Schedule | Reference |
| Nude Mice | Anaplastic Thyroid Cancer | Oral Gavage | 5 - 15 mg/kg | Daily | [1] |
| NOD-SCID Mice | Bladder Cancer | Intraperitoneal (IP) | 20 mg/kg | Daily for 35 days | [2] |
| Nude Mice | Prostate Cancer | Intraperitoneal (IP) | 10 mg/kg | Not specified | [3] |
| Mice | Hepatocellular Carcinoma | Intravenous (IV) | 3.6 mg/kg | Daily for 2 weeks | [4] |
| Mice | Various Cancers | Gavage, IP, SC | 3 - 100 mg/kg | 14 - 70 days | [5] |
This table provides a summary of in vivo dosing regimens for Evodiamine, the isomer of this compound. These dose ranges can serve as a valuable reference for initiating efficacy studies with this compound, with the caveat that optimal dosing may differ.
Experimental Protocols
The following are detailed protocols for the oral and intraperitoneal administration of this compound in rodent models.
Protocol for Oral Gavage Administration in Mice
Objective: To administer a precise dose of this compound orally to mice for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water, or a solution containing DMSO, PEG400, and saline)
-
Warming bath
-
Vortex mixer or sonicator
-
Animal balance
-
Gavage needles (20-22 gauge, 1.5-2 inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For poorly soluble compounds like this compound, a suspension in 0.5% CMC-Na is common. Alternatively, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute with a suitable vehicle like PEG400 and saline.
-
Thoroughly mix the compound and vehicle using a vortex mixer or sonicator to ensure a homogenous suspension or solution. Gently warm the solution if necessary to aid dissolution, but avoid overheating.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum volume for oral gavage in mice is typically 10 mL/kg.
-
Properly restrain the mouse to immobilize the head and straighten the neck and esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the dosing solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol for Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of mice for systemic delivery.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline with a co-solvent like DMSO, if required for solubility)
-
Vortex mixer or sonicator
-
Animal balance
-
Syringes (1 mL)
-
Needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle. Ensure the final concentration of any co-solvents (like DMSO) is well-tolerated by the animals.
-
Ensure the solution is at room temperature before injection to avoid discomfort to the animal.
-
-
Animal Preparation and Injection:
-
Weigh each mouse to calculate the correct injection volume. The recommended maximum volume for IP injection in mice is 10 mL/kg.
-
Restrain the mouse in a supine position, tilting the head downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
While the in vivo signaling pathways of this compound are still under active investigation, studies on its isomer, Evodiamine, have shown significant anti-cancer activity through the modulation of key signaling cascades, including the STAT3 and ERK pathways.[5][6][7] It is plausible that this compound may exert its effects through similar mechanisms.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Conclusion
These application notes provide essential information and standardized protocols for the in vivo investigation of this compound. The provided pharmacokinetic data in rats and reference dosing information for the related compound, Evodiamine, offer a solid starting point for designing robust preclinical studies. Researchers are encouraged to perform initial dose-range finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals. The hypothesized signaling pathways provide a framework for mechanistic studies into the anti-cancer effects of this compound.
References
- 1. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evodiamine inhibits adipogenesis via the EGFR-PKCalpha-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoevodiamine for inducing apoptosis in MDA-MB-231 human breast cancer cells
Application Notes: Isoevodiamine-Induced Apoptosis in MDA-MB-231 Cells
Introduction this compound, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodiae fructus, has demonstrated significant anti-tumor activities across various cancer cell lines.[1][2] In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, this compound presents a promising therapeutic avenue by inducing programmed cell death, or apoptosis. These notes summarize the key effects of this compound on MDA-MB-231 cells and provide detailed protocols for researchers to investigate its mechanism of action.
Mechanism of Action this compound triggers apoptosis in MDA-MB-231 human breast cancer cells through the intrinsic mitochondrial pathway. The process involves the modulation of key regulatory proteins, leading to cell cycle arrest and eventual cell death.[3] Treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, initiating a cascade of caspase activation.[2][4] The activation of executioner caspases, such as Caspase-3 and Caspase-7, results in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Furthermore, the MAPK signaling pathway, involving p-ERK and p-p38, has been implicated in modulating this compound-induced apoptosis.[3]
Data Presentation
Quantitative data from studies on evodiamine, a closely related compound, provide insights into the expected effects of this compound.
Table 1: Cell Viability (IC50) of Evodiamine in MDA-MB-231 Cells The IC50 value represents the concentration of a drug required for 50% inhibition of cell viability.
| Treatment Duration (hours) | IC50 Value (µM) |
| 48 | ~90 µM[1] |
| 72 | >90 µM (47.49% survival at 90 µM)[1] |
Table 2: Modulation of Key Apoptosis-Related Proteins by Evodiamine in MDA-MB-231 Cells This table summarizes the observed changes in protein expression following treatment.
| Protein | Function | Effect of Evodiamine Treatment |
| Bcl-2 | Anti-apoptotic | Decrease[3] |
| Bax | Pro-apoptotic | Increase[2][3] |
| Cleaved Caspase-3 | Executioner Caspase | Increase[4] |
| Cleaved Caspase-7 | Executioner Caspase | Increase[2] |
| Cleaved PARP | Apoptosis Marker | Increase[2] |
| p-ERK / p-p38 MAPK | Signaling Kinases | Modulation[3] |
| Cyclin D1 / CDK6 | Cell Cycle Progression | Decrease[3] |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging or seeding for experiments.
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells (e.g., 5 x 10³ cells/well) in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug dose). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed MDA-MB-231 cells (e.g., 1 x 10⁵ cells/well) in a 24-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin-EDTA. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[5]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][7]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative Effects of Evodiamine on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine induces apoptosis and inhibits metastasis in MDA‑MB-231 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments ± SEM. *P < 0.05; ***P < 0.001, vs control group. [cjnmcpu.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Isoevodiamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the molecular effects of isoevodiamine. This document offers in-depth, field-proven protocols and explains the scientific rationale behind key experimental steps, ensuring technical accuracy and reproducibility.
Introduction to this compound and its Cellular Impact
This compound, a quinazolinone alkaloid extracted from the dried fruit of Evodia rutaecarpa, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-obesity effects.[1][2][3] At the molecular level, this compound modulates several critical signaling pathways, ultimately influencing cell proliferation, apoptosis, and metastasis.[4][5][6] Understanding these mechanisms is paramount for its development as a potential therapeutic agent.
Western blotting, or immunoblotting, is an indispensable technique for elucidating the effects of compounds like this compound on specific proteins.[7] This method allows for the sensitive and specific detection and quantification of changes in protein expression levels and post-translational modifications, such as phosphorylation, which are crucial for signal transduction.
This guide will focus on the Western blot analysis of key protein targets of this compound within three major signaling cascades: the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway, all of which converge on the regulation of apoptosis.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by impinging on interconnected signaling networks. A visual representation of these pathways provides a conceptual framework for designing and interpreting Western blot experiments.
Caption: Key signaling pathways affected by this compound.
Experimental Design and Workflow
A well-designed Western blot experiment is crucial for obtaining reliable and interpretable data. The following workflow provides a general overview of the key stages.
Caption: Standard workflow for Western blot analysis.[8]
Detailed Protocols
PART 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human pancreatic cancer PANC-1 cells, glioblastoma U251 cells) in appropriate culture dishes and grow to 70-80% confluency.[4][9][10]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). The optimal concentration and time course should be determined empirically for each cell line and experimental objective.
PART 2: Cell Lysis and Protein Extraction
The choice of lysis buffer is critical for efficient protein extraction and preservation of post-translational modifications.[7][11]
Recommended Lysis Buffer (RIPA Buffer with Inhibitors):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly add: Protease inhibitor cocktail and phosphatase inhibitor cocktail.
Procedure:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]
-
Aspirate the PBS and add ice-cold lysis buffer to each dish.[14]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[7][13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[13]
PART 3: Protein Quantification
Accurate protein quantification is essential for equal loading of samples onto the gel, which is a prerequisite for reliable comparative analysis.[15] The bicinchoninic acid (BCA) assay is a commonly used method.
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[13][15]
-
Based on the protein concentrations, calculate the volume of each lysate required to achieve equal protein loading (typically 20-50 µg per lane).[14][16]
PART 4: SDS-PAGE and Immunoblotting
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.[13][14]
Gel Electrophoresis:
-
Load the denatured samples into the wells of a polyacrylamide gel (the percentage of acrylamide will depend on the molecular weight of the target protein).[8][14]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12][15]
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
-
Confirm successful transfer by staining the membrane with Ponceau S.[16][17]
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8] The choice between milk and BSA can depend on the primary antibody; for instance, BSA is often preferred for detecting phosphorylated proteins.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][18]
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.[12][13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12][16]
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[8]
Analysis of Key Protein Targets
The following tables summarize key antibodies and expected outcomes when analyzing the effects of this compound.
Table 1: PI3K/Akt Signaling Pathway
| Target Protein | Expected Change with this compound | Recommended Primary Antibody Dilution | Notes |
| p-Akt (Ser473) | Decrease[3][4][9] | 1:1000[13][19] | Use BSA for blocking and antibody dilution.[13][19] Serum starvation prior to treatment can reduce basal phosphorylation.[12][13] |
| Total Akt | No significant change | 1:1000 | Serves as a loading control to normalize p-Akt levels. |
| p-PI3K | Decrease[5][20] | 1:1000 | Analyze in conjunction with p-Akt as an upstream regulator. |
| Total PI3K | No significant change | 1:1000 | Loading control for p-PI3K. |
Table 2: MAPK Signaling Pathway
| Target Protein | Expected Change with this compound | Recommended Primary Antibody Dilution | Notes |
| p-ERK1/2 | Decrease or no change[4][9] | 1:1000 - 1:2000 | The effect can be cell-type dependent. |
| Total ERK1/2 | No significant change | 1:1000 | Loading control for p-ERK1/2. |
| p-JNK | Increase[4][21] | 1:1000 | Activation is associated with apoptosis induction. |
| Total JNK | No significant change | 1:1000 | Loading control for p-JNK. |
| p-p38 | Increase[4][9] | 1:1000 | Activation is linked to stress responses and apoptosis. |
| Total p38 | No significant change | 1:1000 | Loading control for p-p38. |
Table 3: NF-κB Signaling and Apoptosis Regulation
| Target Protein | Expected Change with this compound | Recommended Primary Antibody Dilution | Notes |
| p-p65 (NF-κB) | Decrease[6] | 1:500 - 1:1000[22] | Nuclear and cytoplasmic fractions can be analyzed to assess translocation.[23][24] |
| Total p65 (NF-κB) | No significant change | 1:1000[25] | Loading control for p-p65. |
| Bcl-2 | Decrease[4][6][10] | 1:200 - 1:1000[26] | Key anti-apoptotic protein. |
| Bax | Increase[5][10] | 1:1000 | Pro-apoptotic protein. |
| Cleaved Caspase-3 | Increase[4][10] | 1:500 - 1:1000 | A key executioner caspase; detection of the cleaved (active) form is crucial.[27][28] |
| Cleaved Caspase-9 | Increase[5][29] | 1:1000 | An initiator caspase in the intrinsic apoptotic pathway. |
| Cleaved PARP | Increase[4][29] | 1:1000 | A substrate of cleaved caspase-3, its cleavage is a hallmark of apoptosis. |
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane (30-50 µg).[17] |
| Low antibody concentration. | Optimize primary and secondary antibody concentrations.[30][31] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining.[17] For low molecular weight proteins, use a smaller pore size membrane (0.2 µm).[32] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA).[17][33] |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[17] | |
| Inadequate washing. | Increase the number and duration of wash steps.[17] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody; check the manufacturer's datasheet for validation data.[30] |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer.[15] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room.[30] |
For a more comprehensive troubleshooting guide, refer to resources from suppliers like Bio-Rad and Thermo Fisher Scientific.[31][34]
Concluding Remarks
This guide provides a robust framework for the Western blot analysis of proteins modulated by this compound. By understanding the underlying signaling pathways and adhering to meticulous laboratory technique, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising natural compound. The protocols and recommendations herein should be used as a starting point, with the understanding that optimization may be necessary for specific cell types and experimental conditions.
References
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Addgene. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Retrieved from [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
Wang, Y., et al. (2022). Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2018). Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. PubMed Central. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro. National Institutes of Health. Retrieved from [Link]
-
Wang, X., et al. (2023). Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway. Technology in Cancer Research & Treatment. Retrieved from [Link]
-
Shishodia, S., et al. (2005). Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion. PubMed. Retrieved from [Link]
-
Kobayashi, Y., et al. (2001). Evodiamine improves diet-induced obesity in a uncoupling protein-1-independent manner: Involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Tan, Z., et al. (2020). Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells. PubMed Central. Retrieved from [Link]
-
Gao, Y., et al. (2023). Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. PubMed. Retrieved from [Link]
-
Cao, H., et al. (2017). Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. PubMed Central. Retrieved from [Link]
-
OncoTargets and Therapy. (2018). Evodiamine activates cellular apoptosis through suppressing PI3K/AKT a | OTT. Retrieved from [Link]
-
Nestal de Moraes, G., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. PubMed. Retrieved from [Link]
-
Liu, Z. H., et al. (2019). Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression. Dove Medical Press. Retrieved from [Link]
-
Wang, S., et al. (2022). Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells. PubMed Central. Retrieved from [Link]
-
Jiang, J., & Hu, C. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Jiang, J., & Hu, C. (2004). Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Frontiers. (2022). Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models. Retrieved from [Link]
-
Gao, Y., et al. (2023). Evodiamine ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways. PubMed Central. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2013). Evodiamine induces apoptosis in pancreatic carcinoma PANC-1 cells via NF κB inhibition. Retrieved from [Link]
-
Protocol Online. (2009). caspase3 detection - SDS-PAGE and Western Blotting. Retrieved from [Link]
-
Hedin, C., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
-
DB Biotech. (n.d.). Anti - Bcl2. Retrieved from [Link]
-
Richards, J., et al. (2010). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
ABclonal. (n.d.). [KO Validated] NF-kB p65/RelA Rabbit mAb (A19653). Retrieved from [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 6. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. benchchem.com [benchchem.com]
- 9. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. novusbio.com [novusbio.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ABclonal [abclonal.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NFkB p65 Antibody (L8F6) | Cell Signaling Technology [cellsignal.com]
- 26. dbbiotech.com [dbbiotech.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 29. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 31. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 32. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 33. blog.addgene.org [blog.addgene.org]
- 34. bio-rad.com [bio-rad.com]
Application Notes & Protocols: High-Content Screening with Isoevodiamine for Novel Target Identification
Introduction: The Therapeutic Potential of Isoevodiamine and the Quest for its Targets
This compound, a quinazolinocarboline alkaloid isolated from the dried fruits of Evodia rutaecarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-obesity, and notably, an anti-tumor agent.[1][2] The therapeutic promise of this compound is linked to its ability to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in various cancers.[3][4] Despite these promising observations, the full spectrum of its molecular targets and the precise mechanisms of action remain to be elucidated. This knowledge gap presents a significant hurdle in the clinical development and optimization of this compound and its derivatives.
Phenotypic screening, a cornerstone of drug discovery, allows for the identification of compounds that elicit a desired cellular response without prior knowledge of the drug's direct molecular target.[5][6] High-content screening (HCS) represents a powerful evolution of this approach, integrating automated microscopy and sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells and cell populations.[7][8][9] By combining HCS with a potent bioactive compound like this compound, researchers can systematically explore its effects on cellular morphology, protein localization, and organelle function, thereby generating a detailed "fingerprint" of its activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging HCS for the identification of novel molecular targets of this compound. We will detail a strategic workflow, from initial phenotypic screening to robust target deconvolution and validation methodologies.
The Strategic Workflow: From Phenotypic Observation to Target Deconvolution
Our approach is a multi-step, iterative process designed to progressively narrow down the list of potential targets of this compound. The workflow is initiated with a broad, unbiased phenotypic screen, followed by more focused proteomic-based target identification techniques, and culminates in rigorous target validation.
Figure 1: A strategic workflow for this compound target identification.
Phase 1: High-Content Phenotypic Screening
The initial step is to perform a high-content screen to identify and quantify the cellular phenotypes induced by this compound treatment. This provides an unbiased view of the compound's effects and guides the subsequent target deconvolution efforts.
Experimental Protocol: Multiparametric HCS Assay
-
Cell Line Selection and Culture:
-
Compound Treatment:
-
Treat cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM) to identify the optimal concentration that induces a measurable phenotypic change without causing widespread cytotoxicity.
-
Include appropriate vehicle controls (e.g., DMSO) and positive controls (compounds with known mechanisms of action).
-
-
Fluorescent Staining:
-
After the desired incubation period (e.g., 24, 48 hours), fix and permeabilize the cells.
-
Stain with a cocktail of fluorescent dyes to label key subcellular compartments and proteins. A recommended starting panel includes:
-
Nucleus: Hoechst 33342 (blue)
-
Cytoskeleton (Actin): Phalloidin-iFluor 488 (green)
-
Mitochondria: MitoTracker Red CMXRos (red)
-
Golgi Apparatus: A specific antibody against a Golgi marker (e.g., GM130) conjugated to a fluorophore (e.g., Alexa Fluor 647).
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores.
-
Capture multiple fields of view per well to ensure robust statistical analysis.
-
-
Image and Data Analysis:
-
Utilize image analysis software to segment individual cells and their subcellular compartments.[7]
-
Extract a wide range of quantitative features for each cell, including:
-
Morphological features: Cell area, shape, and circularity.
-
Intensity features: Mean and integrated fluorescence intensity of each dye in different compartments.
-
Textural features: Measures of the spatial distribution of fluorescence signals.
-
Relational features: Distances and overlaps between different organelles.
-
-
Employ dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the phenotypic profiles and identify clusters of cells with similar responses to this compound.[7]
-
Data Presentation: Phenotypic Profiling of this compound
| Feature | Control (DMSO) | This compound (10 µM) | % Change | p-value |
| Nuclear Area (µm²) | 150.2 ± 12.5 | 185.7 ± 15.1 | +23.6% | < 0.01 |
| Mitochondrial Fragmentation Index | 0.25 ± 0.05 | 0.78 ± 0.09 | +212% | < 0.001 |
| Actin Cytoskeleton Integrity Score | 0.92 ± 0.08 | 0.45 ± 0.06 | -51.1% | < 0.001 |
| GM130 (Golgi) Intensity | 8750 ± 980 | 5430 ± 750 | -38.0% | < 0.01 |
Table 1: Example quantitative data from HCS analysis of a cancer cell line treated with this compound.
Phase 2: Target Deconvolution Methodologies
Based on the identified phenotypic signature from the HCS, the next phase focuses on identifying the direct binding partners of this compound. We will detail two complementary and powerful proteomic approaches: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).
A. Thermal Proteome Profiling (TPP)
TPP is a method used to identify protein targets of small molecules on a proteome-wide scale by detecting shifts in protein thermal stability upon compound interaction.[10] The principle is that a protein bound to a ligand, such as this compound, will be more resistant to heat-induced denaturation.[11]
-
Cell Culture and Treatment:
-
Culture the selected cell line in large-format dishes to generate sufficient protein lysate.
-
Treat cells with this compound at the concentration that produced the desired phenotype in the HCS, alongside a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes).[12]
-
-
Protein Extraction and Digestion:
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform a standard proteomics sample preparation workflow, including protein reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve."
-
Compare the melting curves between the this compound-treated and control samples. A shift in the melting temperature (Tm) indicates a direct interaction between this compound and the protein.
-
| Protein ID | Gene Name | ΔTm (°C) | Function |
| P04637 | TP53 | +3.5 | Tumor suppressor |
| P60709 | ACTB | +0.2 | Cytoskeletal protein |
| Q04721 | HSP90AA1 | +4.1 | Chaperone protein |
| P42336 | MAPK1 | +2.8 | Kinase |
Table 2: A hypothetical list of candidate this compound targets identified by TPP, showing the shift in melting temperature (ΔTm).
B. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein-protein and drug-protein interactions.[13][14][15] This method involves using a "bait" (in this case, a modified version of this compound) to pull down its interacting partners ("prey") from a cell lysate, which are then identified by mass spectrometry.[14]
-
Synthesis of an this compound-Based Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag or a functional group for covalent attachment to beads).
-
It is crucial to ensure that the modification does not significantly alter the bioactivity of the parent compound.
-
-
Immobilization of the Probe:
-
Covalently attach the this compound probe to affinity beads (e.g., NHS-activated sepharose beads).
-
-
Cell Lysis and Incubation:
-
Prepare a native protein lysate from the chosen cell line.
-
Incubate the lysate with the this compound-conjugated beads and with control beads (without the probe).
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS, or directly analyze the eluate by in-solution digestion and LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in both the experimental and control samples.
-
Proteins that are significantly enriched in the this compound-probe pulldown compared to the control are considered potential binding partners.
-
Phase 3: Target Validation
The candidate targets identified through TPP and AP-MS must be rigorously validated to confirm their role in the observed phenotype.[16][17][18] This involves demonstrating that modulation of the target protein recapitulates the effects of this compound.
A. Genetic Validation
Genetic approaches, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown, are considered the gold standard for target validation.[18][19]
-
Generate Knockout Cell Lines:
-
Use CRISPR/Cas9 technology to generate knockout cell lines for the top candidate targets in the parental cell line used for the HCS.
-
Verify the knockout at both the genomic and protein levels.
-
-
Phenotypic Analysis of Knockout Cells:
-
Perform the same multiparametric HCS assay on the knockout cell lines.
-
If a target is essential for the this compound-induced phenotype, its knockout should either mimic the phenotype or render the cells resistant to the compound's effects.
-
-
Rescue Experiment:
-
To confirm the specificity of the knockout effect, re-express the target protein in the knockout cell line and assess whether the original phenotype is restored upon this compound treatment.
-
B. Pharmacological Validation
Pharmacological validation involves using other known modulators (activators or inhibitors) of the candidate target to see if they produce a similar phenotype to this compound.[18]
-
Select Tool Compounds:
-
For each candidate target, obtain commercially available, selective small molecule inhibitors or activators.
-
-
Phenotypic Screening with Tool Compounds:
-
Treat the parental cell line with these tool compounds and perform the HCS assay.
-
A tool compound that phenocopies the effects of this compound provides strong evidence for the involvement of that target.
-
Signaling Pathway Analysis
Once a primary target is validated, it is crucial to understand its position within broader cellular signaling networks. Based on existing literature, this compound is known to affect the PI3K/Akt and MAPK/ERK pathways.[3][4] The identified target should be investigated for its connection to these or other relevant pathways.
Figure 2: A hypothetical signaling pathway modulated by this compound.
Conclusion
The integrated approach outlined in this application note provides a robust framework for the identification and validation of novel molecular targets of this compound. By systematically moving from a broad phenotypic screen to specific target deconvolution and rigorous validation, researchers can gain a deeper understanding of the mechanisms underlying the therapeutic potential of this promising natural product. This knowledge is essential for the future development of this compound-based therapeutics with improved efficacy and selectivity.
References
- 1. Evodiamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. High-content screening - Wikipedia [en.wikipedia.org]
- 7. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 8. High Content Screening - Creative Biolabs [creative-biolabs.com]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. massdynamics.com [massdynamics.com]
- 11. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 15. fiveable.me [fiveable.me]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. wjbphs.com [wjbphs.com]
- 19. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoevodiamine in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Reinvigorating Chemotherapy with a Natural Alkaloid
The landscape of cancer therapy is continually evolving, yet the challenge of drug resistance and the toxicity of conventional chemotherapeutic agents remain significant hurdles.[1] A promising strategy to overcome these limitations is the use of combination therapies, where natural compounds with demonstrated anti-cancer properties are used to sensitize cancer cells to standard chemotherapeutic drugs. Isoevodiamine (EVO), a quinazoline alkaloid extracted from the fruit of Evodia rutaecarpa, has emerged as a compelling candidate for such a combinatorial approach.[2] Preclinical studies have demonstrated its potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a range of cancer types.
This comprehensive guide provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents. We will delve into the molecular mechanisms underpinning its action, provide quantitative data from preclinical studies, and offer step-by-step protocols for key in vitro and in vivo experiments.
Mechanistic Insights: A Multi-pronged Attack on Cancer Cell Survival
This compound's efficacy in combination therapy stems from its ability to modulate multiple signaling pathways that are often dysregulated in cancer and contribute to therapeutic resistance. The primary mechanisms of action include the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and protecting against apoptosis. This compound has been shown to be a potent inhibitor of NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, thereby sequestering the active p65 subunit in the cytoplasm.[3] This inhibition of NF-κB leads to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and proteins involved in metastasis (e.g., MMP-9).[1]
Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. This compound has been demonstrated to suppress the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][5] Concurrently, it can activate the pro-apoptotic arms of the MAPK pathway, specifically JNK and p38, while inhibiting the pro-survival ERK pathway in certain cancer types.[4][6] This dual action shifts the cellular balance towards apoptosis. When combined with chemotherapeutic agents like doxorubicin, this compound potentiates the inhibition of the Ras/MEK/ERK cascade, further enhancing the apoptotic response.[6]
Data Presentation: Quantitative Analysis of Synergism
The synergistic effect of this compound in combination with chemotherapy has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Chemotherapy Agents
| Cancer Type | Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549 (Parental) | Cisplatin | 4 | >20 | Not Reported | [6] |
| Non-Small Cell Lung Cancer | A549CR (Cisplatin-Resistant) | Cisplatin | 2 | >80 | 1.5 (EVO) + 16 (Cis) | [5][6] |
| Breast Cancer | MCF-7 (Doxorubicin-Sensitive) | Doxorubicin | 1.8 | 0.45 | Not Reported | [4] |
| Breast Cancer | MCF-7/ADR (Doxorubicin-Resistant) | Doxorubicin | 1.2 | 28.5 | Not Reported | [4] |
Table 2: Combination Index (CI) for this compound and Doxorubicin in Breast Cancer Cells
The combination index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (EVO:DOX) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation | Reference |
| MCF-7/ADR | 1:2 | 0.5 | < 1 | Synergism | [4] |
| MCF-7/ADR | 1:2 | 0.75 | < 1 | Synergism | [4] |
| MCF-7/ADR | 1:2 | 0.9 | < 1 | Synergism | [4] |
Table 3: Modulation of Signaling Pathways by this compound and Doxorubicin Combination in MCF-7/ADR Cells
| Protein | Treatment | Relative Expression/Phosphorylation (Fold Change vs. Control) | Reference |
| Ras | Doxorubicin (2 µM) | ~0.8 | [6] |
| Ras | This compound (1 µM) | ~0.6 | [6] |
| Ras | Doxorubicin (2 µM) + this compound (1 µM) | ~0.3 | [6] |
| p-MEK | Doxorubicin (2 µM) + this compound (1 µM) | Markedly Decreased | [6] |
| p-ERK1/2 | Doxorubicin (2 µM) + this compound (1 µM) | Markedly Decreased | [6] |
| p-Akt (Ser473) | This compound (5 µM) | ~0.5 (in PANC-1 cells) | [5] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for investigating the combination of this compound with chemotherapy agents. These are intended as a guide and may require optimization based on the specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound, a chemotherapy agent, and their combination on cancer cells.
Causality behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the determination of the IC50 values, the concentration of a drug that inhibits cell growth by 50%. By comparing the IC50 values of the individual drugs to their effects in combination, we can assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination studies, prepare solutions with a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound and chemotherapy combinations on the protein expression and phosphorylation status of key signaling molecules.
Causality behind Experimental Choices: Western blotting allows for the semi-quantitative detection of specific proteins in a complex mixture. By using antibodies specific to total and phosphorylated forms of proteins like Akt, ERK, and p65, we can determine the activation state of their respective signaling pathways. This provides direct evidence for the mechanistic claims of this compound's action.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p65, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combinations in a mouse xenograft model.
Causality behind Experimental Choices: In vivo models are essential to validate the therapeutic potential observed in vitro. Xenograft models, where human cancer cells are implanted into immunocompromised mice, allow for the assessment of a drug's anti-tumor activity in a more complex biological system, taking into account factors like drug delivery and metabolism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
This compound (formulated for in vivo administration).
-
Chemotherapy agent (formulated for in vivo administration).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy). An example from a study on tongue cancer used gemcitabine (25 mg/kg, intraperitoneally, twice a week) and this compound (20 mg/kg, by gavage, daily) for 3 weeks.[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Excise the tumors and weigh them.
-
Analyze the tumor tissue by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), and for the modulation of signaling pathways.
-
Current Status of Clinical Development
As of the latest review of clinical trial registries, there are no active or completed clinical trials specifically investigating the combination of this compound with conventional chemotherapy agents in cancer patients. The existing research is at the preclinical stage, highlighting the need for further investigation to translate these promising findings into clinical applications.
Conclusion
This compound presents a compelling case as a synergistic partner for conventional chemotherapy. Its ability to target key cancer survival pathways, such as NF-κB, PI3K/Akt, and MAPK, provides a strong mechanistic rationale for its use in combination therapies. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the therapeutic potential of this compound in sensitizing cancer cells to chemotherapy and overcoming drug resistance.
References
-
Wang R, Deng D, Shao N, et al. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma. Onco Targets Ther. 2018;11:1183-1192. [Link]
-
Wang S, Wang L, Shi Z, et al. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. PLoS One. 2014;9(5):e97512. [Link]
-
Panda M, Patra SK, Pradhan SK, et al. Evodiamine potentiates cisplatin-induced cell death and overcomes cisplatin resistance in non-small-cell lung cancer by targeting SOX9-β-catenin axis. Mol Biol Rep. 2024;51(1):379. [Link]
-
Wei WT, Chen H, Wang ZH, et al. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells. Int J Oncol. 2020;56(3):783-793. [Link]
-
Guo Q, Liu Y, Zhao J, et al. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo. Onco Targets Ther. 2018;12:257-267. [Link]
-
Takada Y, Kobayashi Y, Aggarwal BB. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion. J Biol Chem. 2005;280(17):17203-17212. [Link]
-
Jiang J, Hu C. Evodiamine: a novel anti-cancer agent. Anticancer Agents Med Chem. 2009;9(2):193-199. [Link]
-
Chou TC. Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Res. 2010;70(2):440-446. [Link]
-
Wang S, Wang L, Shi Z, et al. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. PLoS One. 2014;9(5):e97512. [Link]
-
Panda M, Patra SK, Pradhan SK, et al. Evodiamine potentiates cisplatin-induced cell death and overcomes cisplatin resistance in non-small-cell lung cancer by targeting SOX9-β-catenin axis. Mol Biol Rep. 2024;51(1):379. [Link]
-
ResearchGate. Evo reverses cisplatin resistance in A549CR and NCI-H522CR cells to cisplatin. [Link]
-
Wang S, Wang L, Shi Z, et al. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein. PLoS One. 2014;9(5):e97512. [Link]
-
Panda M, Patra SK, Ansari ZA, Biswal BK. Various therapeutic roles of evodiamine in cancers. Med Oncol. 2023;40(12):345. [Link]
-
Takada Y, Kobayashi Y, Aggarwal BB. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion. J Biol Chem. 2005;280(17):17203-17212. [Link]
-
Zhang Y, Wu L, Wang Y, et al. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review). Int J Mol Med. 2021;47(5):71. [Link]
Sources
- 1. Enhanced Antitumor Efficacy of Gemcitabine by Evodiamine on Pancreatic Cancer via Regulating PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor efficacy of gemcitabine by evodiamine on pancreatic cancer via regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein | PLOS One [journals.plos.org]
- 7. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Isoevodiamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for a common challenge encountered in the laboratory: the poor aqueous solubility of isoevodiamine. As a lipophilic alkaloid extracted from Evodia rutaecarpa, this compound's therapeutic potential is often hindered by its limited solubility, impacting dissolution rates and oral bioavailability[1].
This document will navigate you through several field-proven techniques to enhance the aqueous solubility of this compound, complete with detailed protocols, troubleshooting FAQs, and the scientific rationale behind each approach. Our goal is to empower you with the knowledge to overcome experimental hurdles and accelerate your research.
Understanding the Challenge: The Physicochemical Properties of this compound
Before delving into solubility enhancement techniques, it's crucial to understand the inherent properties of this compound that contribute to its poor water solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₉H₁₇N₃O | The presence of multiple aromatic rings contributes to its hydrophobicity. |
| Molecular Weight | 303.36 g/mol | A moderately sized molecule. |
| LogP (XLogP3) | 3.1 | A positive LogP value indicates higher lipid solubility than water solubility. |
| pKa | 17.27 (predicted) | As a weak base, its solubility is pH-dependent, but it remains poorly soluble across the physiological pH range. |
| Aqueous Solubility | Practically insoluble | Direct dissolution in aqueous buffers for in vitro assays or formulation is challenging[1]. |
| Organic Solvent Solubility | Soluble in DMSO, acetone; slightly soluble in chloroform[2]. | Useful for initial stock solution preparation but not for final aqueous formulations. |
Frequently Asked Questions (FAQs): Initial Handling of this compound
Q1: I'm having trouble dissolving my this compound powder in my aqueous buffer for a cell-based assay. What am I doing wrong?
A1: This is a common issue. Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers alone[1]. You will first need to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO)[2]. For your experiment, you can then dilute this stock solution into your aqueous medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This "crashing out" is due to the drastic change in solvent polarity. Here are a few troubleshooting tips:
-
Decrease the final concentration: Try diluting your stock to a lower final concentration in the aqueous phase.
-
Use a surfactant: Incorporating a small amount of a pharmaceutically acceptable surfactant, such as Tween® 80 or Polysorbate 20, in your aqueous buffer can help to maintain this compound in solution by forming micelles.
-
Employ a solubilization technique: For more robust and higher concentration aqueous formulations, you will need to employ one of the advanced solubilization techniques detailed in the following sections.
Advanced Solubilization Strategies: A Head-to-Head Comparison
For researchers requiring stable, higher-concentration aqueous solutions of this compound for in vivo studies or advanced in vitro models, several formulation strategies can be employed. Below is a summary of common techniques and their reported effectiveness for the closely related compound, evodiamine.
| Technique | Carrier/Excipients | Reported Improvement | Key Advantage |
| Solid Dispersion | PVP K30 | 27.7-fold increase in dissolution rate[3][4][5] | Simple and cost-effective manufacturing process. |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2.56-fold increase in oral bioavailability; aqueous solubility of 18.46 µg/mL[3][6] | Forms a true solution, suitable for oral and potentially parenteral administration. |
| Nanosuspension (Phospholipid Complex) | Phospholipids | 218.82% relative bioavailability[1][2] | Enhances both solubility and permeability. |
| Nanoemulsion (of Phospholipid Complex) | Water-in-oil nanoemulsion system | 630.35% relative bioavailability[4] | Significant enhancement in oral absorption. |
Troubleshooting Guide & In-Depth Protocols
Solid Dispersions
Scientific Rationale: Solid dispersion technology enhances the dissolution of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a molecular level[3][5]. This results in a reduction of drug crystallinity, increased wettability, and a larger surface area for dissolution. Polyvinylpyrrolidone (PVP) K30 is a commonly used carrier due to its high aqueous solubility and ability to inhibit drug crystallization[3][7].
Experimental Protocol: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method) [3]
-
Preparation of the Organic Solution: Accurately weigh this compound and PVP K30 in a 1:6 weight ratio. Dissolve both components in a suitable volume of ethanol. For example, for 1 gram of this compound and 6 grams of PVP K30, use approximately 350 mL of ethanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to 60°C.
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
Workflow for Solid Dispersion Preparation
References
- 1. scispace.com [scispace.com]
- 2. Design and Evaluation of a Novel Evodiamine-Phospholipid Complex for Improved Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved absorption and in vivo kinetic characteristics of nanoemulsions containing evodiamine–phospholipid nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmakonpress.gr [pharmakonpress.gr]
Preventing Isoevodiamine precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of isoevodiamine in stock solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has precipitated. What should I do?
A1: Do not use a stock solution with visible precipitate for your experiments, as the concentration will be inaccurate. First, try to redissolve the precipitate by gently warming the solution in a water bath (not exceeding 40°C) and vortexing or sonicating for 5-10 minutes. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one.
Q2: What are the common causes of this compound precipitation?
A2: Precipitation of this compound, a poorly water-soluble compound, can occur due to several factors:
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent.
-
Improper Solvent: Using a solvent in which this compound has low solubility.
-
Low Temperature: Storage at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of this compound, leading to precipitation over time.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
pH Shift: Changes in the pH of the solution upon dilution into different buffers can alter the ionization state and solubility of this compound.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its relatively high solubilizing capacity for this compound.[1][2][3] It is reported to be insoluble in water and ethanol.[1][4]
Q4: How can I prevent precipitation when diluting my this compound DMSO stock into an aqueous experimental buffer?
A4: To prevent "solvent shock" and subsequent precipitation upon dilution:
-
Pre-warm the aqueous buffer to 37°C.
-
Add the DMSO stock solution drop-wise to the aqueous buffer while continuously stirring or vortexing. This gradual introduction helps to ensure rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.
-
Consider an intermediate dilution step in a solvent with intermediate polarity if direct dilution into the aqueous buffer is problematic.
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility data in common laboratory solvents. It is always recommended to perform a small-scale solubility test with your specific batch of this compound.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Source(s) |
| DMSO | 5 | - | [3] |
| DMSO | 12 | 39.55 | [4][5] |
| DMSO | 15 | 49.44 | [1] |
| DMSO | 20.2 | 66.59 | [2] |
| Water | Insoluble | - | [1][4] |
| Ethanol | Insoluble | - | [1][4] |
Note: The molecular weight of this compound is 303.36 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). Note: Using DMSO that has absorbed moisture can reduce solubility.[4]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.
-
For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Water bath set to 37°C
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Pre-warm the required volume of aqueous buffer to 37°C in a water bath.
-
While gently vortexing or stirring the pre-warmed buffer, add the required volume of the concentrated this compound DMSO stock solution drop-by-drop.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Signaling Pathways and Experimental Workflows
This compound has been reported to exert its biological effects through various signaling pathways. It is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8][9]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Evodiamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. Evodiamine | 518-17-2 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evodiamine产品说明书 [selleck.cn]
- 6. researchgate.net [researchgate.net]
- 7. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of evodiamine on zymosan-induced inflammation: inactivation of NF-κB by inhibiting IκBα phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isoevodiamine bioassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in bioassays involving isoevodiamine.
Section 1: General Issues & FAQs
This section addresses common problems related to the physical and chemical properties of this compound that can be a primary source of experimental variability.
Q1: My this compound won't fully dissolve. What is the recommended solvent and concentration?
A1: this compound has poor solubility in water and ethanol but is soluble in Dimethyl sulfoxide (DMSO).[1][2][3] The recommended solvent for creating a stock solution is DMSO.[1][2] Solubility in DMSO is reported to be between 12-15 mg/mL.[1][2] For cell culture experiments, it is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-15 mg/mL).
-
Warm the solution gently and vortex or sonicate to ensure complete dissolution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired experimental concentrations.
-
Always include a vehicle control in your experiments, which consists of cells treated with the highest concentration of DMSO used in the assay.
Q2: I'm seeing a decrease in the effect of this compound in my multi-day experiments. Could the compound be degrading?
A2: Yes, the stability of compounds in cell culture media can be a significant issue.[5][6] While specific stability data for this compound in media at 37°C is not extensively published, many complex organic molecules can degrade over time, especially in the presence of media components, light, and heat.[5][7] Solutions of this compound in DMSO are stable for up to 2 months when stored at -20°C.[3]
Troubleshooting Steps:
-
Prepare Fresh: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Replenish Media: For long-term experiments (e.g., >48 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours.
-
Minimize Light Exposure: Protect your plates and solutions from light, as some compounds are light-sensitive.[7]
-
Control for Degradation: If instability is suspected, include a positive control compound with known stability to help differentiate between compound degradation and other experimental issues.
Section 2: Cell-Based Assay Troubleshooting
Inconsistencies in cell-based assays are common and can arise from multiple factors, from cell health to protocol variations.
Q3: The IC50 value for this compound varies significantly between my experiments, even in the same cell line. What could be the cause?
A3: The biological effect of this compound, like many compounds, can be highly dependent on the specific cell type and experimental conditions.[8][9] Even within the same cell line, factors like cell passage number, confluency, and metabolic state can alter the response.
Troubleshooting Workflow:
Below is a general workflow to diagnose inconsistent results in cell viability assays.
Caption: A stepwise troubleshooting guide for inconsistent bioassay results.
Data Comparison Table:
The cytotoxic effect of this compound (or its parent compound, evodiamine) can vary significantly across different cancer cell lines. This highlights the importance of consistency and characterization within a specific experimental system.
| Cell Line | Assay Type | IC50 Value (µM) | Exposure Time |
| HeLa (Cervical Cancer) | MTT | ~15 | 48h[8] |
| A549 (Lung Cancer) | BrdU | >50 (Derivative) | 48h[10] |
| C6 (Glioma) | BrdU | >50 (Derivative) | 48h[10] |
| MCF-7 (Breast Cancer) | MTT | Varies | 48h[11][12] |
| PC-3 (Prostate Cancer) | MTT | Varies | 48h[11] |
Note: Data is compiled from various sources and may involve evodiamine or its derivatives. Direct comparison requires standardized protocols.
Q4: Can you provide a standard protocol for a cell viability assay with this compound?
A4: Certainly. The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a common colorimetric method for assessing cell metabolic activity as an indicator of viability.[13][14]
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 2X concentrated series of this compound dilutions in culture medium from your DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions (or vehicle control) to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., 100% DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[13][14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Section 3: Signaling Pathway Analysis
This compound exerts its effects by modulating specific cellular signaling pathways. Variability can arise if different pathways are activated under slightly different conditions.
Q5: My results on apoptosis are inconsistent. What are the key signaling pathways affected by this compound?
A5: this compound and its parent compound, evodiamine, are known to induce apoptosis through multiple signaling pathways, and the dominant pathway can be cell-type specific.[17][18] Key pathways include the PI3K/AKT pathway, the MAPK pathway (specifically JNK and p38), and pathways related to Endoplasmic Reticulum Stress (ERS).[17][18][19]
Key Signaling Pathways Modulated by this compound:
-
PI3K/AKT Pathway: this compound often suppresses the pro-survival PI3K/AKT pathway, leading to a decrease in phosphorylated Akt (p-Akt).[17][19] This releases the inhibition on pro-apoptotic proteins.
-
MAPK Pathway: The compound has been shown to activate the pro-apoptotic p38 and JNK arms of the MAPK pathway, while generally not affecting the pro-proliferative ERK arm.[19][20]
-
TRPV1 Channel: this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[21] Activation of TRPV1 leads to an influx of calcium, which can trigger various downstream events, including apoptosis.[21][22]
-
Endoplasmic Reticulum Stress (ERS): It can also induce apoptosis by activating the ERS pathway, involving proteins like TRAF2, ASK1, and subsequent JNK activation.[18]
Caption: Key signaling pathways modulated by this compound leading to apoptosis.
Troubleshooting Advice:
-
Concentration Dependence: The cellular response can be dose-dependent. Low concentrations might trigger one pathway, while higher concentrations could activate others or induce necrosis instead of apoptosis.[8]
-
Time Course: The activation of different pathways occurs on different timescales. Analyze key protein expression or phosphorylation at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamic response.
-
Cell Line Specificity: The expression levels of key proteins (like TRPV1, or components of the PI3K/AKT pathway) differ between cell lines, which can explain varied responses.[9] It is advisable to perform baseline Western blots to characterize the key pathways in your specific cell model.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Evodiamine产品说明书 [selleck.cn]
- 3. Evodiamine | 518-17-2 [chemicalbook.com]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. A novel cell type-specific mechanism for thyroid hormone-dependent negative regulation of the human type 1 deiodinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. texaschildrens.org [texaschildrens.org]
- 17. dovepress.com [dovepress.com]
- 18. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels | springermedizin.de [springermedizin.de]
- 22. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoevodiamine for Cell Viability Assays
Welcome to the technical support guide for utilizing isoevodiamine (EVO) in cell viability and cytotoxicity assays. As a quinazoline alkaloid extracted from Evodia rutaecarpa, this compound is gaining significant attention for its potent anti-cancer properties, including its ability to inhibit proliferation and induce apoptosis in a variety of tumor cell lines.[1][2][3] However, its unique chemical properties, such as poor water solubility, present specific challenges in experimental design.
This guide is structured to provide direct, experience-based answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the knowledge to design robust, reproducible experiments and confidently interpret your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when starting to work with this compound.
Q1: What is the best solvent to use for dissolving this compound?
A: this compound is poorly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[4][5] It is critical to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted.
-
Expert Insight: Always perform serial dilutions of your stock in 100% DMSO before the final dilution into your cell culture medium.[6] Diluting a high-concentration DMSO stock directly into an aqueous medium can cause the compound to precipitate, leading to inaccurate and non-reproducible effective concentrations.[4][7]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A: The effective concentration of this compound is highly cell-line dependent.[1] A broad dose-response curve is recommended for initial experiments. Based on published literature, a starting range of 1 µM to 50 µM is a practical starting point for most cancer cell lines.[3]
-
Causality: this compound has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner in various cancers, including liver, breast, prostate, and lung cancer.[1][3] For example, an IC50 of 20 µM has been reported for HepG2 and PLHC-1 liver cancer cells.[3] The goal of the initial range-finding experiment is to identify the concentrations that span from no effect to maximal effect, allowing for an accurate IC50 calculation.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] However, some sensitive or primary cell lines may show stress at concentrations above 0.1%.[5]
-
Self-Validating System: It is imperative to include a "vehicle control" in every experiment. This control should contain the highest concentration of DMSO used in your treatment groups but no this compound. This allows you to distinguish between the cytotoxic effects of the solvent and the compound itself.[4] A typical rule of thumb is to keep the final DMSO concentration at or below 0.1% for most applications.[5]
Q4: How long should I incubate my cells with this compound before performing a viability assay?
A: Incubation time is a critical variable. A standard starting point is 24 to 48 hours . This compound's effects on the cell cycle and apoptosis are time-dependent.[1] Shorter incubation times (e.g., 6-12 hours) might reveal early metabolic changes, while longer times (48-72 hours) are more likely to show the full extent of apoptotic or anti-proliferative effects. Time-course experiments are highly recommended during initial optimization.
Troubleshooting Guide
This section addresses specific problems that can arise during your experiments, providing logical steps to diagnose and solve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes.[8] 3. Compound Precipitation: this compound may have precipitated upon dilution in the media.[7] 4. Pipetting Errors: Inaccurate or inconsistent pipetting of compound or reagents. | 1. Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress.[9] 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[8] 3. Visually inspect wells under a microscope after adding the compound. If crystals are visible, remake the dilutions. Ensure the final DMSO concentration is tolerated and consistent.[7] 4. Calibrate pipettes regularly. Use fresh tips for each dilution and treatment. |
| Unexpectedly Low Cell Viability (including vehicle control) | 1. DMSO Toxicity: The final DMSO concentration is too high for the specific cell line.[5] 2. Cell Health Issues: Cells were unhealthy, contaminated (e.g., mycoplasma), or in a non-logarithmic growth phase before the experiment.[8][10] 3. Reagent Contamination: Assay reagents may be contaminated.[8] | 1. Perform a DMSO toxicity curve (e.g., 0.01% to 1.0%) to determine the maximum tolerated concentration for your cells.[5] 2. Always use healthy, actively dividing cells (70-80% confluency).[10] Regularly test for mycoplasma. Standardize cell passage numbers for experiments.[8] 3. Use sterile technique when preparing and handling all reagents. |
| Compound appears to have no effect | 1. Sub-optimal Concentration/Time: The concentrations used were too low, or the incubation time was too short. 2. Compound Instability: this compound may degrade in the culture medium over long incubation periods.[11][12][13] 3. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's mechanism of action. | 1. Broaden the concentration range (e.g., up to 100 µM) and extend the incubation time (e.g., to 72 hours). 2. Consider a media change with fresh compound for long-term ( > 48 hours) experiments to ensure a stable concentration. 3. Research the specific pathways affected by this compound (e.g., Wnt/β-catenin, PI3K/AKT) and confirm their status in your cell line.[2][3][14] |
| High background in colorimetric assays (e.g., MTT) | 1. Compound Interference: this compound itself may be colored or may react with the MTT reagent.[8] 2. Media Interference: Phenol red in the culture medium can interfere with absorbance readings.[8] | 1. Run a "compound-only" control (compound in cell-free media + MTT reagent) to measure its intrinsic absorbance. Subtract this value from your experimental readings.[8] 2. Use phenol red-free medium for the duration of the assay incubation if possible. |
Experimental Workflows & Protocols
Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence for determining the optimal experimental parameters for your specific cell line.
Caption: Workflow for this compound Assay Optimization.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18]
Materials:
-
Cells of interest in logarithmic growth phase
-
96-well flat-bottom tissue culture plates
-
This compound (EVO) stock solution (e.g., 20 mM in 100% DMSO)
-
Complete culture medium (consider phenol red-free for the assay step)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]
-
Solubilization Solution: DMSO, or 10% SDS in 0.01 M HCl.
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of EVO in 100% DMSO.
-
Further dilute these DMSO stocks into complete culture medium to achieve the desired final concentrations (e.g., 2X). Ensure the final DMSO concentration remains constant across all wells (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the EVO dilutions.
-
Crucial Controls: Include wells for:
-
Untreated Cells: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO.
-
Medium Blank: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.[17]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration to determine the IC50 value.
-
Distinguishing Apoptosis from Necrosis: Annexin V/PI Staining
While MTT indicates metabolic activity, it doesn't distinguish between apoptosis (programmed cell death) and necrosis. This compound is known to induce apoptosis.[1][21] The Annexin V/PI assay is a gold standard for this purpose.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22][23]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is membrane-impermeable. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[22][23]
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. protocol-online.org [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. youtube.com [youtube.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biologi.ub.ac.id [biologi.ub.ac.id]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Minimizing off-target effects of Isoevodiamine in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Isoevodiamine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazolinone alkaloid originally isolated from the dried fruits of Evodia rutaecarpa. Its primary anti-cancer effects are attributed to the inhibition of proliferation and induction of apoptosis in various cancer cells. It is known to modulate several signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and are a significant hurdle in drug development. For this compound, understanding and minimizing these effects is crucial for accurate interpretation of its biological activities and for the development of more selective therapeutic agents.
Q3: I am observing a phenotype in my cellular assay that doesn't seem to be related to the known targets of this compound. Could this be an off-target effect?
A3: It is highly possible. If the observed cellular response is inconsistent with the known functions of the PI3K/Akt or MAPK/ERK pathways, investigating potential off-target effects is a critical next step. This guide provides experimental protocols, such as Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP), to help identify these off-target interactions.
Q4: What is a typical concentration range for using this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) for cytotoxicity in various cancer cell lines typically ranges from the low micromolar to double-digit micromolar. It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments. Refer to the data table below for reported IC50 values in different cell lines.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines. These values should serve as a guide for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 6 | [3] |
| TPC-1 | Thyroid Carcinoma | Not specified, but cytotoxic | [4] |
| SW1736 | Thyroid Carcinoma | Not specified, but cytotoxic | [4] |
| HepG2 | Hepatocellular Carcinoma | Not specified, cytotoxic effect observed | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, cytotoxic effect observed | [5] |
| DU-145 | Prostate Cancer | 1-2 (for a derivative) | [6] |
| PC-3 | Prostate Cancer | 1-2 (for a derivative) | [6] |
| H460 | Lung Cancer | 1-2 (for a derivative) | [6] |
| MCF-7 | Breast Cancer | 1-2 (for a derivative) | [6] |
| HCT-5 | Colon Cancer | 1-2 (for a derivative) | [6] |
| SF-268 | Glioblastoma | 1-2 (for a derivative) | [6] |
| ES-2 | Ovarian Cancer | Cytotoxic effects observed | [2] |
| SKOV-3 | Ovarian Cancer | Cytotoxic effects observed | [2] |
| A2780 | Ovarian Cancer | Cytotoxic effects observed | [2] |
| A2780CP | Ovarian Cancer | Cytotoxic effects observed | [2] |
| Caki-1 | Renal Cancer | Cytotoxic effects observed | [2] |
| ACHN | Renal Cancer | Cytotoxic effects observed | [2] |
| A498 | Renal Cancer | Cytotoxic effects observed | [2] |
| 786-O | Renal Cancer | Cytotoxic effects observed | [2] |
| THP-1 | Leukemia | Antiproliferative activity observed | [2] |
| K562 | Leukemia | Antiproliferative activity observed | [2] |
| CCRF-CEM | Leukemia | Antiproliferative activity observed | [2] |
| MC3 | Oral Cancer | Cytotoxic effects observed | [2] |
| HSC4 | Oral Cancer | Cytotoxic effects observed | [2] |
Experimental Protocols
To identify potential off-target proteins of this compound, two powerful techniques are the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol allows for the assessment of this compound binding to its target proteins in a cellular context by measuring changes in protein thermal stability.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against a known or suspected target (for validation)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for 1-2 hours.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS to a desired concentration.
-
Aliquot cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Quantify the protein concentration in the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting for a specific target protein or by mass spectrometry for proteome-wide analysis.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for this compound
This chemoproteomic technique uses chemical probes to identify enzyme activities and can be adapted to identify targets of natural products like this compound in a competitive manner.
Materials:
-
Cell lysate or intact cells
-
This compound
-
A suitable activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets a broad class of enzymes potentially interacting with this compound.
-
DMSO
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or Western blotting reagents.
Methodology:
-
Proteome Preparation:
-
Prepare a cell lysate from your cells of interest.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the ABP to each reaction and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Analysis of Labeled Proteins:
-
For fluorescent probes: Quench the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the presence of this compound indicates competitive binding.
-
For biotinylated probes: Capture labeled proteins using streptavidin beads. Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and analyze by SDS-PAGE and mass spectrometry to identify the proteins that show reduced labeling in the presence of this compound.
-
Mandatory Visualization
Caption: Experimental workflows for CETSA and ABPP.
Caption: this compound's inhibitory effects on signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations.
-
Question: I'm observing widespread cell death at concentrations where I expect to see specific pathway inhibition. Is this an off-target effect?
-
Answer: It could be either on-target toxicity in a highly sensitive cell line or an off-target effect.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a careful dose-response curve to accurately determine the IC50 in your specific cell line and chosen assay endpoint (e.g., 24, 48, 72 hours).
-
Use a Rescue Experiment: If you hypothesize an on-target toxicity (e.g., through excessive PI3K/Akt inhibition), try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector.
-
Employ Orthogonal Approaches: Use a structurally unrelated inhibitor of the same primary target (if available). If this compound does not produce the same level of cytotoxicity at equipotent concentrations, it suggests an off-target effect of this compound.
-
Perform CETSA or ABPP: These methods can help identify other cellular targets that might be responsible for the observed toxicity.
-
-
Issue 2: Inconsistent Results Between Experimental Repeats.
-
Question: My results with this compound vary significantly from one experiment to the next. What could be the cause?
-
Answer: Inconsistency can stem from compound handling, cell culture variability, or assay execution.
-
Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Visually inspect working solutions for any signs of precipitation. If solubility is an issue, sonication may help. Ensure the final solvent concentration in your culture medium is low and consistent (typically <0.1% v/v).
-
-
Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density for all experiments.
-
Regularly test your cells for mycoplasma contamination.
-
-
Assay Protocol:
-
Standardize all incubation times, reagent concentrations, and handling procedures.
-
Ensure that any stimulation (e.g., with growth factors) is applied consistently across all wells and experiments.
-
-
-
Issue 3: Observed Phenotype Does Not Correlate with Inhibition of the PI3K/Akt or MAPK/ERK Pathway.
-
Question: I'm seeing a clear cellular effect of this compound, but Western blot analysis does not show a corresponding decrease in the phosphorylation of Akt or ERK. What should I investigate next?
-
Answer: This strongly suggests that a different, off-target pathway is involved in the observed phenotype.
-
Troubleshooting Steps:
-
Dose-Response Mismatch: Perform a dose-response curve for the observed phenotype and compare the EC50 to the IC50 for Akt/ERK phosphorylation. A significant difference in potency suggests the involvement of another target.
-
Broader Pathway Analysis: Use antibody arrays or other screening methods to investigate the effect of this compound on a wider range of signaling pathways.
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Unbiased Target Identification: This is an ideal scenario for employing CETSA or ABPP coupled with mass spectrometry to identify novel binding partners of this compound in an unbiased manner.
-
Literature Review: Search for studies that have reported similar phenotypes with other small molecules to identify potential common off-targets.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evodiamine Suppresses Survival, Proliferation, Migration and Epithelial-Mesenchymal Transition of Thyroid Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Isoevodiamine assay reproducibility and sources of variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in isoevodiamine assays.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma.
Q2: How should this compound samples be stored to ensure stability?
A2: this compound stability is influenced by temperature, light, and pH. For long-term storage, it is recommended to store stock solutions and biological samples at -20°C or -80°C in light-protected containers. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. For short-term storage, keeping samples at 4°C in a dark environment is advisable.
Q3: What are the known degradation pathways for this compound?
A3: this compound can degrade under various stress conditions. Forced degradation studies indicate that it is susceptible to hydrolysis under acidic and basic conditions, as well as oxidation and photolysis.[1][2] Understanding these degradation pathways is crucial for developing stability-indicating methods and for identifying potential interfering peaks in chromatograms.
Q4: What are typical extraction methods for this compound from biological matrices?
A4: Common extraction techniques for this compound from plasma or tissue homogenates include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid method, often using acetonitrile or methanol. However, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction: LLE, using solvents like ethyl acetate or a mixture of hexane and ethyl acetate, can provide a cleaner sample than PPT.[3]
-
Solid-Phase Extraction: SPE can offer the cleanest samples and is beneficial for reducing matrix effects, thereby improving assay reproducibility.[4]
The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | This compound, being an alkaloid, can exhibit secondary interactions with residual silanol groups on the HPLC column, leading to peak tailing.[5] Solution: 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte itself. 3. Add a small amount of a competing base, such as triethylamine, to the mobile phase to mask the active sites. |
| Column Overload | Injecting too high a concentration of this compound can saturate the column, causing peak fronting or tailing.[6] Solution: 1. Dilute the sample and re-inject. 2. If high sensitivity is not required, reduce the injection volume. |
| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7] Solution: 1. Whenever possible, dissolve the sample in the initial mobile phase. 2. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Voids | Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the sample flow path, leading to split or broad peaks.[7][8] Solution: 1. Use a guard column to protect the analytical column. 2. Filter all samples and mobile phases before use. 3. If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it. |
Problem 2: Low or No Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen extraction solvent or protocol may not be optimal for this compound in the specific sample matrix. Solution: 1. Optimize the extraction solvent. For LLE, test different organic solvents or mixtures. For SPE, screen different sorbents and elution solvents. 2. Ensure the pH of the sample is adjusted to a level where this compound is in its neutral form to improve extraction into an organic solvent. 3. For PPT, ensure the ratio of precipitant to sample is adequate for complete protein removal. |
| Analyte Degradation | This compound may be degrading during sample preparation or storage. Solution: 1. Minimize sample processing time and keep samples on ice or at a controlled low temperature. 2. Protect samples from light. 3. Perform stability tests on the benchtop and in the autosampler to assess short-term stability in the processing and analytical environment.[9][10] |
| Adsorption to Labware | This compound can adsorb to glass or plastic surfaces, especially at low concentrations. Solution: 1. Use silanized glassware or low-adsorption polypropylene tubes. 2. Add a small amount of an organic solvent or a surfactant to the sample diluent to reduce non-specific binding. |
Problem 3: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results. Solution: 1. Improve the sample cleanup procedure. Consider switching from PPT to LLE or SPE. 2. Optimize the chromatographic separation to move the this compound peak away from regions of significant matrix interference. 3. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. |
| Inconsistent Sample Preparation | Variations in extraction times, solvent volumes, or vortexing can introduce variability. Solution: 1. Standardize all steps of the sample preparation protocol. Use calibrated pipettes and consistent timing for each step. 2. Automate the sample preparation process if high throughput is required. |
| Instrumental Variability | Fluctuations in pump performance, injector precision, or detector sensitivity can contribute to poor reproducibility. Solution: 1. Perform regular instrument maintenance and system suitability tests before each analytical run. 2. Monitor system backpressure for signs of blockages. 3. Ensure the autosampler is maintaining a consistent temperature. |
Data Presentation
Table 1: Typical HPLC-UV Chromatographic Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with a pH modifier like formic acid or a buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~225 nm |
| Injection Volume | 10-20 µL |
Table 2: Representative LC-MS/MS Method Validation Data for this compound in Plasma
| Validation Parameter | Typical Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | 80-110% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or DMSO. Serially dilute the stock solution with the mobile phase to create calibration standards.
-
Sample Preparation (e.g., from a formulation): Dilute the formulation in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 225 nm
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: LC-MS/MS Bioanalysis of this compound in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Quantification: Create a calibration curve using standards prepared in a blank matrix and processed in the same way as the samples. Quantify the unknown samples using the area ratio of the analyte to the internal standard.
Visualizations
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. The stability of 6-hydroxydopamine under minipump conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Isoevodiamine Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoevodiamine. Here, you will find information to help you identify and overcome resistance in cancer cell lines, ensuring the accuracy and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as Evodiamine or EVO) is a quinazolinocarboline alkaloid with multi-targeted anti-cancer activity. Its primary mechanisms include the inhibition of critical cell survival and proliferation signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK.[1][2][3] It can also function as a dual catalytic inhibitor of DNA topoisomerases I and II, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[4]
Q2: We are observing a decreased response to this compound in our long-term cell culture experiments. What could be the cause?
A2: A gradual loss of efficacy is a common sign of acquired resistance. Cancer cells can develop resistance to therapeutic agents through various mechanisms.[5][6] For this compound, potential resistance mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8]
-
Alterations in Target Signaling Pathways: Mutations or adaptive overexpression of components within pathways like PI3K/Akt or MAPK/ERK can lead to their reactivation, bypassing the inhibitory effect of this compound.[2][9]
-
Enhanced DNA Repair Mechanisms: As this compound can induce cellular stress and affect topoisomerases, cancer cells may upregulate DNA repair pathways to counteract its effects.[6]
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
A3: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.[10]
Q4: What strategies can be employed to overcome this compound resistance?
A4: Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents can target multiple pathways simultaneously, reducing the likelihood of resistance.[10] Synergistic effects have been observed with conventional chemotherapeutics like doxorubicin and cisplatin.[9][11][12]
-
Inhibition of Efflux Pumps: If resistance is mediated by ABC transporter overexpression, co-administration of an efflux pump inhibitor can restore sensitivity.[10]
-
Targeting Alternative Pathways: Combining this compound with inhibitors of other signaling pathways, such as histone deacetylase (HDAC) inhibitors, can create synthetic lethality and overcome resistance.[13]
Troubleshooting Guides
Problem 1: High variability in IC50 determination experiments.
| Potential Cause | Suggested Solution | Expected Outcome |
| Cell Line Heterogeneity | Perform single-cell cloning of your cancer cell line to establish a homogenous population for your experiments. | Reduced variability in cell viability and signaling pathway activation assays.[10] |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell counting and seeding for all experiments. Use a multichannel pipette for seeding plates. | Uniform cell growth and more reproducible assay results.[10] |
| Drug Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[10] | Consistent IC50 values and dose-response curves across experiments. |
Problem 2: this compound is ineffective in a new cancer cell line (potential intrinsic resistance).
| Potential Cause | Suggested Solution | Expected Outcome |
| High Baseline Efflux Pump Expression | Analyze the baseline expression levels of key ABC transporters, particularly ABCG2, using Western blot or qPCR. | Identification of high ABCG2 levels as a potential intrinsic resistance mechanism.[10] |
| Pre-existing Alterations in Target Pathways | Profile the new cell line for activating mutations or altered expression in the PI3K/Akt/mTOR or MAPK/ERK pathways. | Understanding of intrinsic signaling pathway activity that may confer resistance. |
| Rapid Drug Metabolism | Co-treat the cells with broad-spectrum inhibitors of cytochrome P450 enzymes to assess if the drug is being rapidly metabolized and inactivated. | Increased sensitivity to this compound in the presence of metabolic inhibitors.[10] |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells.
| Cell Line | Resistance Status | This compound IC50 (µM) | Reference |
| A549 | Parental (Cisplatin-Sensitive) | ~4 µM | [12] |
| A549CR | Cisplatin-Resistant | ~2 µM | [12] |
| CCRF-CEM | Leukemia (Camptothecin-Sensitive) | Varies | [4] |
| CCRF-CEM/C1 | Camptothecin-Resistant | Varies | [4] |
Note: The study on A549 cells found that the cisplatin-resistant line was more sensitive to this compound, suggesting it could be effective in overcoming certain types of resistance.[12] The study on CCRF-CEM cells demonstrated that this compound has enhanced toxicity in camptothecin-resistant cells, indicating a different mechanism of action.[4]
Table 2: Combination Index (CI) for this compound with Other Agents.
| Cell Line | Combination | CI Value | Interpretation | Reference |
| Various | This compound + Other Agents | < 1 | Synergistic Effect | [10] |
| Various | This compound + Other Agents | = 1 | Additive Effect | [10] |
| Various | This compound + Other Agents | > 1 | Antagonistic Effect | [10] |
A Combination Index (CI) of less than 1 indicates a synergistic effect, meaning the combined effect of the drugs is greater than the sum of their individual effects.[10]
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, ABCG2, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Visualized Pathways and Workflows
Caption: Key signaling pathways affected by this compound and the ABCG2 resistance mechanism.
References
- 1. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine, a dual catalytic inhibitor of type I and II topoisomerases, exhibits enhanced inhibition against camptothecin resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine Suppresses ABCG2 Mediated Drug Resistance by Inhibiting p50/p65 NF-κB Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine Synergizes with Doxorubicin in the Treatment of Chemoresistant Human Breast Cancer without Inhibiting P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating therapeutic potential of Evodiamine by identifying differentially expressed genes in cisplatin resistance non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evodiamine in combination with histone deacetylase inhibitors has synergistic cytotoxicity in thyroid carcinoma cells [ouci.dntb.gov.ua]
Technical Support Center: Isoevodiamine and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoevodiamine. The information provided addresses potential issues arising from the degradation of this compound and the interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: While comprehensive forced degradation studies specifically on this compound are not extensively published, studies on its stereoisomer, evodiamine, provide significant insights. Under acidic hydrolytic conditions, evodiamine is known to form a specific degradation product. Due to their structural similarity, it is plausible that this compound follows a similar degradation pathway.
Furthermore, under certain conditions, this compound may degrade into other known related alkaloids:
-
Dehydroevodiamine (DHED): Formation can occur in the presence of acidified solvents.
-
Rutaecarpine (RUT): Can be formed from dehydroevodiamine at high temperatures.
In a biological context, metabolites of evodiamine have been identified as 10-hydroxyevodiamine, 18-hydroxyevodiamine, and their glucuronide conjugates. These can also be considered degradation products in in-vivo and in-vitro metabolic studies.
Q2: Under what conditions is this compound unstable?
A2: Based on data for its stereoisomer evodiamine, this compound is likely to be unstable under the following conditions[1]:
-
pH: Unstable in solutions with a pH below 5 or above 9.
-
Temperature: Prone to degradation at temperatures exceeding 60°C.
-
Acidic Conditions: Degrades in the presence of acids.
-
High Temperature Transformation: At very high temperatures (around 523 K), its degradation product, dehydroevodiamine hydrochloride, can convert to rutaecarpine.
Q3: Can this compound degradation products interfere with my analytical assays?
A3: Yes, degradation products of this compound have the potential to interfere with analytical assays, particularly chromatographic and spectroscopic methods. While specific studies detailing the interference of every possible this compound degradant are not available, general principles of analytical chemistry suggest the following potential issues:
-
Chromatographic Assays (e.g., HPLC, LC-MS): Degradation products may co-elute with the parent this compound peak or other components of interest, leading to inaccurate quantification.
-
Spectroscopic Assays (e.g., UV-Vis, Fluorescence): Degradation products may have overlapping absorption or emission spectra with this compound, leading to inaccurate concentration measurements.
It is crucial to develop and validate stability-indicating analytical methods to mitigate these potential interferences.
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. The development of a SIAM is essential for accurate stability studies and quality control of this compound.
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound that may be related to its degradation.
Issue 1: Inconsistent or decreasing concentrations of this compound in prepared solutions.
| Possible Cause | Troubleshooting Steps |
| pH-induced degradation | Ensure the pH of your solvent or buffer system is within the stable range for this compound (pH 5-9). Prepare fresh solutions before use and verify the pH of the final solution. |
| Temperature-induced degradation | Store stock and working solutions of this compound at recommended temperatures (typically refrigerated or frozen) and protect from high temperatures during experimental procedures. Avoid prolonged exposure to temperatures above 60°C. |
| Photodegradation | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible. |
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Co-elution of degradation products | Optimize your chromatographic method to ensure adequate separation of this compound from its potential degradation products (e.g., dehydroevodiamine, rutaecarpine, and the acidic hydrolysis product). This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry. |
| On-column degradation | Investigate the possibility of this compound degrading on the analytical column. This can sometimes occur with certain column stationary phases or mobile phase conditions. |
| Sample preparation-induced degradation | Evaluate your sample preparation procedure. The use of strong acids or bases, or exposure to high temperatures during extraction or dilution, could be causing degradation. |
Issue 3: Inaccurate quantification using UV-Vis spectroscopy.
| Possible Cause | Troubleshooting Steps |
| Spectral overlap from degradation products | The UV-Vis spectra of this compound and its degradation products (e.g., rutaecarpine) may overlap. It is recommended to use a stability-indicating chromatographic method (like HPLC) for accurate quantification in the presence of degradants. If using spectroscopy, perform a full spectral scan to check for the presence of interfering substances. |
| Solvent effects | Ensure that the solvent used for analysis does not cause degradation or shifts in the absorption maximum of this compound. |
Experimental Protocols
Forced Degradation Study Protocol
To identify potential degradation products and develop a stability-indicating method, a forced degradation study should be performed. This involves subjecting a solution of this compound (e.g., 1 mg/mL) to various stress conditions as recommended by ICH guidelines.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photodegradation | Expose solution to UV light (254 nm) and visible light for a specified duration |
Note: The duration and conditions may need to be adjusted to achieve a target degradation of 5-20%.
Stability-Indicating HPLC Method
A general stability-indicating HPLC method for this compound and its related alkaloids can be developed using a C18 column with gradient elution.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm and 368 nm |
| Column Temperature | 30°C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound analysis.
References
Technical Support Center: Isoevodiamine Cell Culture and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Isoevodiamine (EVO) in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical IC50 values for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the specific experimental conditions. Below is a summary of reported IC50 values to guide initial dose-ranging studies.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| PC-3 | Prostate Cancer | ~1-2 |
| DU-145 | Prostate Cancer | ~1-2 |
| H460 | Lung Cancer | ~1-2 |
| MCF-7 | Breast Cancer | ~1-2 |
| HCT-5 | Colon Cancer | ~1-2 |
| SF-268 | Glioblastoma | ~1-2 |
| PANC-1 | Pancreatic Cancer | ~2 |
| SW1990 | Pancreatic Cancer | ~2 |
Note: These values are approximate and should be determined empirically for your specific cell line and experimental setup. A derivative of this compound, 2-16, has shown high antitumor activity with IC50 values ranging from 1–2 µM across six tested human cancer cell lines[1]. In PANC-1 and SW1990 pancreatic cancer cell lines, this compound exhibited a dose-dependent cytotoxicity with an IC50 of approximately 2 µM[2].
Q2: What is the primary mechanism of action of this compound in cancer cells?
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell survival and proliferation. The main pathways affected are the PI3K/Akt/mTOR and NF-κB pathways.
Q3: How should I prepare and store an this compound stock solution?
This compound is a hydrophobic compound with poor water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Preparation: Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: How does serum concentration in the cell culture medium affect this compound's activity?
The concentration of fetal bovine serum (FBS) in the culture medium can influence the apparent cytotoxic activity of hydrophobic compounds like this compound. Proteins in the serum, such as albumin, can bind to the compound, reducing its freely available concentration to the cells. This can lead to an underestimation of the compound's potency. It is advisable to perform initial dose-response experiments at a lower serum concentration (e.g., 1-5% FBS) or in serum-free media if the cell line can tolerate it, to better assess the intrinsic activity of this compound.[1][3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Potential Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its aqueous solubility.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause the compound to "crash out" of solution.[4]
-
Temperature: Adding the stock solution to cold medium can decrease its solubility.
-
pH Instability: Changes in the medium's pH can affect the solubility of the compound.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the medium while gently swirling to ensure gradual and even mixing.[4]
-
Avoid adding the concentrated stock directly to the cell culture plate. Prepare the final working concentration in a separate tube of medium first.
-
-
Perform a Solubility Test: Before treating your cells, perform a serial dilution of your this compound stock in the cell culture medium to determine the maximum soluble concentration under your experimental conditions.
-
Reduce Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to minimize its effect on both compound solubility and cell health.
-
Consider Formulation Strategies: For in vivo studies or persistent solubility issues, exploring formulations such as phospholipid complexes or encapsulation in nanoparticles can improve bioavailability and reduce precipitation.
Issue 2: Inconsistent or No Observable Effect of this compound Treatment
Potential Causes:
-
Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable effect.
-
Cell Seeding Density: The number of cells seeded per well can influence their sensitivity to chemotherapeutic agents, with higher densities sometimes showing increased resistance.
-
Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of this compound.
Solutions:
-
Optimize Treatment Conditions:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.
-
Time-Course Experiment: Assess the effects of this compound at different time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.
-
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments to ensure reproducibility.
-
Prepare Fresh Stock Solution: If compound degradation is suspected, prepare a fresh stock solution of this compound from a new powder aliquot.
-
Positive Control: Include a positive control compound known to induce apoptosis or inhibit the target signaling pathways in your cell line to validate the experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the determined incubation time.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cell suspension.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellets once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellets in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for PI3K/Akt and NF-κB Pathways
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and NF-κB signaling pathways following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For nuclear translocation analysis of p65, perform nuclear and cytoplasmic fractionation prior to western blotting and use Lamin B1 as a nuclear marker.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
References
Technical Support Center: Navigating Isoevodiamine Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by isoevodiamine in fluorescence-based assays. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate interference from this compound, ensuring the integrity and accuracy of your experimental data. Our approach is grounded in scientific principles to empower you to make informed decisions and obtain reliable results.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have when encountering unexpected results in the presence of this compound.
Q1: My fluorescence signal is unexpectedly high/low and variable in the presence of this compound. What could be the cause?
A1: Unexpected and variable fluorescence signals when using this compound are often indicative of assay interference. Small molecules can interfere with fluorescence-based assays through several mechanisms, including autofluorescence, where the compound itself emits light, and fluorescence quenching, where the compound absorbs the light emitted by your fluorescent probe.[1] These phenomena can lead to false-positive or false-negative results, respectively.
Q2: How can I quickly determine if this compound is interfering with my assay?
A2: A straightforward initial step is to run a "compound-only" control. Prepare wells containing this compound at the highest concentration used in your experiment, in your assay buffer, but without your fluorescent reporter or cells. Measure the fluorescence using the same instrument settings as your main experiment. A significant signal in these wells points to this compound's intrinsic fluorescence (autofluorescence).[1]
Q3: What are the primary mechanisms of fluorescence interference?
A3: The two main mechanisms are:
-
Autofluorescence: The test compound itself is fluorescent and emits light at a wavelength that is detected by the instrument, leading to an artificially high signal.[2]
-
Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for your fluorophore or the emitted light from the fluorophore, resulting in a decreased signal.[2]
Q4: Are there general strategies to minimize interference from fluorescent compounds?
A4: Yes, several strategies can be employed. These include switching to red-shifted fluorescent dyes, as many interfering compounds fluoresce in the blue-green region of the spectrum.[3] Another effective approach is to use an orthogonal assay, which employs a different detection method, such as absorbance or luminescence, to validate your findings.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
Part 1: Identifying the Nature of Interference
The first crucial step is to determine if and how this compound is interfering with your specific assay.
Issue: Inconsistent or Unexpected Fluorescence Readings
-
Causality: The core of the problem lies in distinguishing between a true biological effect of this compound and an artifact caused by its optical properties. Many small molecules possess intrinsic fluorescence or quenching capabilities that can confound assay results.[2]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound interference.
This protocol will help you determine if this compound is autofluorescent under your experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary experiment.
-
Include a buffer-only control (blank).
-
Dispense these solutions into the wells of the 96-well plate.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Data Analysis: Subtract the blank reading from all measurements. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
This protocol is designed to test if this compound quenches the signal from your fluorescent probe.
Materials:
-
This compound stock solution
-
Your fluorescent probe/dye at the concentration used in your assay
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound.
-
In the microplate, mix the fluorescent probe solution with the this compound dilutions.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Measure the fluorescence intensity immediately after mixing.
-
Data Analysis: Compare the fluorescence of the samples containing this compound to the control. A concentration-dependent decrease in the signal suggests quenching.
Part 2: Mitigation Strategies
Once you have identified the nature of the interference, you can implement strategies to minimize its impact.
Strategy 1: Spectral Shift - Moving to Longer Wavelengths
-
Rationale: Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum.[3] By switching to fluorescent probes that are excited and emit light at longer wavelengths (red-shifted or far-red), you can often circumvent the interference.
-
Recommended Action:
-
Investigate alternative fluorescent dyes for your assay that operate in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647).
-
Ensure your detection instrumentation is capable of measuring fluorescence at these longer wavelengths.
-
Strategy 2: Orthogonal Assays - A Different Detection Method
-
Rationale: An orthogonal assay measures the same biological endpoint but uses a different detection technology, such as absorbance or luminescence. If this compound shows a similar dose-response in both the primary fluorescence assay and the orthogonal assay, it increases confidence that the observed effect is biological and not an artifact.
-
Recommended Alternatives to Fluorescence-Based Cell Viability Assays:
| Assay Principle | Example Assays | Detection Method | Susceptibility to this compound Interference |
| Metabolic Activity | MTT, MTS, XTT | Absorbance (Colorimetric) | Potentially, if this compound has redox properties. A cell-free control is still recommended. |
| ATP Content | CellTiter-Glo® | Luminescence | Low, as it relies on a biochemical reaction producing light, which is less prone to interference from fluorescent compounds. |
| Total Protein Content | Sulforhodamine B (SRB) | Absorbance (Colorimetric) | Low, as it's a protein stain-based endpoint. |
| Membrane Integrity | LDH Release Assay | Absorbance (Colorimetric) | Low, measures enzyme activity in the supernatant. |
This protocol provides a robust, non-fluorescence-based method to assess cell viability by quantifying total cellular protein.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Absorbance microplate reader
Procedure:
-
Treat cells with this compound for the desired duration.
-
Fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of approximately 510 nm.
Strategy 3: Data Correction
-
Rationale: If the interference is moderate and consistent, it may be possible to correct for it mathematically.
-
Recommended Action:
-
For autofluorescence, subtract the signal from the "compound-only" control wells from your experimental wells.
-
This approach should be used with caution, as it assumes the fluorescence of this compound is not altered by the cellular environment.
-
Visualizing the Path Forward: A Decision-Making Workflow
The following diagram outlines a comprehensive workflow for addressing potential this compound interference.
Caption: Decision-making workflow for this compound interference.
References
- Neugebauer, W., & Lorenz, W. (1982). Interference with the fluorometric histamine assay by biogenic amines and amino acids. Agents and Actions, 12(1-2), 104-107.
- Tavassoli, F., et al. (2020). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Scientific Reports, 10(1), 1-9.
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
-
Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes - DAPI. [Link]
- Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 17(2), 174-185.
- Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Journal of Biomolecular Screening, 17(2), 174-185.
-
Kirton, P. (2017). Absorption and Fluorescence spectra of Rhodamine 6G. Zenodo. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
-
Beckman Coulter. (n.d.). Propidium Iodide Excitation and Emission Spectrum. [Link]
-
Biocompare. (n.d.). Fluorophores and Dyes. [Link]
Sources
Technical Support Center: Ensuring Complete Dissolution of Isoevodiamine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoevodiamine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the complete dissolution of this compound for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving complete dissolution of this compound critical for in vivo research?
A1: Complete dissolution of this compound is paramount for obtaining accurate and reproducible results in in vivo studies. Poorly dissolved compounds can lead to variable drug exposure, inaccurate pharmacokinetic and pharmacodynamic data, and potential localized toxicity at the administration site. Ensuring the compound is fully in solution is essential for consistent bioavailability and reliable experimental outcomes.
Q2: What are the primary challenges in dissolving this compound?
A2: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water, which presents a significant challenge for preparing formulations suitable for in vivo administration, especially for intravenous routes.[1][2][3][4] Its solubility is also limited in dilute alcohol solutions.[1]
Q3: What are the most common solvents and vehicles used to dissolve this compound for in vivo studies?
A3: Due to its low water solubility, organic solvents and co-solvent systems are typically required. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization.[4][5] For administration, this DMSO stock is often diluted with other vehicles such as polyethylene glycol (PEG), Tween 80, saline, or corn oil to create a biocompatible formulation.[6] A popular vehicle combination for oral gavage or intraperitoneal injection is a mixture of DMSO, PEG 300, Tween 80, and saline.[6]
Q4: Can heating be used to aid the dissolution of this compound?
A4: Caution should be exercised when heating this compound solutions. The structure of evodiamine, a closely related compound, is known to be unstable at temperatures exceeding 60°C.[2] Therefore, gentle warming may be acceptable, but prolonged or high-temperature heating should be avoided to prevent degradation.
Q5: How can the bioavailability of this compound be enhanced?
A5: Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These include the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), the formation of solid dispersions with polymers, and the use of nanocarriers like nanoparticles. These approaches aim to increase the dissolution rate and absorption in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution with an aqueous vehicle.
-
Possible Cause: The aqueous content of the final formulation is too high, causing the lipophilic this compound to crash out of the solution. This is a common issue when diluting a DMSO stock solution with saline or PBS.
-
Troubleshooting Steps:
-
Increase the concentration of the organic co-solvent: Gradually increase the percentage of DMSO, ethanol, or polyethylene glycol (PEG) in your formulation.
-
Incorporate a surfactant: Add a biocompatible surfactant such as Tween 80 or Cremophor EL to the vehicle. Surfactants help to form micelles that can encapsulate the drug and keep it in solution. A common starting point is 5% Tween 80 in the final formulation.[6]
-
Use a lipid-based vehicle: For oral or intraperitoneal administration, consider using corn oil or another biocompatible oil as the vehicle, potentially with a small percentage of DMSO as a co-solvent.[6]
-
Prepare a suspension: If a clear solution cannot be achieved, creating a stable and homogenous suspension using agents like carboxymethylcellulose sodium (CMC-Na) is a viable alternative for oral administration.[4][7]
-
Issue 2: Inconsistent or lower-than-expected efficacy in animal studies despite a visually clear solution.
-
Possible Cause: Although the initial formulation appears clear, this compound may be precipitating at the injection site upon contact with physiological fluids, leading to poor absorption and reduced bioavailability.
-
Troubleshooting Steps:
-
Optimize the formulation: Re-evaluate the vehicle composition. A higher concentration of solubilizing agents like PEG or the inclusion of surfactants may be necessary to maintain solubility in the physiological environment.
-
Consider alternative administration routes: If subcutaneous or intramuscular injection leads to precipitation and poor absorption, oral gavage or intraperitoneal injection might provide better bioavailability.
-
Evaluate advanced formulation strategies: For long-term studies, consider developing more sophisticated formulations like solid dispersions or nanoemulsions to improve in vivo stability and absorption.
-
Issue 3: Signs of toxicity or irritation in animals at the injection site.
-
Possible Cause: High concentrations of organic solvents, particularly DMSO, can cause local irritation, inflammation, or toxicity.
-
Troubleshooting Steps:
-
Minimize the concentration of organic solvents: Aim to use the lowest effective concentration of DMSO or ethanol in your final formulation. For intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%, and for sensitive animals, as low as 2%.
-
Ensure proper pH: The pH of the formulation should be as close to physiological pH (7.4) as possible to minimize irritation.
-
Administer the formulation at room or body temperature: Injecting cold solutions can cause discomfort and stress to the animals.[8]
-
Quantitative Data Presentation
Table 1: Solubility of Evodiamine/Isoevodiamine in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes | Reference(s) |
| Water | Insoluble | 25 | Practically insoluble. | [1][2][3][4] |
| Ethanol | Insoluble/Slightly Soluble | 25 | Solubility is limited. | [1][3][4] |
| DMSO | 15 - 20.2 | 25 | Good solubility. | [4][5] |
| Acetone | Very Soluble | Not Specified | High solubility. | [1] |
| Chloroform | Slightly Soluble | Not Specified | Limited solubility. | [3] |
| Corn Oil | Sparingly Soluble | Not Specified | Can be used as a vehicle, often with a co-solvent. | [6][9] |
Note: Data for Evodiamine is often used as a close approximation for this compound due to their structural similarity and frequent interchangeable use in literature.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol provides a method for preparing a solution or suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to completely dissolve the powder. Use the minimum amount necessary. For example, for a final concentration of 5 mg/mL, you might start with 10% of the final volume as DMSO.
-
Vortex the mixture until the this compound is fully dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Add PEG 300 to the solution. A common ratio is 40% of the final volume.
-
Add Tween 80 to the mixture. A common concentration is 5% of the final volume.
-
Vortex thoroughly after the addition of each component.
-
Slowly add sterile saline to reach the final desired volume while continuously vortexing to prevent precipitation. The final volume of saline would typically be around 45%.
-
Inspect the final solution. It should be a clear solution or a homogenous suspension. If it is a suspension, ensure it is well-mixed before each administration.
-
Administer to mice via oral gavage using an appropriate gauge gavage needle. The maximum recommended volume is 10 mL/kg of the animal's body weight.[10][11][12][13]
Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol describes the preparation of an this compound solution for intraperitoneal administration.
Materials:
-
This compound powder
-
DMSO
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (25-27 gauge)
Procedure:
-
Weigh the this compound powder into a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of DMSO. Aim for a final DMSO concentration of 10% or less in the final formulation.
-
Vortex until the this compound is completely dissolved.
-
Add sterile corn oil to the desired final volume.
-
Vortex the mixture vigorously to ensure a homogenous solution or a fine, stable suspension.
-
Warm the final formulation to room temperature before injection.
-
Administer to mice via intraperitoneal injection into the lower right quadrant of the abdomen. The recommended maximum injection volume is 10 mL/kg.[8][14][15]
Mandatory Visualization
Caption: Experimental workflow for this compound in vivo studies.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory role of this compound.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory role of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine [drugfuture.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Evodiamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Evodiamine产品说明书 [selleck.cn]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalstudyregistry.org [animalstudyregistry.org]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Validation & Comparative
Validating Isoevodiamine's Mechanism of Action: A Comparative Guide to siRNA Knockdown and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two key methodologies for validating the mechanism of action of Isoevodiamine, a promising bioactive alkaloid. We will explore the use of small interfering RNA (siRNA) knockdown and pharmacological inhibitors, offering supporting experimental data and detailed protocols to aid in experimental design.
This compound, a quinazolinone alkaloid isolated from Evodia rutaecarpa, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. Its structural analog, evodiamine, is known to exert its effects through modulation of critical cellular signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[1][2] This guide will focus on validating the hypothesis that this compound shares a similar mechanism of action, targeting key kinases within these pathways.
Comparing Target Validation Methodologies: siRNA vs. Pharmacological Inhibitors
Validating the specific molecular target of a compound is a critical step in drug discovery.[3] Both siRNA knockdown and the use of small molecule inhibitors are powerful techniques to achieve this, each with distinct advantages and limitations.
| Feature | siRNA Knockdown | Pharmacological Inhibitors |
| Principle | Post-transcriptional gene silencing by degrading target mRNA. | Direct binding to and inhibition of the target protein's activity. |
| Specificity | Highly specific to the target gene sequence. Potential for off-target effects exists but can be mitigated with careful design and controls. | Specificity can vary. Many inhibitors have known off-target effects, potentially confounding results. |
| Duration of Effect | Transient, typically lasting 48-96 hours, depending on cell type and division rate. | Effect is present as long as the inhibitor is in the culture medium. Allows for acute and chronic exposure studies. |
| Mechanism Confirmation | Directly implicates the target gene's expression in the observed phenotype. | Confirms the role of the target protein's activity. |
| Experimental Complexity | Requires optimization of transfection conditions for each cell line. | Relatively simple to apply to cell cultures. |
| Cost | Can be more expensive, especially for initial screening of multiple targets. | Generally more cost-effective for screening multiple targets if specific inhibitors are available. |
Hypothetical Validation of this compound's Target Using siRNA
To illustrate the process, we present a hypothetical experiment to validate whether the anti-proliferative effect of this compound in a cancer cell line (e.g., HeLa) is mediated through the PI3K/Akt pathway, specifically by targeting Akt1.
Experimental Workflow
References
- 1. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Analysis of Isoevodiamine and Other Natural Compounds in Cancer Therapy
This guide provides a detailed comparison of the anti-cancer properties of isoevodiamine against other well-researched natural compounds: curcumin, resveratrol, and quercetin. The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at their mechanisms of action, efficacy, and the experimental data supporting their use.
Introduction to Natural Compounds in Cancer Therapy
Natural products are a significant source of novel drugs, with many demonstrating potent anti-cancer effects in preclinical studies.[1][2] Compounds derived from plants, known as phytochemicals, often modulate molecular pathways implicated in cancer growth and progression.[2] this compound, an alkaloid from Evodia rutaecarpa, has shown considerable anti-cancer potential.[3][4] This guide compares its performance against curcumin (from turmeric), resveratrol (from grapes), and quercetin (from various fruits and vegetables), which are also recognized for their therapeutic potential.[1][5]
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of this compound and its counterparts across various cancer cell lines.
| Compound | Cancer Cell Line | Type | IC50 Value (µM) | Reference |
| This compound | U2OS | Osteosarcoma | 6 | [6] |
| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | 0.59 | [7] | |
| A375-S2 | Melanoma | ~15 (Apoptosis inducing conc.) | [8][9] | |
| HeLa | Cervical Cancer | ~15 (Apoptosis inducing conc.) | [8][9] | |
| Curcumin | A549 | Lung Cancer | ~2-16 (with Cisplatin) | [10] |
| HCT116 (p53+/+) | Colorectal Cancer | >20 (CH-5, an analog, was more potent) | [11] | |
| MDA-MB-231 | Breast Cancer | - (Inhibits inflammatory cytokines) | [12] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 | [13] |
| HepG2 | Liver Cancer | 57.4 | [13] | |
| MCF-7 | Breast Cancer | 25 (Significant viability decrease) | [14] | |
| Quercetin | MCF-7 | Breast Cancer | ~100 (Induces 70.8% apoptosis) | [15][16] |
| PC-3 | Prostate Cancer | - (Potent inhibitory effects with Paclitaxel) | [17] |
Mechanisms of Anti-Cancer Action
Natural compounds exert their anti-cancer effects through multiple mechanisms. This section compares the primary modes of action for each compound.
| Mechanism | This compound | Curcumin | Resveratrol | Quercetin |
| Apoptosis Induction | Yes. Activates intrinsic & extrinsic pathways via PI3K/AKT suppression, MAPK activation, and ER stress.[18][19][20] | Yes. Upregulates death receptors (DR4, DR5) and modulates NF-κB, STAT3, and PI3K/AKT pathways.[2][12][21] | Yes. Induces apoptosis by affecting all stages of carcinogenesis and modulating NF-κB and SIRT1 signaling.[13][22] | Yes. Induces apoptosis through ROS-dependent pathways and interaction with Wnt and MAPK signaling.[15][16][23] |
| Cell Cycle Arrest | Yes. Primarily at the G2/M phase.[6][9][24] | Yes. Modulates various cell cycle proteins.[12] | Yes. Induces arrest at G1 and G2/M phases.[13] | Yes. Mediates cell-cycle arrest, principally in the S phase.[15][16] |
| Anti-Angiogenesis | Yes. Inhibits VEGF expression and vasculogenic mimicry by suppressing HIF-1α.[25][26][27] | Yes. Inhibits blood vessel growth through VEGF suppression.[5] | Yes. Suppresses tumor progression by inhibiting angiogenesis.[22] | Limited direct evidence in provided search results. |
| Inhibition of Metastasis | Yes. Suppresses cancer cell migration and invasion.[6][28] | Yes. Inhibits metastasis-promoting genes by targeting inflammatory cytokines.[12] | Yes. Inhibits metastasis as part of its effect on tumor progression.[22] | Limited direct evidence in provided search results. |
| Other Mechanisms | Induces ferroptosis and necrosis.[8][29][30] | Acts as an antioxidant and anti-inflammatory agent.[12] | Acts as an antioxidant and anti-inflammatory agent.[22] | Synergizes with chemotherapy drugs.[17][31] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic action of these compounds.
Caption: this compound's multi-pathway mechanism for inducing apoptosis.
Caption: Overlapping pathways targeted by Curcumin, Resveratrol, and Quercetin.
Caption: General workflow for in vitro evaluation of anti-cancer compounds.
Detailed Experimental Protocols
Standardized protocols are essential for reproducible research. Below are methodologies for key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U2OS, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the natural compound (e.g., this compound at 0-20 µM) for specified time periods (e.g., 24, 48, 72 hours).[6] A vehicle control (e.g., DMSO) must be included.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a sample and quantify their expression levels.
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-AKT, Cyclin B1) overnight at 4°C.[6][18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates potent anti-cancer activity across a range of cancer types, often with IC50 values in the low micromolar range.[6][7] Its multifaceted mechanism, which includes the induction of apoptosis via multiple signaling pathways (PI3K/AKT, MAPK, ER Stress), cell cycle arrest, and inhibition of angiogenesis, makes it a promising therapeutic candidate.[6][18][20][25]
When compared to other well-known natural compounds, this compound's potency appears comparable or, in some cases, superior. For instance, its efficacy against doxorubicin-resistant breast cancer cells at a sub-micromolar concentration is noteworthy.[7] While curcumin, resveratrol, and quercetin also target key cancer pathways like NF-κB and PI3K/AKT, this compound's ability to additionally induce ER stress and ferroptosis suggests a broader and potentially more robust mechanism of action.[20][29]
However, a significant challenge for all these natural compounds, including this compound, is their poor bioavailability and low water solubility, which can limit their clinical application.[3][32][33] Ongoing research into novel drug delivery systems, such as nano-formulations, aims to overcome these limitations and enhance their therapeutic potential in clinical settings.[4][32][33] Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic efficacy and safety of this compound relative to other natural anti-cancer agents.[6][34]
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internalhealingandwellnessmd.com [internalhealingandwellnessmd.com]
- 6. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer and Ototoxicity Characteristics of the Curcuminoids, CLEFMA and EF24, in Combination with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curcumin Analog CH-5 Exerts Anticancer Effects in Human Osteosarcoma Cells via Modulation of Transcription Factors p53/Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of the Effects of Resveratrol and Its Derivatives on the Radiation Response of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synergistic chemotherapy and immunomodulatory effects of Quercetin in cancer: a review [frontiersin.org]
- 18. dovepress.com [dovepress.com]
- 19. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Review of anticancer mechanisms of isoquercitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of apoptosis by evodiamine involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evodiamine inhibits in vitro angiogenesis: Implication for antitumorgenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evodiamine inhibits vasculogenic mimicry in HCT116 cells by suppressing hypoxia-inducible factor 1-alpha-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. lupinepublishers.com [lupinepublishers.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Evodiamine and its nano-based approaches for enhanced cancer therapy: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evodiamine and its nano-based approaches for enhanced cancer therapy: recent advances and challenges. | Semantic Scholar [semanticscholar.org]
- 34. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Isoevodiamine's Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of Isoevodiamine (IEV), a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, across various cancer cell lines. The data presented herein is a synthesis of findings from multiple experimental studies, offering a cross-validated perspective on IEV's potential as an anti-cancer agent.
Comparative Analysis of this compound's Efficacy
This compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer cell lines. The following tables summarize the quantitative data on its half-maximal inhibitory concentration (IC50), its impact on apoptosis, and its effect on the cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | ~15 | 24 |
| A375-S2 | Melanoma | ~15 | 24 |
| U2OS | Osteosarcoma | 6 | 48[1] |
| 143B | Osteosarcoma | 0.5 - 4 (dose-dependent inhibition) | Not Specified |
| MG63 | Osteosarcoma | 0.25 - 2 (dose-dependent inhibition) | Not Specified |
Table 2: Apoptosis Induction by this compound
| Cell Line | IEV Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) |
| HeLa | 15 | 24 | Data not specified, but apoptosis is induced[2] |
| A375-S2 | 15 | < 24 | Apoptosis is induced, with necrosis at later stages[2] |
| U2OS | 12.5 (µg/ml) | 48 | 51.4[1] |
| 143B | 1, 3, 5 | 24 | ~23, ~35, ~89 respectively[3] |
| MG63 | 1, 3, 5 | 24 | ~7, ~40, ~44 respectively[3] |
Table 3: G2/M Cell Cycle Arrest Induced by this compound
| Cell Line | IEV Concentration (µM) | Treatment Time (h) | Percentage of Cells in G2/M Phase (%) |
| HeLa | Not Specified | 8 | 44.84[2] |
| A375-S2 | 15 | 24 | No significant effect[2] |
| U2OS | 3, 6, 12 | 24 | Dose-dependent increase[4] |
| 143B | Not Specified | Not Specified | Dose-dependent increase[5] |
| MG63 | 10, 20 | 24 | From 14.4% to 30.2% and 50.2% respectively[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: this compound's interference with the Wnt/β-catenin signaling pathway.
Conclusion
The compiled data indicates that this compound is a potent inhibitor of cancer cell growth, with its efficacy varying across different cell lines. The primary mechanisms of action appear to be the induction of apoptosis and G2/M phase cell cycle arrest. These effects are mediated through the modulation of key signaling pathways, including the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways. The differential sensitivity of various cancer cell lines to IEV suggests that the genetic and molecular background of the cancer cells may play a crucial role in determining their response to this compound. Further research is warranted to elucidate the precise molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Inhibitory effects of evodiamine on human osteosarcoma cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evodiamine Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits the proliferation and invasion of MG-63 cells through inactivation of the p-JAK2/p-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoevodiamine and Its Synthetic Analogs in Cancer and Inflammation
A deep dive into the pharmacological potential of isoevodiamine and its structurally modified derivatives reveals a compelling landscape for drug discovery. This guide offers a comparative analysis of their anticancer and anti-inflammatory activities, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
This compound, a quinazolinone alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated a wide array of biological activities. However, its therapeutic potential is often hampered by poor solubility and suboptimal potency. To address these limitations, medicinal chemists have developed a range of synthetic analogs, primarily through modifications at the N13-position, leading to compounds with enhanced pharmacological profiles. This guide provides a comparative overview of this compound and its key synthetic analogs, focusing on their performance in preclinical cancer and inflammation models.
Quantitative Comparison of Anticancer Activity
The antiproliferative effects of this compound and its N13-substituted analogs have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data indicates that specific substitutions at the N13-position can significantly enhance cytotoxic activity compared to the parent compound. For instance, analog 2-16 consistently demonstrates potent activity across multiple cell lines with IC50 values in the low micromolar range.[1]
| Compound | DU-145 (Prostate) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | H460 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-5 (Colon) IC50 (µM) | SF-268 (Glioblastoma) IC50 (µM) |
| This compound | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 2-1 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 2-2 | 2.63 | 3.16 | 1.58 | 1.26 | 1.58 | 2.51 |
| 2-3 | 3.98 | 3.16 | 1.99 | 1.58 | 1.99 | 1.99 |
| 2-4 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 2-5 | 3.98 | 5.01 | 3.16 | 2.51 | 3.16 | 3.98 |
| 2-6 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 2-9 | 6.31 | 5.01 | 3.16 | 3.16 | 3.98 | 5.01 |
| 2-16 | 1.58 | 1.99 | 1.00 | 1.26 | 1.26 | 1.58 |
| 2-20 | 3.98 | 5.01 | 3.16 | 2.51 | 3.16 | 3.98 |
| 3-1 | 3.16 | 3.98 | 2.51 | 1.99 | 2.51 | 3.16 |
| 3-2 | 3.16 | 2.51 | 1.58 | 1.58 | 1.99 | 2.51 |
| 6-1 | 3.98 | 5.01 | 3.16 | 2.51 | 3.16 | 3.98 |
| 6-2 | 5.01 | 6.31 | 3.98 | 3.16 | 3.98 | 5.01 |
Comparative Anti-Inflammatory Activity
While extensive comparative data for the anti-inflammatory effects of a wide range of this compound analogs is not as readily available in a single study, the inhibitory effects on key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) are crucial benchmarks. The following table presents a conceptual framework for such a comparison, highlighting the type of data required for a comprehensive evaluation.
| Compound | Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) IC50 (µM) | Inhibition of COX-2 Activity IC50 (µM) | Inhibition of PGE2 Production IC50 (µM) |
| This compound | Data not available in comparative format | Data not available in comparative format | Data not available in comparative format |
| Analog A | Requires experimental determination | Requires experimental determination | Requires experimental determination |
| Analog B | Requires experimental determination | Requires experimental determination | Requires experimental determination |
| Analog C | Requires experimental determination | Requires experimental determination | Requires experimental determination |
Experimental Protocols
Synthesis of N13-Substituted this compound Analogs
General Procedure:
The synthesis of N13-substituted this compound analogs is typically achieved through the reaction of evodiamine with various alkyl halides or p-toluenesulfonic acid esters.[1]
-
Dissolution: Dissolve evodiamine in a suitable aprotic polar solvent, such as anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the N13 position of the indole ring, forming an anion.
-
Addition of Electrophile: Add the corresponding alkyl halide or p-toluenesulfonic acid ester (e.g., benzyl bromide for N13-benzylthis compound) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N13-substituted this compound analog.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer this compound, its synthetic analogs, or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer and anti-inflammatory effects by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and is critically involved in inflammation. This compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound suppresses NF-κB activation.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. This compound has been found to inhibit the MAPK/ERK pathway, contributing to its anticancer effects.
Caption: this compound inhibits the MAPK/ERK pathway.
Conclusion
The synthetic analogs of this compound, particularly those with substitutions at the N13-position, represent a promising avenue for the development of novel anticancer and anti-inflammatory agents. The enhanced potency observed in several analogs underscores the value of structural modification in optimizing the therapeutic potential of natural products. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of these promising compounds. The continued exploration of their mechanisms of action through key signaling pathways will be instrumental in identifying their full therapeutic potential and guiding the design of next-generation this compound-based drugs.
References
Validating the In Vivo Efficacy of Isoevodiamine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Isoevodiamine's Preclinical Performance
The investigation into the in vivo efficacy of this compound in xenograft models presents a significant challenge due to a notable lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific studies that quantitatively assess the anti-tumor activity of this compound in animal models or compare its performance directly with other therapeutic agents.
However, substantial research exists for the closely related quinazolinone alkaloid, Evodiamine (EVO) , which is also derived from the plant Evodia rutaecarpa. Given the structural similarity and shared origin, the in vivo data for Evodiamine may offer valuable insights and a foundational framework for future studies on this compound. This guide, therefore, pivots to a comprehensive comparison of Evodiamine's performance in xenograft models, supported by experimental data from multiple studies.
Comparative Efficacy of Evodiamine in Xenograft Models
Evodiamine has demonstrated significant anti-tumor efficacy across a range of cancer types in preclinical xenograft models. Its therapeutic potential has been evaluated in various studies, with key findings summarized below.
Quantitative Data Summary
The following tables present a consolidated overview of the in vivo efficacy of Evodiamine in reducing tumor growth in different cancer xenograft models.
Table 1: Efficacy of Evodiamine in Anaplastic Thyroid Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Reference |
| Control (DMSO) | Oral, daily | ~1800 | ~1.5 | - | [1] |
| Evodiamine | 5 mg/kg, oral, daily | ~1000 | ~0.8 | ~44% | [1] |
| Evodiamine | 15 mg/kg, oral, daily | ~500 | ~0.4 | ~72% | [1] |
Table 2: Meta-Analysis of Evodiamine Efficacy in Various Xenograft Models
| Parameter | Number of Studies | Total Animals (Treatment/Control) | Standard Mean Difference (SMD) | 95% Confidence Interval (CI) | Key Finding | Reference |
| Tumor Volume | 13 | 138 / 129 | -5.99 | -8.89 to -3.10 | Significant inhibition of tumor volume | [2] |
| Tumor Weight | 6 | 95 / 95 | -3.51 | -5.13 to -1.90 | Significant inhibition of tumor weight | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies with Evodiamine.
Anaplastic Thyroid Cancer Xenograft Model
-
Cell Line: ARO human anaplastic thyroid carcinoma cells.[1]
-
Animal Model: Six-week-old male BALB/c nude mice.[1]
-
Tumor Implantation: 2 x 10⁶ ARO cells were injected subcutaneously into the right flank of each mouse.[1]
-
Treatment: When tumors reached a palpable size (approximately 7 days post-injection), mice were randomized into control and treatment groups. Evodiamine, dissolved in DMSO, was administered daily via oral gavage at concentrations of 5 mg/kg and 15 mg/kg. The control group received an equivalent volume of DMSO.[1]
-
Monitoring: Tumor volume was measured every three days using calipers and calculated using the formula: (Length × Width²)/2. Body weight was also monitored to assess toxicity.[1]
General Xenograft Protocol for Other Cancer Types
While specific parameters may vary, a general protocol for establishing and evaluating the efficacy of compounds in xenograft models is as follows:
-
Cell Lines and Animal Models: Appropriate human cancer cell lines are cultured and implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[3]
-
Tumor Establishment and Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral, intraperitoneal, intravenous) at various doses.[3]
-
Efficacy Assessment: Tumor growth is monitored regularly. At the study's end, tumor weight and volume are measured. Additional analyses may include immunohistochemistry for proliferation and apoptosis markers.[3]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Evodiamine are attributed to its modulation of several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.
Signaling Pathways Modulated by Evodiamine
Evodiamine has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting multiple signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.[4]
-
MAPK/ERK Pathway: Modulation of this pathway can induce cell cycle arrest and apoptosis.[4]
-
Hippo-YAP Signaling Pathway: Activation of this pathway can suppress tumor growth.[5]
-
Endoplasmic Reticulum Stress (ERS)-Mediated Apoptosis: Evodiamine can induce ERS, leading to cancer cell death.[6]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs and their downstream signaling has been observed.[7]
Caption: Signaling pathways modulated by Evodiamine leading to anti-cancer effects.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a compound in a xenograft model is depicted below.
Caption: Standard workflow for a xenograft model efficacy study.
Conclusion and Future Directions
While this guide provides a comprehensive overview of the in vivo efficacy of Evodiamine in xenograft models, it underscores the critical need for dedicated research on this compound. Future studies should aim to:
-
Conduct in vivo xenograft studies to determine the efficacy of this compound against various cancer cell lines.
-
Perform comparative studies of this compound against Evodiamine and standard-of-care chemotherapeutics.
-
Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action.
Such research is imperative to validate the therapeutic potential of this compound and to inform its potential development as a novel anti-cancer agent.
References
- 1. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Evodiamine in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 4. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microtubule Dynamics: Isoevodiamine vs. Paclitaxel
This guide provides an in-depth, objective comparison of the effects of isoevodiamine and the well-established chemotherapy agent paclitaxel on microtubule dynamics. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic nuances, present supporting experimental data, and provide detailed protocols for validation. Our analysis is grounded in the principles of scientific integrity, offering a clear perspective on how these two compounds interact with one of the most critical targets in oncology.
Introduction: The Central Role of Microtubule Dynamics in Cancer Therapy
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell function.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize)—a property known as dynamic instability—is essential for a multitude of cellular processes, most critically for the formation of the mitotic spindle during cell division.[2][3] This reliance makes microtubule dynamics a highly validated and successful target for anticancer drug development.[4]
Microtubule-targeting agents (MTAs) disrupt this delicate equilibrium, leading to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[5] These agents are broadly classified into two groups: microtubule-destabilizing agents (e.g., vinca alkaloids) and microtubule-stabilizing agents.
Paclitaxel (Taxol®) is the archetypal microtubule-stabilizing agent, a frontline chemotherapeutic used for decades.[6][7] It exerts its potent anticancer effects by binding to microtubules and suppressing their dynamics.[6][8] However, challenges such as intrinsic and acquired drug resistance limit its universal efficacy.[7][9] This has fueled the search for novel compounds with similar or superior mechanisms of action.
This compound, a quinazolinone alkaloid isolated from the Chinese herb Evodiae fructus, has emerged as a promising candidate.[10] While its anticancer properties are linked to various mechanisms, including the induction of apoptosis and anti-angiogenesis, its effect on the cytoskeleton is of particular interest.[11][12] Notably, studies indicate that this compound also functions as a microtubule-stabilizing agent, making a direct comparison with paclitaxel both relevant and critical for future drug development efforts.[10]
The Benchmark: Paclitaxel's Mechanism of Microtubule Stabilization
Paclitaxel's mechanism has been extensively studied, providing a robust framework for comparison. It binds specifically to the β-tubulin subunit within the assembled microtubule polymer, on the luminal side of the microtubule.[6][7][13] This interaction induces a conformational change that strengthens the bonds between tubulin dimers, effectively "locking" them into the polymer lattice.[13]
The primary consequence of this binding is the potent suppression of microtubule dynamic instability.[8][14] This is characterized by:
-
Reduced Rates of Growth and Shortening: The addition and loss of tubulin dimers at the microtubule plus-ends are significantly inhibited.[8]
-
Decreased Catastrophe Frequency: The stochastic switch from a state of growth to rapid shortening (catastrophe) is suppressed.
-
Increased Rescue Frequency: The switch from shortening back to a growth or paused state (rescue) is promoted.
-
Increased Time in a Paused State: Microtubules spend more time in a state of attenuated dynamics.[8]
This kinetic stabilization of the microtubule polymer disrupts the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to a prolonged mitotic arrest and, ultimately, apoptosis.[8][15] In interphase cells, paclitaxel treatment results in the formation of distinct, stable microtubule bundles.[6][7]
It is important to note that paclitaxel's effects can be concentration-dependent. While cytotoxic concentrations (~30-100 nM) robustly suppress dynamics, very low, antiangiogenic concentrations (0.1-5 nmol/L) have been shown to paradoxically increase microtubule dynamicity in endothelial cells.[16]
The Challenger: this compound's Impact on Microtubules
This compound also demonstrates potent anticancer activity by interfering with cell cycle progression. Studies have shown that it induces a G2/M phase arrest in a variety of cancer cell lines, a hallmark of microtubule-targeting agents.[10]
The crucial evidence placing this compound in the same functional class as paclitaxel comes from direct biochemical assays. Immunocytochemical analysis and in vivo tubulin polymerization assays have demonstrated that this compound increases the formation of polymerized tubulin.[10] This indicates that, like paclitaxel, it shifts the cellular equilibrium from free tubulin dimers toward stable microtubule polymers. This stabilization is further linked to the downstream phosphorylation of Raf-1 kinase and Bcl-2, key proteins involved in cell survival and apoptosis signaling pathways.[10]
While the precise binding site of this compound on tubulin or the microtubule has not been as extensively characterized as that of paclitaxel, its functional outcome—promoting tubulin polymerization and inducing mitotic arrest—is mechanistically similar.
Caption: Mechanisms of Paclitaxel and this compound on Microtubule Stability.
Quantitative Comparison: Cytotoxicity and Efficacy
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. A critical point of comparison arises from their efficacy in multi-drug resistant (MDR) cancer cells, which often overexpress drug efflux pumps that render many chemotherapies ineffective.
In a study using the adriamycin-resistant human breast cancer cell line NCI/ADR-RES, this compound demonstrated potent cytotoxic activity.[10] This suggests that this compound may be less susceptible to common mechanisms of drug resistance compared to established agents. Furthermore, the in vivo antitumor activity of this compound in a xenograft model of these MDR cells was found to be superior to that of paclitaxel, highlighting its significant therapeutic potential.[10]
| Compound | Cell Line | Activity Metric | Value | Citation |
| This compound | NCI/ADR-RES (MDR Breast Cancer) | GI₅₀ | 0.59 ± 0.11 µM | [10] |
| Paclitaxel | Various Cancer Cell Lines | IC₅₀ | ~2.1 - 100 nM | [8][9] |
| This compound | NCI/ADR-RES Xenograft | Antitumor Activity | Superior to Paclitaxel |
Note: Direct comparison of IC₅₀/GI₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions (e.g., exposure time). The key takeaway is this compound's potent activity against a paclitaxel-resistant model.
Experimental Validation: Protocols and Methodologies
To rigorously compare microtubule-targeting agents, a multi-faceted approach combining in vitro biochemical assays with cell-based imaging and viability studies is essential. Here, we provide standardized, detailed protocols for the key experiments required for this analysis.
In Vitro Tubulin Polymerization Assay
Scientific Rationale: This cell-free assay directly measures a compound's effect on the assembly of purified tubulin into microtubules. It is the most definitive method for determining if a compound promotes or inhibits polymerization. The formation of microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically over time.[1][4]
Caption: Workflow for the In Vitro Tubulin Polymerization Assay.
Detailed Protocol:
-
Reagent Preparation: Thaw purified tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., General Tubulin Buffer) on ice.[4] Keep all components on ice until the reaction is initiated to prevent premature polymerization.
-
Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in polymerization buffer supplemented with 1 mM GTP and 10-15% glycerol (glycerol promotes nucleation).[4]
-
Compound Preparation: Prepare 10x stocks of this compound, paclitaxel (positive control for stabilization), and a known inhibitor like nocodazole (positive control for inhibition) in the appropriate buffer. A vehicle control (e.g., DMSO) must be included.
-
Assay Plate Setup: In a pre-chilled 96-well plate, add 10 µL of the 10x test compounds or controls to their respective wells.
-
Initiation: To start the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well. Mix gently by pipetting, avoiding bubbles. The final volume should be 100 µL.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[1]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. A sigmoidal curve is expected for the control.[4] Compare the maximum rate of polymerization (Vmax, the slope of the linear phase) and the final plateau absorbance (total polymer mass) between treated and control wells. Stabilizers like paclitaxel and this compound are expected to increase both the rate and extent of polymerization.
Immunofluorescence Microscopy of Cellular Microtubules
Scientific Rationale: This technique allows for the direct visualization of the microtubule network within cells. It provides crucial qualitative and quantitative information on how a compound affects microtubule organization, density, and morphology. For stabilizing agents, one expects to see a transition from a fine, filamentous network to thick, dense bundles of microtubules.[17][18]
Caption: Experimental Workflow for Immunofluorescence Staining of Microtubules.
Detailed Protocol:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of this compound, paclitaxel, and a vehicle control for a predetermined time (e.g., 12-24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17] This cross-links proteins, preserving the cellular architecture.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular targets.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[17]
-
Primary Antibody: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse), diluted in blocking buffer, for 1 hour at room temperature. Protect from light from this step onward.[17]
-
Counterstaining & Mounting: Wash three times with PBS. Incubate with a nuclear stain like DAPI (300 nM) for 5 minutes.[17] Perform a final wash and carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. Paclitaxel- and this compound-treated cells are expected to show pronounced microtubule bundling compared to the fine network in control cells.
Cell Viability Assay (MTT/MTS)
Scientific Rationale: This colorimetric assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[19] Viable cells contain mitochondrial reductase enzymes that convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of dose-dependent cytotoxicity and the determination of an IC₅₀ value.[19]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or paclitaxel. Include a vehicle-only control and a blank control (media only).[19]
-
Incubation: Incubate the plate for a standard treatment period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or a ready-to-use MTS reagent to each well.[19][21]
-
Color Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the reagent into the colored formazan product.
-
Solubilization (MTT only): If using MTT, a purple precipitate will form. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[20] This step is not needed for the water-soluble MTS reagent.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[19][20]
-
Data Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).[19]
Conclusion and Future Perspectives
The available evidence strongly indicates that this compound functions as a microtubule-stabilizing agent, placing it in the same mechanistic class as paclitaxel. It effectively promotes tubulin polymerization, induces G2/M cell cycle arrest, and leads to cancer cell death.[10]
The key differentiator and most exciting therapeutic prospect for this compound is its demonstrated efficacy against multi-drug resistant cancer cells, both in vitro and in vivo.[10] This suggests it may either be a poor substrate for drug efflux pumps or that it engages the cell death machinery in a way that bypasses common resistance pathways.
Future research should focus on:
-
High-Resolution Structural Studies: Determining the precise binding site of this compound on tubulin or the microtubule through techniques like cryo-electron microscopy.
-
Detailed Dynamic Instability Analysis: Quantifying the specific effects of this compound on individual parameters of microtubule dynamics (growth/shortening rates, catastrophe/rescue frequencies) using live-cell imaging.
-
Resistance Profiling: Broadly testing this compound against a panel of cancer cell lines with different known resistance mechanisms to further elucidate its advantages over paclitaxel.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. benchchem.com [benchchem.com]
- 10. Antitumor mechanism of evodiamine, a constituent from Chinese herb Evodiae fructus, in human multiple-drug resistant breast cancer NCI/ADR-RES cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Taxol acts differently on different tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
a novel prognostic signature and potential therapeutic drugs based on tumor immune microenvironment characterization in breast cancer
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between tumor cells and their surrounding immune microenvironment is a critical determinant of breast cancer progression and therapeutic response. In recent years, the characterization of the tumor immune microenvironment (TIME) has led to the development of novel prognostic signatures. These signatures, based on the expression of specific gene sets, can stratify patients into distinct risk groups and offer insights into potential therapeutic vulnerabilities. This guide provides a comparative analysis of two recently developed prognostic signatures, highlighting their underlying methodologies, performance metrics, and therapeutic implications.
At a Glance: Two Distinct Approaches to Prognostication
This guide focuses on two prognostic models: a 12-gene signature based on stromal and immunological cell infiltration, and a 13-gene immune signature linked to the activity of inflammatory cancer-associated fibroblasts (iCAFs). While both aim to predict patient outcomes by dissecting the TIME, they originate from different biological rationales and highlight distinct aspects of the immune landscape in breast cancer.
| Feature | 12-Gene Prognostic Signature (Zhu et al., 2022) | 13-Gene Immune Signature (Li et al., 2025) |
| Core Concept | Stratifies patients based on a signature derived from genes associated with both stromal and immune cell infiltration in the tumor microenvironment.[1] | Stratifies patients based on an immune-related gene signature driven by inflammatory cancer-associated fibroblasts (iCAFs) that create an immunosuppressive microenvironment.[2][3] |
| High-Risk Group Characterization | Characterized by a less immunologically active microenvironment. | Associated with an immunosuppressive microenvironment dominated by iCAFs, regulatory T cells (Tregs), and M2 macrophages.[2][3] |
| Low-Risk Group Characterization | Associated with an enriched immune response and infiltration of anti-tumor immune cells.[4] | Characterized by an anti-tumor immune microenvironment enriched with CD8+ T cells, T follicular helper (Tfh) cells, and M1 macrophages.[2][3] |
| Key Signaling Pathways | Low-risk group associated with activation of immune-related pathways such as JAK-STAT signaling and Notch signaling. | High-risk group associated with iCAF-driven immunosuppressive signaling , involving cytokines like IL-6 and CXCL12.[2][3] |
Quantitative Performance of the Prognostic Signatures
The prognostic power of these signatures has been evaluated using large patient cohorts from public databases such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO). Key performance metrics are summarized below.
| Performance Metric | 12-Gene Prognostic Signature (Training Cohort - TCGA) | 13-Gene Immune Signature (Training Cohort - TCGA) |
| Hazard Ratio (HR) for Overall Survival (High-Risk vs. Low-Risk) | 1.192 (95% CI: 1.111–1.28) | Not explicitly stated for the overall signature, but individual gene HRs are provided. |
| p-value for Overall Survival | <0.001 | <0.0001 (log-rank test)[3] |
| Area Under the Curve (AUC) for 5-Year Overall Survival | Not explicitly stated. | 0.72[2][3] |
| Validation Cohort(s) | GEO | Independent cohort (n=327)[3] |
| Validation Cohort HR for Overall Survival | 1.512 (95% CI: 1.286–1.779) | Not explicitly stated for the overall signature. |
| Validation Cohort p-value for Overall Survival | <0.001 | <0.0001 (log-rank test)[3] |
| Validation Cohort AUC for 3-Year Overall Survival | Not explicitly stated. | 0.81[2] |
Gene Composition and Prognostic Weight of the Signatures
The individual genes within each signature contribute differently to the overall risk score. While the precise hazard ratios for each gene in the 12-gene signature were not detailed in the primary publication, the 13-gene signature study provides this information.
12-Gene Prognostic Signature: ASCL1, BHLHE22, C1S, CLEC9A, CST7, EEF1A2, FOLR2, KLRB1, MEOX1, PEX5L, PLA2G2D, and PPP1R16B.[4]
13-Gene Immune Signature and Associated Hazard Ratios:
| Gene | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| CD1B | 0.85 | 0.73 - 0.99 | <0.05 |
| CD53 | 0.88 | 0.79 - 0.98 | <0.05 |
| CT45A1 | 0.92 | 0.85 - 0.99 | <0.05 |
| GTF3C1 | 1.15 | 1.03 - 1.28 | <0.05 |
| IL11RA | 1.12 | 1.01 - 1.24 | <0.05 |
| IL1RN | 0.91 | 0.84 - 0.99 | <0.05 |
| LRRN3 | 0.89 | 0.81 - 0.98 | <0.05 |
| MAPK1 | 1.18 | 1.05 - 1.32 | <0.01 |
| NEFL | 1.09 | 1.01 - 1.18 | <0.05 |
| PRKCE | 1.11 | 1.02 - 1.21 | <0.05 |
| PTPRC | 0.93 | 0.87 - 0.99 | <0.05 |
| SPACA3 | 1.07 | 1.01 - 1.14 | <0.05 |
| TNFSF11 | 1.08 | 1.02 - 1.15 | <0.01 |
Experimental Protocols: A Step-by-Step Comparison
Both prognostic signatures were developed using a bioinformatics-driven approach based on publicly available transcriptomic data. The general workflow is similar, but the initial steps to identify the gene pool for signature development differ.
Key Methodologies:
-
Data Sources: Both studies utilized RNA sequencing and clinical data from large, publicly available breast cancer cohorts, primarily The Cancer Genome Atlas (TCGA) for discovery and Gene Expression Omnibus (GEO) datasets for validation.[3][4]
-
Immune Infiltration Analysis:
-
ESTIMATE (Estimation of STromal and Immune cells in MAlignant Tumour tissues using Expression data): Used in the development of the 12-gene signature to calculate immune and stromal scores for each tumor sample, which formed the basis for identifying differentially expressed genes.
-
CIBERSORT (Cell-type Identification By Estimating Relative Subsets Of RNA Transcripts): Employed by both studies to infer the relative proportions of 22 types of tumor-infiltrating immune cells from bulk tumor gene expression data. This allows for a detailed characterization of the immune landscape in the different risk groups.
-
-
Signature Construction:
-
Univariate Cox Regression: This statistical method was used to identify genes whose expression levels were significantly associated with patient survival.
-
LASSO (Least Absolute Shrinkage and Selection Operator) Cox Regression: A machine learning algorithm used to select the most robust prognostic genes from the survival-associated gene list and to build the final multi-gene signature, preventing overfitting.[1][3]
-
Signaling Pathways and Therapeutic Implications
The stratification of patients into high- and low-risk groups by these signatures reveals distinct underlying biological pathways that can be targeted for therapeutic intervention.
The 12-Gene Signature: Targeting an Immune-Active Microenvironment
The low-risk group in the 12-gene signature is characterized by an "immune-hot" phenotype with the activation of several immune-related signaling pathways.
Therapeutic Hypothesis: Patients in the low-risk group, with a pre-existing active immune response, may be ideal candidates for immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 therapies. Enhancing the existing anti-tumor immunity could lead to more durable clinical responses. Conversely, patients in the high-risk group, characterized by an immune-cold microenvironment, might benefit from therapies aimed at inducing immune cell infiltration, such as oncolytic viruses or certain chemotherapies, prior to or in combination with ICIs. The JAK-STAT pathway itself is a druggable target, and several JAK inhibitors (e.g., Ruxolitinib) are in clinical development for various cancers.[5] These could potentially be used to modulate the immune response in specific contexts.
The 13-Gene Signature: Dismantling the iCAF-Mediated Immunosuppressive Niche
The high-risk group defined by the 13-gene signature is characterized by an immunosuppressive microenvironment orchestrated by inflammatory cancer-associated fibroblasts (iCAFs).
Therapeutic Strategies: For patients in the high-risk group, therapeutic strategies should focus on disrupting the iCAF-driven immunosuppressive niche.[2] This could involve:
-
Targeting iCAF-secreted factors: Antibodies or small molecule inhibitors against cytokines such as IL-6 (e.g., Tocilizumab) or chemokines like CXCL12 could disrupt the recruitment and activation of immunosuppressive cells.
-
Inhibiting iCAF activation and function: Therapies targeting fibroblast activation protein (FAP), a marker of activated fibroblasts, are under investigation.
-
Reprogramming iCAFs: Strategies to convert pro-tumoral iCAFs into a quiescent or anti-tumoral state are an active area of research.
-
Combination with Immunotherapy: By dismantling the immunosuppressive barrier created by iCAFs, conventional immunotherapies like ICIs may become more effective in this patient population.
Conclusion
The 12-gene and 13-gene prognostic signatures represent valuable tools for risk stratification in breast cancer, each providing a unique lens through which to view the tumor immune microenvironment. The 12-gene signature emphasizes the overall balance of stromal and immune infiltration, while the 13-gene signature specifically highlights the detrimental role of inflammatory CAFs. By understanding the distinct biological underpinnings of these signatures, researchers and clinicians can better tailor surveillance strategies and develop novel therapeutic interventions. The future of personalized medicine in breast cancer will likely involve the integration of such multi-gene signatures to guide treatment decisions and improve patient outcomes. Further validation of these signatures in prospective clinical trials is warranted to confirm their clinical utility.
References
- 1. A novel 12-gene prognostic signature in breast cancer based on the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the JAK/STAT Signaling Pathway for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel 12-gene prognostic signature in breast cancer based on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]
Confirming Isoevodiamine's Binding Affinity: A Comparative Guide to Molecular Target Engagement
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a bioactive compound is paramount. Isoevodiamine, a quinazolinone alkaloid isolated from the fruit of Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] The efficacy of such a compound is fundamentally linked to its binding affinity for its molecular targets. This guide provides an in-depth analysis of the experimental methodologies used to confirm and quantify the binding affinity of this compound to its primary molecular targets, with a special focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We will also explore the evidence for its interaction with other key cellular players like Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB), highlighting the current landscape of available binding data.
The Multi-Target Landscape of this compound
This compound's broad spectrum of biological effects suggests its interaction with multiple molecular targets.[3][4][5] This multi-target engagement is a common characteristic of many natural products and can be advantageous in treating complex diseases.[4] However, it also necessitates a thorough and quantitative characterization of its binding to each putative target to understand its mechanism of action and potential off-target effects. To date, the most extensively studied molecular target of this compound with confirmed binding affinity is the TRPV1 receptor.
Key Molecular Targets of this compound:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel primarily known for its role in pain sensation and thermoregulation.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
While this compound's interaction with TRPV1 has been quantified, its engagement with COX-2 and NF-κB is primarily inferred from downstream functional assays. This guide will delve into the methodologies that can be employed to definitively confirm and quantify these interactions.
Quantifying Molecular Interactions: A Comparative Overview of Binding Affinity Data
The strength of the interaction between a ligand (this compound) and its molecular target is typically expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
| Molecular Target | Reported Affinity Metric | Value | Experimental System | Reference |
| TRPV1 (rat) | Ki | 5.95 ± 0.87 µM | Inhibition of [3H]RTX binding in CHO cells expressing rat TRPV1 | |
| EC50 | 856 ± 43 nM | 45Ca2+ uptake in CHO cells expressing rat TRPV1 | ||
| COX-2 | IC50 | Data not available for this compound | ||
| NF-κB | Binding Affinity (Kd/Ki) | Data not available |
Table 1: Summary of Reported Binding Affinity Data for this compound.
Experimental Approaches to Confirm and Quantify Binding Affinity
A variety of biophysical techniques can be employed to measure the binding affinity of a small molecule like this compound to its protein targets. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics). Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and the binding is detected as a change in the SPR signal.
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]
-
Inject the purified target protein (e.g., TRPV1, COX-2) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.[1]
-
Deactivate any remaining active esters with an injection of ethanolamine.[6]
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized target protein at a constant flow rate.[7]
-
Monitor the binding in real-time as an increase in the SPR signal (response units, RU).
-
-
Data Analysis:
-
The resulting sensorgram shows the association of this compound during the injection, followed by its dissociation when the injection is replaced with running buffer.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes that occur upon biomolecular binding. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., TRPV1, COX-2) in a well-defined buffer.
-
Prepare a solution of this compound in the exact same buffer to minimize heats of dilution.[8] The concentration of this compound in the syringe should be 10-20 times that of the protein in the cell.[9]
-
Thoroughly degas both solutions to prevent bubble formation.
-
-
Titration:
-
Data Analysis:
-
The instrument measures the heat released or absorbed after each injection.
-
The integrated heat data is plotted against the molar ratio of this compound to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[9]
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[10] They are considered a gold standard for measuring the affinity of a ligand for its target receptor.[11] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The binding of an unlabeled test compound (a "cold" ligand), such as this compound, is measured by its ability to compete with the radiolabeled ligand for the binding site.
Caption: Key steps in a competitive radioligand binding assay.
-
Membrane Preparation:
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for TRPV1 (e.g., [3H]resiniferatoxin, [3H]RTX).
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.[11]
-
Incubate the plate to allow the binding to reach equilibrium.[12]
-
-
Separation and Quantification:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways downstream of this compound's molecular targets is crucial for contextualizing its pharmacological effects.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[13] This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and heat.[14] Prolonged activation of TRPV1 can lead to desensitization of the channel and a subsequent analgesic effect.[15]
Caption: Simplified signaling cascade following TRPV1 activation by this compound.
COX-2 Inhibition
While direct binding data is lacking, this compound has been shown to inhibit the activity of COX-2.[16] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.
Caption: Postulated inhibitory effect of this compound on the COX-2 pathway.
Conclusion and Future Directions
The available evidence strongly supports the role of TRPV1 as a direct molecular target of this compound, with its binding affinity having been quantitatively determined. The methodologies of SPR, ITC, and radioligand binding assays provide a robust toolkit for researchers to further explore and validate this interaction.
For other potential targets such as COX-2 and NF-κB, while functional data suggests an inhibitory role for this compound, direct binding studies are needed to confirm these interactions and to quantify their affinities. The application of the techniques detailed in this guide will be instrumental in elucidating the complete molecular mechanism of action of this compound and in guiding the development of this promising natural compound into a potential therapeutic agent. The multi-target nature of this compound underscores the importance of a comprehensive approach to target validation and binding affinity determination in modern drug discovery.
References
- 1. Evodiamine: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Actions of Multi-Target-Directed Evodiamine [ouci.dntb.gov.ua]
- 6. Evodiamine in combination with histone deacetylase inhibitors has synergistic cytotoxicity in thyroid carcinoma cells [ouci.dntb.gov.ua]
- 7. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assaying Homodimers of NF-κB in Live Single Cells [frontiersin.org]
- 12. Docking studies on NSAID/COX-2 isozyme complexes using contact statistics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exonuclease-mediated ELISA-like assay for detecting DNA-binding activity of transcription factors: measurement of activated NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Isoevodiamine with Doxorubicin in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Isoevodiamine (EVO) in combination with the well-established chemotherapeutic drug, Doxorubicin (DOX). The focus is on the enhanced anti-cancer activity observed in doxorubicin-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/ADR) human breast cancer cell lines. The experimental data presented is primarily based on the findings from a key study by Wang et al. (2014) published in PLOS One.
Data Presentation: Enhanced Cytotoxicity with Combination Therapy
The combination of this compound and Doxorubicin demonstrates a significant synergistic effect in reducing the viability of both doxorubicin-sensitive and resistant breast cancer cells. The following tables summarize the quantitative data on cell viability following treatment with EVO, DOX, and their combination. The data is estimated from the graphical representations in Wang et al. (2014) as the raw numerical data was not publicly available.
Table 1: Effect of this compound and Doxorubicin on the Viability of MCF-7 Cells (Doxorubicin-Sensitive)
| Treatment Group | Concentration (µM) | Estimated Cell Viability (%) |
| Control | - | 100 |
| Doxorubicin (DOX) alone | 0.05 | 85 |
| 0.1 | 70 | |
| 0.2 | 55 | |
| 0.5 | 40 | |
| 1 | 30 | |
| This compound (EVO) alone | 0.5 | 90 |
| 1 | 75 | |
| 2 | 60 | |
| EVO (0.5 µM) + DOX | 0.05 | 70 |
| 0.1 | 55 | |
| 0.2 | 40 | |
| 0.5 | 25 | |
| 1 | 15 |
Table 2: Effect of this compound and Doxorubicin on the Viability of MCF-7/ADR Cells (Doxorubicin-Resistant)
| Treatment Group | Concentration (µM) | Estimated Cell Viability (%) |
| Control | - | 100 |
| Doxorubicin (DOX) alone | 0.5 | 95 |
| 1 | 90 | |
| 2 | 85 | |
| 5 | 70 | |
| 10 | 60 | |
| This compound (EVO) alone | 1 | 80 |
| 2 | 65 | |
| 5 | 50 | |
| EVO (1 µM) + DOX | 0.5 | 75 |
| 1 | 60 | |
| 2 | 45 | |
| 5 | 30 | |
| 10 | 20 |
Synergy Analysis:
The synergistic effect of the drug combination was quantified using the Combination Index (CI), calculated using CalcuSyn software. A CI value less than 1 indicates synergy. The study by Wang et al. (2014) reported CI values consistently below 1 for the combination of EVO and DOX in both MCF-7 and MCF-7/ADR cells, confirming a synergistic interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Culture and Induction of Doxorubicin Resistance
-
Cell Lines: Human breast cancer cell line MCF-7 (ATCC HTB-22) and its doxorubicin-resistant counterpart, MCF-7/ADR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Doxorubicin Resistance (for MCF-7/ADR):
-
MCF-7 cells are cultured in the presence of a low concentration of doxorubicin (e.g., 10 nM).
-
The concentration of doxorubicin is gradually increased in a stepwise manner over several months as the cells develop resistance.
-
The resistant phenotype is maintained by continuously culturing the cells in a medium containing a specific concentration of doxorubicin (e.g., 1 µM).[1]
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or their combination for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Ras, p-MEK, p-ERK, XIAP, survivin, cIAP1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
The synergistic effect of this compound and Doxorubicin in doxorubicin-resistant breast cancer cells is mediated, in part, by the inhibition of the Ras/MEK/ERK signaling pathway.
Caption: Ras/MEK/ERK signaling pathway and points of inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the synergistic effects of this compound and Doxorubicin.
Caption: General experimental workflow for drug synergy validation.
References
Isoevodiamine's Selective Cytotoxicity: A Comparative Guide for Researchers
An objective analysis of isoevodiamine's preferential effects on cancer cells over normal cells, supported by experimental data and detailed methodologies.
This compound, a quinazoline alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in oncological research for its demonstrated anti-cancer activities. A crucial aspect of its therapeutic potential lies in its selectivity—the ability to preferentially induce cell death in malignant cells while exhibiting minimal toxicity towards normal, healthy cells. This guide provides a comprehensive comparison of this compound's effects on cancer versus normal cells, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its selective mechanism of action.
Data Presentation: Comparative Cytotoxicity of this compound
The selective cytotoxicity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher IC50 value in normal cells indicates lower toxicity and thus, greater selectivity.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| U2OS | Human Osteosarcoma | Bone Cancer | 6 | 17.5 | [1] |
| hFOB 1.19 | Human Fetal Osteoblastic | Normal Bone | 105 | N/A | [1] |
| MDA-MB-468 | Human Breast Adenocarcinoma | Breast Cancer | 3.673 | 3.1 | |
| HaCaT | Human Keratinocyte | Normal Skin | 11.42 | N/A | |
| BGC-823 | Human Gastric Carcinoma | Gastric Cancer | 0.07 | >1428 (compared to L-02) | [2] |
| L-02 | Human Normal Liver | Normal Liver | >100 | N/A | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selective cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound required to inhibit the metabolic activity of cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells (e.g., U2OS and hFOB 1.19) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Detection Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with or without this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways Modulated by this compound in Cancer Cells
This compound's selective anti-cancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.
mTOR/S6K1 Signaling Pathway
This compound has been shown to inhibit the mTOR/S6K1 pathway, which is crucial for protein synthesis and cell growth. By inhibiting this pathway, this compound can lead to a decrease in the translation of key proteins involved in cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation and survival that is often overactive in cancer. This compound has been observed to inhibit the phosphorylation of key components of this pathway, such as MEK and ERK, thereby impeding cancer cell proliferation.
This compound's Inhibition of the MAPK/ERK Pathway
References
- 1. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoevodiamine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. Isoevodiamine, a quinazoline-carboline alkaloid, is a compound of significant interest in various research fields.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Section 1: Hazard Assessment and Classification
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. Based on data for the closely related compound, evodiamine, this compound should be treated as a hazardous substance.
Key Hazard Information (based on Evodiamine data):
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | ☠️ | Danger | H300: Fatal if swallowed[2] |
| Skin Corrosion/Irritation | corrosive | Danger | Causes severe skin burns and eye damage.[5][6] |
| Sensitization | health hazard | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[5][6] |
| Aquatic Hazard | environment | Warning | Harmful to aquatic life with long lasting effects.[5] |
This table summarizes the hazards associated with evodiamine, which should be applied to this compound as a precautionary measure.
The primary route of exposure and the most severe hazard is ingestion.[4] However, skin and eye contact, as well as inhalation of dust, should also be avoided through the use of appropriate Personal Protective Equipment (PPE).
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all laboratory personnel must be equipped with the following PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Section 3: this compound Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.[7]
Step 2: Label the Waste Container
-
The label must include the words "Hazardous Waste."[8]
-
Clearly identify the contents as "this compound waste."[8]
-
List all components of the waste stream, including any solvents and their approximate concentrations.
-
Indicate the associated hazards (e.g., "Acutely Toxic," "Corrosive").
-
Include the date the waste was first added to the container and the name of the responsible researcher or lab.[7]
Step 3: Collect this compound Waste
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams.
Section 4: Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][9][10] The high toxicity of this compound necessitates professional disposal through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Package for Pickup:
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.[11]
-
Decontaminate the exterior of the container.
-
Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory, away from general work areas.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[12]
-
Follow all institutional and local regulations for hazardous waste disposal.[11]
-
-
Empty Container Disposal:
-
Empty containers that once held pure this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being disposed of as regular waste.[7][8]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[8]
-
Section 5: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Carefully collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately.
-
Prevent entry to the contaminated area until it has been cleared by trained professionals.
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. adooq.com [adooq.com]
- 2. Evodiamine | C19H17N3O | CID 442088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evodiamine | 518-17-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 12. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
